Sporostatin
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
122588-63-0 |
|---|---|
Molecular Formula |
C14H14O5 |
Molecular Weight |
262.26 g/mol |
IUPAC Name |
(6Z)-9,11-dihydroxy-4-methyl-4,5-dihydro-1H-3-benzoxecine-2,8-dione |
InChI |
InChI=1S/C14H14O5/c1-8-3-2-4-11(16)14-9(6-13(18)19-8)5-10(15)7-12(14)17/h2,4-5,7-8,15,17H,3,6H2,1H3/b4-2- |
InChI Key |
UCKXWYAPJJITRZ-RQOWECAXSA-N |
SMILES |
CC1CC=CC(=O)C2=C(CC(=O)O1)C=C(C=C2O)O |
Isomeric SMILES |
CC1C/C=C\C(=O)C2=C(CC(=O)O1)C=C(C=C2O)O |
Canonical SMILES |
CC1CC=CC(=O)C2=C(CC(=O)O1)C=C(C=C2O)O |
Synonyms |
sporostatin |
Origin of Product |
United States |
Foundational & Exploratory
Sporostatin: A Technical Guide to its Discovery, Isolation, and Characterization as a Potent EGF Receptor Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sporostatin, a natural product isolated from the fungus Sporormiella sp. M5032, has been identified as a potent and specific inhibitor of the Epidermal Growth Factor (EGF) receptor kinase.[1] This technical guide provides a comprehensive overview of the discovery, isolation, biological activity, and characterization of this compound. The document details the available data on its inhibitory effects on various kinases and outlines generalized experimental protocols for its production and purification based on common methodologies in natural product research. Furthermore, it visualizes the EGF receptor signaling pathway and a general workflow for the isolation of microbial metabolites.
Introduction
The discovery of novel, specific inhibitors of receptor tyrosine kinases is a cornerstone of modern drug development, particularly in the field of oncology. The Epidermal Growth Factor Receptor (EGFR) is a key member of this family, and its dysregulation is implicated in the progression of numerous cancers.[1] this compound, a macrolide produced by the fungus Sporormiella sp., has emerged as a significant molecule of interest due to its selective inhibition of EGFR kinase.[1] This document serves as a technical resource for researchers and drug development professionals, consolidating the available information on this compound and providing a framework for its further investigation.
Data Presentation
Biological Activity of this compound
This compound exhibits potent inhibitory activity against EGF receptor kinase and demonstrates significant selectivity over other kinases. The available quantitative data on its biological activity is summarized in the table below.
| Target Kinase | IC50 (µg/mL) | IC50 (µM) | Source |
| EGF Receptor Kinase | 0.1 | 0.38 | [1] |
| ErbB-2 | 3 | 11 | [1] |
| PDGF Receptor | >100 | >380 | [1] |
| v-src | >100 | >380 | [1] |
| Protein Kinase C | >100 | >380 | [1] |
Table 1: Inhibitory activity of this compound against various protein kinases.
Physicochemical and Spectroscopic Data
| Property | Data |
| High-Resolution Mass Spectrometry | |
| Molecular Formula | Data not available |
| Calculated Mass | Data not available |
| Observed Mass | Data not available |
| ¹H NMR Spectroscopy | |
| Solvent | Data not available |
| Chemical Shifts (δ) and Coupling Constants (J) | Data not available |
| ¹³C NMR Spectroscopy | |
| Solvent | Data not available |
| Chemical Shifts (δ) | Data not available |
| Infrared Spectroscopy | |
| Sample Preparation | Data not available |
| Characteristic Absorption Bands (cm⁻¹) | Data not available |
Table 2: Template for physicochemical and spectroscopic data of this compound.
Experimental Protocols
Detailed experimental protocols for the fermentation of Sporormiella sp. M5032 and the subsequent extraction and purification of this compound are not explicitly available in the reviewed literature. The following sections provide generalized methodologies based on standard practices for the isolation of secondary metabolites from fungal cultures.
Fermentation of Sporormiella sp. M5032 (Generalized Protocol)
-
Inoculum Preparation: A seed culture of Sporormiella sp. M5032 is prepared by inoculating a suitable liquid medium (e.g., Potato Dextrose Broth or a custom seed medium) with a pure culture from an agar plate. The culture is incubated for 3-5 days at 25-28°C with shaking (150-200 rpm).
-
Production Culture: A production medium rich in carbon and nitrogen sources (e.g., glucose, peptone, yeast extract) is prepared and sterilized. The production flasks or fermenter are inoculated with the seed culture (typically 5-10% v/v).
-
Fermentation Conditions: The production culture is incubated for 7-14 days under controlled conditions:
-
Temperature: 25-28°C
-
pH: 5.0-6.0
-
Agitation: 150-200 rpm
-
Aeration: Maintained to support aerobic growth.
-
-
Monitoring: The production of this compound can be monitored periodically by extracting a small sample of the culture broth and analyzing it via High-Performance Liquid Chromatography (HPLC) or a specific bioassay.
Extraction and Purification of this compound (Generalized Protocol)
-
Harvesting: The fermentation broth is harvested, and the mycelial biomass is separated from the supernatant by centrifugation or filtration.
-
Extraction: The supernatant is extracted with an immiscible organic solvent such as ethyl acetate or butanol. The mycelial biomass can also be extracted separately with a polar solvent like methanol or acetone to recover any intracellular product.
-
Concentration: The organic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Chromatographic Purification: The crude extract is subjected to a series of chromatographic steps to isolate this compound:
-
Silica Gel Column Chromatography: The crude extract is loaded onto a silica gel column and eluted with a gradient of non-polar to polar solvents (e.g., hexane-ethyl acetate or dichloromethane-methanol). Fractions are collected and analyzed by Thin-Layer Chromatography (TLC) or HPLC.
-
Size-Exclusion Chromatography: Fractions containing this compound are further purified using a size-exclusion column (e.g., Sephadex LH-20) with a suitable solvent (e.g., methanol) to separate compounds based on their molecular size.
-
Preparative HPLC: The final purification is typically achieved using preparative reverse-phase HPLC (RP-HPLC) with a C18 column and a gradient of water and acetonitrile or methanol as the mobile phase.
-
EGF Receptor Kinase Inhibition Assay (Generalized Protocol)
-
Assay Components:
-
Recombinant human EGFR kinase domain.
-
A suitable peptide or protein substrate (e.g., poly(Glu, Tyr) 4:1).
-
ATP (adenosine triphosphate).
-
Assay buffer (e.g., Tris-HCl buffer containing MgCl₂, MnCl₂, and DTT).
-
This compound dissolved in a suitable solvent (e.g., DMSO).
-
-
Procedure:
-
The kinase reaction is set up in a 96-well plate.
-
Varying concentrations of this compound are pre-incubated with the EGFR kinase in the assay buffer.
-
The reaction is initiated by the addition of the substrate and ATP.
-
The reaction is allowed to proceed for a specific time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of substrate phosphorylation is quantified. This can be done using various methods, such as a phosphospecific antibody-based ELISA, radiometric assay using [γ-³²P]ATP, or a luminescence-based assay that measures ATP consumption.
-
-
Data Analysis: The percentage of inhibition is calculated for each concentration of this compound, and the IC50 value is determined by fitting the data to a dose-response curve. Kinetic analyses can be performed by varying the concentrations of the substrate and ATP to determine the mode of inhibition (e.g., competitive, non-competitive). This compound has been reported to be a noncompetitive inhibitor with respect to both the substrate and ATP.[1]
Visualizations
Generalized Workflow for this compound Isolation
Caption: A generalized workflow for the isolation of this compound.
EGF Receptor Signaling Pathway and Inhibition by this compound
Caption: EGF receptor signaling pathway and its inhibition by this compound.
Conclusion
This compound represents a promising natural product with specific and potent inhibitory activity against EGF receptor kinase. While detailed experimental protocols and comprehensive spectroscopic data for this compound are not widely available, this guide provides a consolidated overview of the existing knowledge and presents generalized methodologies to aid in its further research and development. The unique non-competitive inhibitory mechanism of this compound warrants further investigation to understand its full therapeutic potential. Future work should focus on elucidating the complete biosynthetic pathway of this compound in Sporormiella sp. M5032, which could enable synthetic biology approaches for improved production and the generation of novel analogs with enhanced therapeutic properties.
References
Sporostatin: A Technical Guide to its Noncompetitive Inhibition of EGFR Kinase
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sporostatin, a natural product isolated from the fungus Sporormiella sp. M5032, has been identified as a potent and specific inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase.[1] This technical guide provides an in-depth overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows. Kinetic analyses have revealed that this compound functions as a noncompetitive inhibitor of EGFR kinase with respect to both the peptide substrate and ATP.[1] Its inhibitory activity extends to the autophosphorylation of EGFR in A431 cells, highlighting its potential as a valuable tool for cancer research and drug development.[1]
Introduction to this compound
This compound is a secondary metabolite with the chemical formula C14H14O5 and the IUPAC name (6Z)-9,11-dihydroxy-4-methyl-4,5-dihydro-1H-3-benzoxecine-2,8-dione. Initially investigated as an inhibitor of cyclic adenosine 3',5'-monophosphate (cAMP) phosphodiesterase, it was subsequently discovered to be a highly specific inhibitor of EGFR tyrosine kinase.[1] Its unique structure and potent biological activity make it a subject of significant interest in the field of kinase inhibition.
Quantitative Inhibitory Profile of this compound
This compound exhibits a high degree of selectivity for EGFR kinase over other related kinases. The following table summarizes the 50% inhibitory concentration (IC50) values of this compound against various protein kinases.
| Kinase Target | IC50 (µg/mL) | IC50 (µM) |
| EGF Receptor Kinase | 0.1 | 0.38 |
| ErbB-2 | 3 | 11 |
| PDGF Receptor | >100 | >380 |
| v-src | >100 | >380 |
| Protein Kinase C | >100 | >380 |
Data sourced from Murakami Y, et al. Anticancer Res. 1999.[1]
Mechanism of Action: Noncompetitive Inhibition
Kinetic studies have demonstrated that this compound inhibits EGFR kinase through a noncompetitive mechanism.[1] This means that this compound does not compete with either the peptide substrate or ATP for binding to the active site of the enzyme. Instead, it is believed to bind to an allosteric site on the EGFR kinase, inducing a conformational change that reduces the enzyme's catalytic efficiency without affecting substrate binding. This is a key characteristic that distinguishes it from many other EGFR inhibitors that act as competitive inhibitors at the ATP-binding site.
EGFR Signaling Pathway and Point of Inhibition
The EGFR signaling pathway is a complex network that plays a crucial role in regulating cell proliferation, survival, and differentiation. Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation, initiating a cascade of downstream signaling events. The primary pathways activated by EGFR include the Ras/Raf/MEK/ERK (MAPK) pathway and the PI3K/Akt/mTOR pathway. This compound's inhibition of EGFR kinase activity effectively blocks the initiation of these downstream signals.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the characterization of this compound as an EGFR kinase inhibitor.
In Vitro EGFR Kinase Assay
This protocol is adapted from standard luminescence-based kinase assays and is suitable for determining the IC50 of this compound.
Materials:
-
Recombinant human EGFR kinase domain
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
This compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.
-
In a 96-well plate, add the EGFR kinase, peptide substrate, and this compound solution.
-
Initiate the kinase reaction by adding ATP. The final reaction volume is typically 25-50 µL.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each this compound concentration relative to a DMSO control and determine the IC50 value using a suitable curve-fitting software.
Determination of Noncompetitive Inhibition Kinetics
To confirm the noncompetitive inhibition mechanism, the EGFR kinase assay is performed with varying concentrations of both the substrate (ATP or peptide) and this compound.
Procedure:
-
Perform the in vitro EGFR kinase assay as described above.
-
For ATP competition analysis, keep the peptide substrate concentration constant and vary the ATP concentration across a range (e.g., from Km/10 to 10*Km). Run these reactions in the absence and presence of different fixed concentrations of this compound.
-
For peptide substrate competition analysis, keep the ATP concentration constant and vary the peptide substrate concentration. Run these reactions in the absence and presence of different fixed concentrations of this compound.
-
Plot the reaction velocity versus substrate concentration for each inhibitor concentration.
-
Generate Lineweaver-Burk plots (1/velocity vs. 1/[substrate]) or use non-linear regression analysis to fit the data to the Michaelis-Menten equation.
-
For noncompetitive inhibition, the Vmax should decrease with increasing this compound concentration, while the Km should remain unchanged.
Cell-Based EGFR Autophosphorylation Assay
This assay measures the ability of this compound to inhibit EGFR autophosphorylation in a cellular context, using a cell line that overexpresses EGFR, such as A431.
Materials:
-
A431 human epidermoid carcinoma cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Serum-free medium
-
This compound (dissolved in DMSO)
-
EGF ligand
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-phospho-EGFR (Tyr1068) antibody
-
Anti-total-EGFR antibody
-
Secondary antibodies conjugated to HRP or a fluorescent dye
-
Western blotting equipment and reagents
Procedure:
-
Plate A431 cells and grow to 80-90% confluency.
-
Serum-starve the cells for 12-24 hours.
-
Pre-treat the cells with various concentrations of this compound or DMSO (vehicle control) for 1-2 hours.
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for 5-10 minutes at 37°C.
-
Wash the cells with cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with anti-phospho-EGFR antibody.
-
Strip the membrane and re-probe with anti-total-EGFR antibody as a loading control.
-
Detect the signal using an appropriate detection system and quantify the band intensities.
-
Normalize the phospho-EGFR signal to the total EGFR signal and calculate the percent inhibition.
Experimental Workflow for Kinase Inhibitor Characterization
The following diagram illustrates a typical workflow for the discovery and characterization of a novel kinase inhibitor like this compound.
Conclusion
This compound represents a valuable chemical tool for studying EGFR signaling due to its potency and specific, noncompetitive mechanism of inhibition. This guide has provided a comprehensive overview of its biochemical properties, along with detailed protocols for its characterization. The noncompetitive nature of this compound may offer advantages in overcoming certain forms of drug resistance that can arise with competitive inhibitors. Further investigation into the precise binding site and the in vivo efficacy of this compound and its analogs is warranted to fully explore its therapeutic potential.
References
Sporostatin: A Technical Guide to its Chemical Structure and Biological Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sporostatin is a naturally occurring macrolide with significant biological activities, primarily as an inhibitor of epidermal growth factor receptor (EGFR) kinase and cyclic adenosine 3',5'-monophosphate (cAMP) phosphodiesterase (PDE). This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound. Detailed experimental protocols for key assays and visualizations of relevant biological pathways are included to support further research and drug development efforts.
Chemical Structure and Identification
This compound is a ten-membered macrolide with the chemical formula C₁₄H₁₄O₅ and a molecular weight of 262.26 g/mol .[1] Its systematic IUPAC name is (6E)-9,11-dihydroxy-4-methyl-4,5-dihydro-1H-3-benzoxecine-2,8-dione.[1]
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| CAS Number | 122588-63-0 |
| Molecular Formula | C₁₄H₁₄O₅ |
| Molecular Weight | 262.26 g/mol |
| IUPAC Name | (6E)-9,11-dihydroxy-4-methyl-4,5-dihydro-1H-3-benzoxecine-2,8-dione |
| SMILES | CC1C/C=C/C(=O)C2=C(CC(=O)O1)C=C(C=C2O)O |
| InChI | InChI=1S/C14H14O5/c1-8-3-2-4-11(16)14-9(6-13(18)19-8)5-10(15)7-12(14)17/h2,4-5,7-8,15,17H,3,6H2,1H3/b4-2+ |
Physicochemical Properties
Experimentally determined physicochemical properties of this compound are crucial for its handling, formulation, and interpretation of biological data.
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Melting Point | 197-200°C |
| Solubility | Readily soluble in methanol, chloroform, ethyl acetate, and dimethyl sulfoxide. Insoluble in water and hexane. |
| UV Absorption (λmax) | Neutral/Basic: 202 nm (log ε 4.32), 292 nm (log ε 4.12), with shoulders at 220, 235, and 330 nm. Acidic: 202 nm (log ε 4.34), 345 nm (log ε 4.46). |
| Infrared (IR) Absorption (cm⁻¹) | 3370, 1730, 1630, 1590, 1490, 1430, 1390 |
Biological Activity
This compound exhibits potent inhibitory activity against two key enzymes involved in cellular signaling: Epidermal Growth Factor Receptor (EGFR) kinase and cyclic adenosine 3',5'-monophosphate (cAMP) phosphodiesterase (PDE).[2]
Inhibition of Epidermal Growth Factor Receptor (EGFR) Kinase
This compound is a specific inhibitor of EGFR tyrosine kinase.[2] Kinetic analyses have shown that its inhibition is noncompetitive with respect to both the substrate and ATP.[2] The inhibitory activity of this compound against EGFR and related kinases is summarized in Table 3.
Table 3: Inhibitory Activity (IC₅₀) of this compound against various kinases
| Kinase | IC₅₀ (µg/mL) | IC₅₀ (µM) |
| EGF Receptor Kinase | 0.1 | 0.38 |
| ErbB-2 | 3 | 11 |
| PDGF Receptor | >100 | >380 |
| v-src | >100 | >380 |
| Protein Kinase C | >100 | >380 |
Data from Murakami et al., 1999.[2]
This compound has also been shown to inhibit the autophosphorylation of the EGF receptor in A431 cells.[2]
Inhibition of cAMP Phosphodiesterase (PDE)
This compound was initially isolated as an inhibitor of cAMP phosphodiesterase.[2] By inhibiting PDE, this compound leads to an increase in intracellular cAMP levels, which can modulate various downstream signaling pathways.
Experimental Protocols
Determination of Melting Point
A standard capillary method can be used to determine the melting point of this compound.
Protocol:
-
Ensure the this compound sample is completely dry and in a fine powdered form.
-
Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube into a calibrated melting point apparatus.
-
Heat the sample at a rate of 10-20°C per minute to quickly determine an approximate melting range.
-
Allow the apparatus to cool.
-
Using a fresh sample, heat again at a slower rate (1-2°C per minute) starting from about 20°C below the approximate melting point.
-
Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.
Determination of Solubility
A qualitative assessment of solubility in various solvents can be performed as follows:
Protocol:
-
To a small test tube, add approximately 1-2 mg of this compound.
-
Add 1 mL of the test solvent (e.g., water, methanol, DMSO) to the test tube.
-
Vortex the mixture vigorously for 30 seconds.
-
Visually inspect the solution for the presence of undissolved solid.
-
If the solid has dissolved, the compound is considered soluble in that solvent at that concentration.
In Vitro EGFR Kinase Inhibition Assay
The following is a general protocol for determining the IC₅₀ of this compound against EGFR kinase.
Protocol:
-
Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Prepare serial dilutions of this compound in DMSO.
-
In a 96-well plate, add the reaction buffer, a peptide substrate (e.g., poly(Glu,Tyr) 4:1), and the diluted this compound or DMSO (as a control).
-
Initiate the reaction by adding a solution of purified EGFR kinase and ATP (containing γ-³²P-ATP).
-
Incubate the plate at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Transfer a portion of the reaction mixture onto a phosphocellulose filter paper.
-
Wash the filter paper to remove unincorporated ATP.
-
Measure the radioactivity on the filter paper using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value by plotting the percent inhibition against the log of the inhibitor concentration.
In Vitro cAMP Phosphodiesterase (PDE) Inhibition Assay
A colorimetric assay can be used to determine the inhibitory effect of this compound on PDE.
Protocol:
-
Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂).
-
Prepare serial dilutions of this compound in DMSO.
-
In a 96-well plate, add the assay buffer, purified PDE enzyme, and the diluted this compound or DMSO (as a control).
-
Initiate the reaction by adding cAMP as the substrate.
-
Incubate the plate at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction and detect the amount of phosphate produced from the hydrolysis of cAMP to AMP using a malachite green-based reagent.
-
Measure the absorbance at a specific wavelength (e.g., 620 nm).
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value.
Conclusion
This compound is a promising natural product with well-defined inhibitory activities against EGFR kinase and cAMP phosphodiesterase. Its distinct chemical structure and biological profile make it a valuable tool for cancer research and a potential lead compound for the development of novel therapeutics. The data and protocols presented in this guide are intended to facilitate further investigation into the mechanism of action and therapeutic potential of this compound.
References
Sporostatin's Potent Inhibition of EGF Receptor Kinase: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the inhibitory effects of Sporostatin on the Epidermal Growth Factor Receptor (EGFR) kinase. This compound, originally identified as an inhibitor of cyclic adenosine 3',5'-monophosphate phosphodiesterase, has demonstrated potent and specific inhibitory activity against EGFR tyrosine kinase.[1] This document provides a comprehensive summary of its inhibitory concentration, kinetic profile, and the methodologies typically employed to determine such parameters.
Quantitative Analysis of this compound Inhibition
This compound exhibits a high degree of selectivity for EGFR kinase. The following table summarizes the 50% inhibitory concentration (IC50) values of this compound against EGFR and other related kinases, highlighting its specificity.
| Kinase Target | IC50 (µg/mL) | IC50 (µM) |
| EGF Receptor Kinase | 0.1 | 0.38 [1] |
| ErbB-2 | 3 | 11[1] |
| PDGF Receptor | >100 | >380[1] |
| v-src | >100 | >380[1] |
| Protein Kinase C | >100 | >380[1] |
Kinetic analyses have revealed that this compound's inhibition of EGFR kinase is noncompetitive with respect to both the substrate and ATP.[1] This suggests that this compound does not bind to the active site of the enzyme where ATP or the substrate would normally bind.
Experimental Protocols
Representative In Vitro EGFR Kinase Assay for IC50 Determination
Objective: To determine the concentration of this compound required to inhibit 50% of the EGFR kinase activity in vitro.
Materials:
-
Recombinant Human EGFR, Kinase Domain
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
This compound (dissolved in 100% DMSO)
-
Adenosine 5'-triphosphate (ATP)
-
Kinase Reaction Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM MnCl₂, 50 µM DTT)
-
Kinase Dilution Buffer (Kinase Reaction Buffer without MnCl₂ and DTT)
-
ADP-Glo™ Kinase Assay Kit (or similar detection reagent)
-
96-well or 384-well assay plates
Procedure:
-
Reagent Preparation:
-
Prepare a 2X working solution of recombinant EGFR in Kinase Dilution Buffer.
-
Prepare a serial dilution of this compound in 100% DMSO. Subsequently, dilute these solutions into the Kinase Reaction Buffer to create 2X inhibitor solutions. The final DMSO concentration in the assay should not exceed 1%.
-
Prepare a 2X substrate/ATP mixture in the Kinase Reaction Buffer.
-
-
Assay Plate Setup:
-
Add 12.5 µL of the 2X this compound dilutions to the appropriate wells of the assay plate.
-
For positive control wells (no inhibition), add 12.5 µL of Kinase Reaction Buffer with the corresponding DMSO concentration.
-
For negative control wells (no enzyme activity), add 12.5 µL of Kinase Reaction Buffer with DMSO.
-
-
Enzyme Addition:
-
Add 12.5 µL of the 2X EGFR enzyme solution to all wells except the negative control wells.
-
To the negative control wells, add 12.5 µL of Kinase Dilution Buffer.
-
-
Kinase Reaction Initiation:
-
Initiate the kinase reaction by adding 25 µL of the 2X substrate/ATP mixture to all wells. The final reaction volume is 50 µL.
-
Mix the plate gently and incubate at 30°C for a specified time (e.g., 60 minutes).
-
-
Reaction Termination and Signal Generation (using ADP-Glo™ as an example):
-
Add 50 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add 100 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Subtract the average luminescence of the negative control wells from all other measurements.
-
Calculate the percentage of inhibition for each this compound concentration relative to the positive control (0% inhibition).
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.
-
Visualizations
EGFR Signaling Pathway
The following diagram illustrates a simplified representation of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is a critical regulator of cell proliferation, differentiation, and survival.
Caption: Simplified EGFR signaling cascade and the inhibitory action of this compound.
Experimental Workflow for IC50 Determination
This diagram outlines the general workflow for determining the IC50 value of an inhibitor against a target kinase.
Caption: General experimental workflow for determining the IC50 of a kinase inhibitor.
References
Sporostatin: A Technical Guide to its Kinase Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sporostatin, a natural product isolated from the fungus Sporormiella sp., has been identified as a potent and highly selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase.[1] This technical guide provides a comprehensive overview of the kinase selectivity profile of this compound based on available data. It includes a detailed summary of its inhibitory activity against a panel of kinases, a plausible experimental protocol for determining its EGFR kinase inhibition, and a visualization of the EGFR signaling pathway, the primary target of this compound. While a broad, large-scale kinome scan of this compound is not publicly available, the existing data points to a remarkable specificity for EGFR, making it a valuable tool for cancer research and a potential lead compound for the development of targeted therapies.
Kinase Selectivity Profile of this compound
This compound exhibits a high degree of selectivity for the Epidermal Growth Factor Receptor (EGFR) kinase. In vitro studies have demonstrated that this compound potently inhibits EGFR kinase activity with a half-maximal inhibitory concentration (IC50) of 0.38 µM.[1] Its inhibitory activity against other kinases tested is significantly lower, highlighting its specificity.
The inhibition of EGFR kinase by this compound has been characterized as noncompetitive with respect to both the substrate and ATP.[1] This mode of action suggests that this compound does not bind to the active site of the kinase in the same manner as ATP-competitive inhibitors. Further research has shown that this compound also inhibits the autophosphorylation of the EGF receptor in A431 cells, a human epidermoid carcinoma cell line.[1]
The following table summarizes the known quantitative data on the selectivity profile of this compound against a limited panel of kinases.
| Kinase | IC50 (µM) | Fold Selectivity vs. EGFR |
| EGFR | 0.38 | 1 |
| ErbB-2 | 11 | ~29 |
| PDGF receptor | ≥ 380 | > 1000 |
| v-src | ≥ 380 | > 1000 |
| Protein Kinase C | ≥ 380 | > 1000 |
Table 1: Selectivity profile of this compound against a panel of kinases. Data sourced from Murakami et al., 1999.[1]
It is important to note that this selectivity profile is based on a limited number of tested kinases. A comprehensive screening of this compound against a larger kinase panel would provide a more complete understanding of its off-target effects.
Experimental Protocols
In Vitro EGFR Kinase Inhibition Assay
This section outlines a representative protocol for determining the IC50 value of this compound against EGFR kinase, based on established methodologies.
Objective: To determine the concentration of this compound required to inhibit 50% of EGFR kinase activity in a cell-free system.
Materials:
-
Recombinant human EGFR kinase domain
-
Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)
-
This compound (dissolved in DMSO)
-
Adenosine triphosphate (ATP), [γ-³²P]ATP
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 2 mM DTT, 0.1 mM Na₃VO₄)
-
Phosphocellulose paper
-
Scintillation counter
-
96-well plates
Procedure:
-
Prepare this compound Dilutions: Prepare a serial dilution of this compound in DMSO. Further dilute these in the kinase reaction buffer to achieve the final desired concentrations.
-
Kinase Reaction Setup: In a 96-well plate, add the following components in order:
-
Kinase reaction buffer
-
This compound at various concentrations (or DMSO for the control)
-
Recombinant EGFR kinase
-
Peptide substrate
-
-
Initiate Reaction: Start the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP to each well. The final ATP concentration should be at or near the Km value for EGFR.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.
-
Stop Reaction: Terminate the reaction by spotting a portion of the reaction mixture from each well onto phosphocellulose paper.
-
Washing: Wash the phosphocellulose paper extensively with a suitable wash buffer (e.g., 0.5% phosphoric acid) to remove unincorporated [γ-³²P]ATP.
-
Quantification: Measure the amount of incorporated ³²P in each spot using a scintillation counter.
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each this compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.
-
Visualization of the EGFR Signaling Pathway
This compound's primary mechanism of action is the inhibition of the EGFR signaling pathway. Upon binding of a ligand, such as Epidermal Growth Factor (EGF), the EGFR dimerizes and undergoes autophosphorylation of its intracellular tyrosine kinase domain. This phosphorylation creates docking sites for various adaptor proteins, initiating a cascade of downstream signaling events that regulate cell proliferation, survival, and migration. By inhibiting the kinase activity of EGFR, this compound effectively blocks these downstream signals.
EGFR Signaling Pathway Diagram
Caption: EGFR Signaling Pathway and Inhibition by this compound.
Experimental Workflow for Kinase Profiling
Caption: General Workflow for In Vitro Kinase Profiling.
Conclusion
This compound is a potent and highly selective inhibitor of the EGFR kinase. The available data, although limited to a small panel of kinases, strongly suggests a favorable selectivity profile, with significantly weaker inhibition of other tested kinases. Its noncompetitive mode of action with respect to ATP and substrate makes it an interesting compound for further investigation. The provided experimental protocol offers a framework for researchers to independently verify its activity. The visualization of the EGFR signaling pathway highlights the critical cellular processes that are disrupted by this compound's inhibitory action. To fully elucidate its therapeutic potential and potential off-target effects, a comprehensive kinome-wide profiling of this compound is warranted. This would provide a more complete picture of its selectivity and guide future drug development efforts.
References
Sporostatin's Potent and Specific Inhibition of EGF-Induced Autophosphorylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sporostatin, a macrolide isolated from the fungus Sporormiella sp. M5032, has been identified as a potent and specific inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1] This technical guide provides an in-depth analysis of this compound's effect on EGF-induced autophosphorylation, a critical step in EGFR signaling and a key target in cancer therapy. This document summarizes the quantitative data on its inhibitory activity, details the experimental protocols used for its characterization, and visualizes the relevant biological pathways and experimental workflows.
Introduction to this compound and EGFR Signaling
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein with intrinsic tyrosine kinase activity that plays a crucial role in regulating cell proliferation, differentiation, and survival.[2] Ligand binding, such as with Epidermal Growth Factor (EGF), induces receptor dimerization and subsequent autophosphorylation of specific tyrosine residues in the C-terminal tail.[3] This autophosphorylation creates docking sites for various signaling proteins, initiating downstream cascades like the Ras-Raf-MAPK and PI3K/Akt pathways, which are often dysregulated in cancer.[3][4]
This compound has emerged as a specific inhibitor of EGFR's kinase activity.[1] Originally identified as an inhibitor of cyclic adenosine 3',5'-monophosphate phosphodiesterase, its potent anti-EGFR activity presents a significant area of interest for oncological research and drug development.[1]
Quantitative Analysis of this compound's Inhibitory Activity
This compound demonstrates high potency and selectivity for EGFR kinase in in vitro assays. Its inhibitory activity has been quantified against EGFR and other kinases, highlighting its specificity.
| Target Kinase | IC50 (µg/mL) | IC50 (µM) |
| EGF Receptor Kinase | 0.1 | 0.38 |
| ErbB-2 | 3 | 11 |
| PDGF Receptor | >100 | >380 |
| v-src | >100 | >380 |
| Protein Kinase C | >100 | >380 |
| Table 1: Inhibitory activity of this compound against various protein kinases.[1] |
Kinetic analyses have revealed that this compound's inhibition of EGFR kinase is noncompetitive with respect to both the substrate and ATP.[1] This suggests that this compound does not bind to the active site of the kinase in the same manner as ATP or the substrate, but rather to an allosteric site.
Experimental Protocols
The following sections detail the methodologies employed to characterize this compound's effect on EGF-induced autophosphorylation.
In Vitro EGFR Kinase Activity Assay
This biochemical assay directly measures the ability of this compound to inhibit the enzymatic activity of purified EGFR kinase.
Workflow:
Caption: Workflow for in vitro EGFR kinase activity assay.
Detailed Method:
-
Preparation: All reagents, including purified EGFR, a suitable peptide substrate (like angiotensin II), ATP, and serial dilutions of this compound, are prepared in a kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 2mM MnCl2, 50μM DTT).[2]
-
Reaction Setup: The assay is typically performed in a 384-well plate format.[2]
-
Incubation: The reaction plate is incubated at room temperature for 60 minutes.[2]
-
Detection: The amount of ADP produced, which is proportional to kinase activity, is measured. For instance, using the ADP-Glo™ Kinase Assay:
-
Data Analysis: Luminescence is measured using a plate reader. The percentage of inhibition is calculated for each this compound concentration relative to the vehicle control, and the IC50 value is determined from the dose-response curve.
Cellular EGFR Autophosphorylation Assay
This assay determines the ability of this compound to inhibit EGF-induced EGFR autophosphorylation within a cellular context. A431 cells, which overexpress EGFR, are a common model for this experiment.[1]
Workflow:
Caption: Workflow for cellular EGFR autophosphorylation assay.
Detailed Method:
-
Cell Culture and Treatment:
-
A431 cells are grown to approximately 80-90% confluency.
-
Cells are serum-starved for 12-24 hours to reduce basal EGFR phosphorylation.[5]
-
Cells are pre-treated with varying concentrations of this compound or a vehicle control for a specified duration (e.g., 2 hours).[5]
-
Cells are then stimulated with a saturating concentration of EGF (e.g., 100 ng/mL) for a short period (e.g., 10 minutes) at 37°C to induce EGFR autophosphorylation.[5]
-
-
Cell Lysis:
-
The cells are washed with ice-cold phosphate-buffered saline (PBS).[5]
-
Cells are lysed using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins.[5]
-
Protein concentration in the lysates is determined using a standard method like the bicinchoninic acid (BCA) assay.[5]
-
-
Western Blotting:
-
Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.[5]
-
The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for a phosphorylated tyrosine residue on EGFR (e.g., anti-phospho-EGFR Tyr1068).[5][6]
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.[5]
-
The signal is detected using a chemiluminescent substrate and an imaging system.[5]
-
To ensure equal protein loading, the membrane is stripped and re-probed with an antibody against total EGFR.[5]
-
-
Data Analysis: The intensity of the phosphorylated EGFR bands is quantified and normalized to the total EGFR band intensity to determine the extent of inhibition by this compound.
Signaling Pathway and Mechanism of Action
The following diagram illustrates the EGF signaling pathway and the point of inhibition by this compound.
Caption: EGF signaling pathway and inhibition by this compound.
Upon binding of EGF to the extracellular domain of EGFR, the receptor dimerizes, leading to the activation of its intracellular tyrosine kinase domain and subsequent autophosphorylation.[3] This creates docking sites for adaptor proteins like Grb2, which in turn activates the Ras/MAPK pathway, and PI3K, which activates the Akt pathway.[3] These pathways drive cellular responses such as proliferation and survival.[3] this compound exerts its effect by directly inhibiting the kinase activity of the EGFR, thereby preventing autophosphorylation and blocking all downstream signaling events.[1] Its noncompetitive mode of action suggests it binds to a site distinct from the ATP-binding pocket, potentially inducing a conformational change that inactivates the kinase.[1]
Conclusion
This compound is a potent and specific noncompetitive inhibitor of the EGF receptor tyrosine kinase. It effectively blocks EGF-induced autophosphorylation in vitro and in cellular models. The detailed experimental protocols and understanding of its mechanism of action provide a solid foundation for further investigation of this compound as a potential therapeutic agent in EGFR-driven cancers. This guide serves as a comprehensive resource for researchers and drug development professionals interested in the preclinical characterization of novel EGFR inhibitors.
References
- 1. This compound, a novel and specific inhibitor of EGF receptor kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. promega.com [promega.com]
- 3. Biochemistry, Epidermal Growth Factor Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Dual inhibition of EGFR at protein and activity level via combinatorial blocking of PI4KIIα as anti-tumor strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. EGF receptor signaling, phosphorylation, ubiquitylation and endocytosis in tumors in vivo | eLife [elifesciences.org]
Sporostatin as a Biological Probe: A Technical Guide to its Foundational Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational research on Sporostatin, a naturally derived macrolide, and its application as a specific biological probe for studying the Epidermal Growth Factor Receptor (EGFR) signaling pathway. This document details its mechanism of action, presents key quantitative data, outlines relevant experimental protocols, and provides visualizations of the associated signaling pathways and experimental workflows.
Core Concepts: this compound's Mechanism of Action
This compound, isolated from the fungus Sporormiella sp. M5032, was initially identified as an inhibitor of cyclic adenosine 3',5'-monophosphate phosphodiesterase. However, foundational research has established its primary and more potent activity as a specific inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1]
The inhibition of EGFR kinase by this compound is characterized as noncompetitive with respect to both the peptide substrate and ATP.[1] This mode of inhibition suggests that this compound binds to an allosteric site on the EGFR kinase domain, distinct from the active site where ATP and the substrate bind. This binding event induces a conformational change in the enzyme that reduces its catalytic efficiency without preventing the binding of the natural ligands.
The inhibitory action of this compound extends to the cellular level, where it has been shown to suppress the autophosphorylation of the EGF receptor in A431 human epidermoid carcinoma cells.[1] This inhibition of a critical activation step effectively blocks the initiation of downstream signaling cascades.
Quantitative Data Summary
The following table summarizes the key quantitative data from foundational studies on this compound, highlighting its potency and selectivity as an EGFR kinase inhibitor.
| Target Kinase | IC50 (µM) | IC50 (µg/mL) | Reference |
| EGF Receptor Kinase | 0.38 | 0.1 | [1] |
| ErbB-2 | 11 | 3 | [1] |
| PDGF Receptor | >380 | >100 | [1] |
| v-src | >380 | >100 | [1] |
| Protein Kinase C | >380 | >100 | [1] |
Signaling Pathways and Logical Relationships
The EGFR Signaling Pathway and Point of this compound Inhibition
The following diagram illustrates the canonical EGFR signaling pathway, which is initiated by the binding of ligands such as Epidermal Growth Factor (EGF). This binding event leads to receptor dimerization, activation of the intrinsic tyrosine kinase domain, and subsequent autophosphorylation. These phosphotyrosine residues serve as docking sites for adaptor proteins, triggering multiple downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT pathway, which are crucial for regulating cell proliferation, survival, and differentiation. This compound exerts its effect by directly inhibiting the kinase activity of the EGFR, thereby preventing all subsequent downstream signaling events.
Kinetic Relationship of Noncompetitive Inhibition
The Lineweaver-Burk plot below provides a graphical representation of the kinetics of noncompetitive inhibition, which is characteristic of this compound's effect on EGFR kinase. In this model, the inhibitor does not affect the substrate's ability to bind to the enzyme (Km remains unchanged), but it reduces the maximum velocity (Vmax) of the reaction.
Experimental Protocols
The following are detailed methodologies for key experiments used in the foundational research of this compound.
In Vitro EGFR Tyrosine Kinase Activity Assay
Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of purified EGFR kinase.
Materials:
-
Purified recombinant EGFR kinase domain
-
Peptide substrate (e.g., poly(Glu, Tyr) 4:1)
-
This compound (dissolved in DMSO)
-
ATP (Adenosine Triphosphate)
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 2 mM MnCl₂)
-
[γ-³²P]ATP or an ADP-Glo™ Kinase Assay kit (Promega)
-
Phosphocellulose paper or 96-well plates
-
Scintillation counter or luminometer
Procedure:
-
Prepare serial dilutions of this compound in kinase reaction buffer.
-
In a reaction tube or well, combine the purified EGFR kinase domain with the desired concentration of this compound or vehicle control (DMSO).
-
Pre-incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the peptide substrate and a mixture of cold ATP and [γ-³²P]ATP (or just ATP for non-radioactive methods).
-
Incubate the reaction mixture at 30°C for a defined period (e.g., 20-30 minutes).
-
Terminate the reaction by spotting the mixture onto phosphocellulose paper and washing with phosphoric acid (for radioactive assay) or by adding a stop solution provided in a commercial kit.
-
Quantify the incorporation of ³²P into the substrate using a scintillation counter, or measure the luminescence signal which is proportional to the amount of ADP produced.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value.
In-Cell EGFR Autophosphorylation Assay
Objective: To assess the ability of this compound to inhibit EGFR autophosphorylation in a cellular context.
Materials:
-
A431 cells (or other cells with high EGFR expression)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
Serum-free cell culture medium
-
This compound (dissolved in DMSO)
-
Recombinant human EGF
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE equipment
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-EGFR (e.g., pY1068), anti-total-EGFR
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagent
Procedure:
-
Seed A431 cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 12-24 hours to reduce basal EGFR activation.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.
-
Stimulate the cells with a specific concentration of EGF (e.g., 100 ng/mL) for 5-10 minutes at 37°C.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the cell lysates using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and then incubate with the primary antibody against phospho-EGFR.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the chemiluminescent signal.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total EGFR.
-
Quantify the band intensities to determine the effect of this compound on EGFR autophosphorylation.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the discovery and initial characterization of a novel kinase inhibitor like this compound.
References
Sporostatin's role in inhibiting cyclic adenosine 3',5'-monophosphate phosphodiesterase
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Sporostatin, a macrolide isolated from the fungus Sporormiella sp. M5032, was first identified as an inhibitor of cyclic adenosine 3',5'-monophosphate (cAMP) phosphodiesterase (PDE). This initial discovery pointed towards its potential role in modulating the vast signaling pathways regulated by the second messenger cAMP. However, subsequent research revealed a significantly more potent and specific inhibitory activity against the Epidermal Growth Factor (EGF) receptor tyrosine kinase, shifting the primary focus of investigation. This guide delves into the available technical information regarding this compound's interaction with cAMP phosphodiesterase, providing a detailed overview of the relevant signaling pathways, generalized experimental protocols for assessing PDE inhibition, and a discussion of the current understanding of its dual-activity profile. While specific quantitative data on this compound's inhibition of cAMP PDE remains elusive in readily available literature, this document serves as a comprehensive resource on the foundational aspects of its discovery and the broader context of its biological activity.
Introduction to this compound and its Dual Inhibitory Roles
This compound is a novel macrolide compound whose structure was elucidated in 1997.[1] It was initially isolated and characterized based on its ability to inhibit cAMP phosphodiesterase, an enzyme crucial for the degradation of the intracellular second messenger cAMP.[1][2] This discovery suggested that this compound could potentially influence a wide array of cellular processes regulated by cAMP signaling, including metabolism, gene transcription, and cell proliferation.
However, a subsequent study in 1999 unveiled a more potent and specific role for this compound as an inhibitor of the EGF receptor tyrosine kinase.[2] This finding has since dominated the research landscape surrounding this compound, with its anti-cancer potential becoming the primary area of investigation. Despite this shift, its foundational activity as a cAMP PDE inhibitor remains a noteworthy aspect of its biological profile, suggesting a potential for broader pharmacological effects.
The cAMP Signaling Pathway and the Role of Phosphodiesterases
The cyclic AMP (cAMP) signaling pathway is a ubiquitous and essential mechanism for transmembrane signal transduction in response to a variety of extracellular stimuli. The pathway is initiated by the binding of a ligand (e.g., hormone, neurotransmitter) to a G-protein coupled receptor (GPCR), leading to the activation of adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cAMP. The intracellular concentration of cAMP is tightly regulated by the activity of phosphodiesterases (PDEs), which hydrolyze cAMP to AMP, thus terminating the signal.
Quantitative Data on this compound's Inhibitory Activity
A thorough review of the available scientific literature did not yield specific quantitative data (e.g., IC50, Ki) for the inhibition of cAMP phosphodiesterase by this compound. The primary research articles announcing its discovery as a PDE inhibitor focus on its isolation and structural elucidation.
In contrast, the inhibitory activity of this compound against EGF receptor tyrosine kinase and other related kinases has been quantitatively characterized. For comparative purposes, this data is presented below.
| Target Enzyme | IC50 (µg/mL) | IC50 (µM) |
| EGF Receptor Kinase | 0.1 | 0.38 |
| ErbB-2 | 3 | 11 |
| PDGF Receptor | >100 | >380 |
| v-src | >100 | >380 |
| Protein Kinase C | >100 | >380 |
| Table 1: Inhibitory activity of this compound against various protein kinases.[2] |
The significant difference in potency underscores why the focus of this compound research shifted towards its effects on receptor tyrosine kinases.
Experimental Protocols for Assessing cAMP Phosphodiesterase Inhibition
While the specific protocol used for the initial characterization of this compound's anti-PDE activity is not detailed in the available literature, a generalized experimental workflow for assessing the inhibition of cAMP phosphodiesterase is provided below. This protocol is based on commonly used methods such as radioimmunoassays or fluorescence-based assays.
Detailed Methodology (Generalized)
-
Reagent Preparation:
-
Assay Buffer: Typically a Tris-HCl or HEPES based buffer at physiological pH (e.g., 7.4) containing MgCl₂, as Mg²⁺ is a required cofactor for PDE activity.
-
PDE Enzyme: A purified or partially purified preparation of cAMP phosphodiesterase from a relevant tissue source (e.g., bovine brain, heart).
-
This compound Stock Solution: this compound is dissolved in a suitable organic solvent, such as DMSO, to create a high-concentration stock solution. Serial dilutions are then prepared in the assay buffer.
-
cAMP Substrate: A solution of cAMP, often including a tracer amount of [³H]-cAMP for radioassays.
-
-
Assay Procedure:
-
In a microplate or microcentrifuge tubes, the PDE enzyme solution is added to the assay buffer.
-
Varying concentrations of this compound (or a vehicle control) are added to the respective wells/tubes.
-
The mixture is pre-incubated for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 30-37°C) to allow for inhibitor binding.
-
The enzymatic reaction is initiated by the addition of the cAMP substrate.
-
The reaction is allowed to proceed for a fixed time, ensuring that substrate hydrolysis remains in the linear range (typically <20-30% of the total substrate).
-
The reaction is terminated, often by boiling or the addition of a stop reagent (e.g., a strong acid or a specific inhibitor).
-
-
Detection and Data Analysis:
-
The amount of cAMP hydrolyzed (or the remaining cAMP) is quantified. In a common two-step radioassay, the product 5'-AMP is converted to adenosine by a snake venom nucleotidase, and the resulting [³H]-adenosine is separated from the unreacted [³H]-cAMP using an ion-exchange resin.
-
The percentage of inhibition for each this compound concentration is calculated relative to the vehicle control.
-
The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Discussion and Future Perspectives
The dual inhibitory profile of this compound against both cAMP phosphodiesterase and EGF receptor tyrosine kinase presents an interesting case for further investigation. While its potency against the latter has made it a candidate for anti-cancer drug development, its effects on cAMP signaling should not be entirely disregarded.
It is possible that at higher concentrations, or in specific cellular contexts, the inhibition of cAMP PDE by this compound could contribute to its overall pharmacological effects. A comprehensive understanding of its mechanism of action would require a re-evaluation of its anti-PDE activity, including the determination of its IC50 value and its selectivity against different PDE isoforms.
For drug development professionals, the dual-activity of this compound may be viewed as either a beneficial polypharmacological property or a potential source of off-target effects. Further research to delineate the specific contributions of each inhibitory activity to its cellular effects is warranted. The synthesis of this compound analogues that selectively inhibit either cAMP PDE or EGF receptor kinase could be a valuable strategy to dissect these effects and potentially develop more targeted therapeutic agents.
Conclusion
This compound was initially brought to the attention of the scientific community as an inhibitor of cAMP phosphodiesterase. While this activity has been overshadowed by its more potent inhibition of EGF receptor tyrosine kinase, it remains a fundamental aspect of its biological characterization. This technical guide has provided an overview of the cAMP signaling pathway, generalized protocols for assessing PDE inhibition, and a discussion of the available data on this compound. The lack of specific quantitative data for its cAMP PDE inhibitory activity highlights a gap in the current literature and presents an opportunity for future research to fully elucidate the pharmacological profile of this intriguing natural product.
References
Physicochemical properties of Sporostatin for research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, biological activity, and relevant experimental methodologies for Sporostatin. This document is intended to serve as a valuable resource for researchers investigating the potential of this compound in drug discovery and development.
Physicochemical Properties
This compound is a natural product with a unique ten-membered macrolide structure.[1] Its key physicochemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₄O₅ | [2] |
| Molecular Weight | 262.26 g/mol | [2] |
| IUPAC Name | (6E)-9,11-dihydroxy-4-methyl-4,5-dihydro-1H-3-benzoxecine-2,8-dione | [2] |
| CAS Number | 122588-63-0 | [2] |
| Melting Point | 197-200°C | |
| Solubility | Soluble in polar organic solvents (e.g., methanol, chloroform, ethyl acetate, DMSO). Insoluble in water and hexane. |
Biological Activity: Inhibition of EGF Receptor Kinase
This compound was initially identified as an inhibitor of cyclic adenosine 3',5'-monophosphate (cAMP) phosphodiesterase.[3] Subsequent research revealed its potent and specific inhibitory activity against the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[3]
Key Findings:
-
Potency: this compound inhibits EGFR kinase with an IC₅₀ value of 0.1 µg/mL (0.38 µM).[3]
-
Selectivity: It exhibits selectivity for EGFR over other kinases such as ErbB-2 (IC₅₀ = 3 µg/mL or 11 µM) and has significantly lower or no activity against PDGF receptor, v-src, and protein kinase C (IC₅₀ ≥ 100 µg/mL or 380 µM).[3]
-
Mechanism of Action: Kinetic analyses have demonstrated that this compound is a noncompetitive inhibitor of EGFR kinase with respect to both the substrate and ATP.[3] This indicates that this compound does not bind to the active site of the enzyme but rather to an allosteric site, inducing a conformational change that inhibits its catalytic activity.
-
Cellular Activity: this compound has been shown to inhibit the autophosphorylation of the EGF receptor in A431 cells, a human epidermoid carcinoma cell line that overexpresses EGFR.[3]
Signaling Pathway
The inhibitory action of this compound on the EGFR signaling pathway can be visualized as follows:
Experimental Protocols
Detailed, step-by-step experimental protocols for the isolation, purification, and specific assays involving this compound are not widely available in general scientific literature. The primary sources for these methodologies are the original research publications. Researchers should refer to these papers for specific experimental conditions. Below are generalized protocols based on common methodologies for natural product isolation and kinase assays.
Isolation of this compound from Sporormiella sp. (Generalized Protocol)
This protocol outlines a general workflow for the isolation of fungal metabolites. For the specific details of this compound isolation, it is crucial to consult the original research by Kinoshita et al.
In Vitro EGF Receptor Kinase Inhibition Assay (Generalized Protocol)
This protocol provides a general framework for assessing the inhibitory activity of this compound against EGFR kinase. For specific assay conditions, refer to the publication by Murakami et al. (1999).[3]
Conclusion
This compound is a promising natural product with well-defined inhibitory activity against EGFR tyrosine kinase. This technical guide provides a summary of its known physicochemical properties and a framework for its investigation. Further research to fully elucidate its quantitative solubility, stability, and to develop detailed, optimized experimental protocols will be crucial for advancing its potential as a therapeutic agent.
References
Methodological & Application
Application Notes: In Vitro Kinase Assay for the Characterization of Sporostatin
Audience: Researchers, scientists, and drug development professionals.
Abstract: Protein kinases are a critical class of enzymes involved in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, making them prime targets for drug development[1][2][3]. In vitro kinase assays are fundamental tools for identifying and characterizing kinase inhibitors[1][4][5]. This document provides a detailed protocol for an in vitro kinase assay to determine the inhibitory activity of a test compound, using Sporostatin and its target, the Epidermal Growth Factor Receptor (EGFR) kinase, as a practical example. This compound is a microbial metabolite that has been identified as a potent and specific inhibitor of EGFR kinase[6]. The protocol described herein is based on a luminescence-based ADP-detection method, a common and robust format for high-throughput screening and inhibitor profiling[5][7].
Principle of the Assay
The in vitro kinase assay quantifies the enzymatic activity of a kinase. Kinases catalyze the transfer of a phosphate group from ATP to a specific substrate[1][4]. The amount of product generated—either the phosphorylated substrate or the ADP byproduct—is proportional to the kinase activity.
This protocol utilizes an ADP-quantification method (e.g., ADP-Glo™). The assay is performed in two steps:
-
Kinase Reaction: The kinase (EGFR), its substrate, and ATP are incubated. In the presence of an active kinase, ATP is converted to ADP.
-
ADP Detection: After the kinase reaction, a reagent is added to stop the enzymatic reaction and deplete the remaining ATP. A second reagent then converts the ADP produced into ATP, which is used in a luciferase/luciferin reaction to generate a light signal. The intensity of the luminescence is directly proportional to the amount of ADP generated and thus, to the kinase activity[5]. An inhibitor like this compound will reduce the rate of ADP formation, leading to a decrease in the luminescent signal.
Caption: Principle of the luminescence-based kinase assay.
Signaling Pathway Context: EGFR Inhibition
EGFR is a receptor tyrosine kinase that plays a crucial role in regulating cell growth, proliferation, and differentiation[6]. Upon binding its ligand (e.g., EGF), the receptor dimerizes and autophosphorylates, initiating downstream signaling cascades. This compound specifically inhibits this kinase activity, thereby blocking these signaling pathways[6].
Caption: Simplified EGFR signaling pathway inhibited by this compound.
Experimental Protocol
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound against EGFR kinase in a 384-well plate format.
Materials and Reagents
-
Enzyme: Recombinant human EGFR kinase
-
Substrate: Poly(Glu, Tyr) 4:1 peptide
-
Inhibitor: this compound
-
Assay Kit: ADP-Glo™ Kinase Assay Kit (or equivalent)
-
Buffer: Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
Other: ATP, DMSO, 384-well white assay plates, multichannel pipettes, plate reader with luminescence detection capabilities.
Reagent Preparation
-
This compound Dilution Series:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create a series of 11 intermediate dilutions in DMSO. For a top final concentration of 10 µM, this may involve creating a 200 µM intermediate stock (for a 20x final dilution).
-
Perform 1:3 serial dilutions from the top concentration down. The final well will contain only DMSO (vehicle control).
-
-
2X EGFR Enzyme Solution: Dilute EGFR stock in Kinase Reaction Buffer to a 2X final concentration (e.g., 2 ng/µL).
-
2X Substrate/ATP Solution: Dilute Poly(Glu, Tyr) substrate and ATP in Kinase Reaction Buffer to 2X final concentrations (e.g., 100 µg/mL substrate and 20 µM ATP).
Assay Workflow
Caption: Experimental workflow for the in vitro kinase assay.
Step-by-Step Procedure
-
Add 0.5 µL of each this compound serial dilution (or DMSO for controls) to the appropriate wells of a 384-well plate.
-
Add 5 µL of the 2X EGFR Enzyme Solution to each well. Include "no enzyme" control wells containing 5 µL of Kinase Reaction Buffer instead.
-
Initiate the kinase reaction by adding 5 µL of the 2X Substrate/ATP Solution to all wells. The final volume is 10.5 µL.
-
Seal the plate and incubate for 60 minutes at 30°C.
-
Stop the reaction by adding 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate the plate at room temperature for 40 minutes to deplete the remaining ATP.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate the luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
Data Analysis and Presentation
Calculation of Results
-
Average Controls: Calculate the average luminescence for the "100% Activity" control (DMSO, no inhibitor) and the "0% Activity" control (no enzyme).
-
Calculate Percent Inhibition: Use the following formula for each this compound concentration: % Inhibition = 100 * (1 - (Signal_Sample - Signal_0%_Activity) / (Signal_100%_Activity - Signal_0%_Activity))
-
IC50 Determination: Plot the % Inhibition against the logarithm of the this compound concentration. Fit the resulting dose-response curve using a four-parameter logistic regression model to determine the IC50 value.
Data Tables
Table 1: Experimental Conditions
| Parameter | Concentration / Condition |
|---|---|
| Enzyme | EGFR, 1 ng/µL (final) |
| Substrate | Poly(Glu, Tyr), 50 µg/mL (final) |
| ATP | 10 µM (final) |
| This compound | 10 µM - 0.5 nM (final) |
| Reaction Time | 60 minutes |
| Temperature | 30°C |
| Assay Plate | 384-well, white, solid bottom |
Table 2: Example Raw Data and Inhibition Calculation
| [this compound] (µM) | Log [this compound] | Avg. Luminescence (RLU) | % Inhibition |
|---|---|---|---|
| 10.0 | 1.00 | 15,120 | 98.8% |
| 3.33 | 0.52 | 18,340 | 96.1% |
| 1.11 | 0.05 | 45,670 | 73.2% |
| 0.37 | -0.43 | 98,550 | 28.5% |
| 0.12 | -0.91 | 145,200 | -5.8% |
| 0.04 | -1.38 | 141,000 | -2.7% |
| 0.01 | -1.85 | 139,500 | -1.6% |
| 0.00 | DMSO (100% Activity) | 137,400 | 0.0% |
| - | No Enzyme (0% Activity) | 14,000 | 100.0% |
Table 3: Inhibitory Potency and Selectivity of this compound[6]
| Kinase Target | IC50 (µM) |
|---|---|
| EGF Receptor | 0.38 |
| ErbB-2 | 11 |
| PDGF Receptor | > 380 |
| v-src | > 380 |
| Protein Kinase C | > 380 |
Data indicates that this compound is a potent and highly selective inhibitor for the EGF receptor kinase compared to other tested kinases[6].
References
- 1. Kinase Activity Assay | Creative Diagnostics [creative-diagnostics.com]
- 2. Protein Kinase Inhibitors - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bellbrooklabs.com [bellbrooklabs.com]
- 5. bmglabtech.com [bmglabtech.com]
- 6. This compound, a novel and specific inhibitor of EGF receptor kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
Application Notes and Protocols for Cell-Based Assays to Determine Sporostatin Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sporostatin, a natural product isolated from Sporormiella sp., has been identified as a potent and specific inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1] Dysregulation of the EGFR signaling pathway is a common driver in a variety of human cancers, making it a key target for therapeutic development. This compound exerts its inhibitory effects on the autophosphorylation of the EGFR, a critical step in the activation of downstream signaling cascades that promote cell proliferation, survival, and differentiation.[1]
These application notes provide detailed protocols for a suite of cell-based assays to characterize the efficacy of this compound. The described assays will enable researchers to quantify the inhibitory action of this compound on EGFR phosphorylation, assess its impact on cancer cell viability and proliferation, and determine its effects on apoptosis and cell cycle progression.
Principle
The efficacy of this compound is evaluated through a multi-faceted approach that examines its impact at different stages of the EGFR signaling cascade and its ultimate consequences for cell fate. The core principle of these assays is to utilize cultured cancer cell lines that are dependent on EGFR signaling for their growth and survival, such as the A431 human epidermoid carcinoma cell line, which overexpresses EGFR.
The key assays described herein are:
-
EGFR Phosphorylation Assay: To directly measure the inhibition of EGFR autophosphorylation, the primary molecular target of this compound.
-
Cell Viability/Cytotoxicity Assay: To quantify the dose-dependent effect of this compound on the proliferation and viability of cancer cells.
-
Apoptosis Assay: To determine if the reduction in cell viability is due to the induction of programmed cell death.
-
Cell Cycle Analysis: To investigate if this compound causes cell cycle arrest, a common mechanism of action for anti-proliferative compounds.
Data Presentation
The following tables summarize the known inhibitory concentrations of this compound and provide a template for presenting data obtained from the described cell-based assays.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 |
| EGF Receptor Kinase | 0.38 µM |
| ErbB-2 | 11 µM |
| PDGF Receptor | >380 µM |
| v-src | >380 µM |
| Protein Kinase C | >380 µM |
Source: Murakami Y, et al. Anticancer Res. 1999 Sep-Oct;19(5B):4145-9.[1]
Table 2: Template for this compound Cell Viability IC50 Values in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 72h |
| A431 | Epidermoid Carcinoma | Data to be determined |
| MCF-7 | Breast Adenocarcinoma | Data to be determined |
| HCT116 | Colorectal Carcinoma | Data to be determined |
| Other | Data to be determined |
Note: The IC50 values for this compound's effect on the viability of cancer cell lines are not widely available in published literature and should be determined experimentally using the protocols provided below.
Mandatory Visualizations
Signaling Pathway
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: Workflow for assessing this compound's efficacy using cell-based assays.
Experimental Protocols
EGFR Phosphorylation Assay by Western Blot
This protocol details the procedure to assess the inhibitory effect of this compound on EGF-induced EGFR phosphorylation in A431 cells.
Materials:
-
A431 cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Serum-free DMEM
-
This compound
-
Recombinant human EGF
-
Ice-cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies: anti-phospho-EGFR (Tyr1068), anti-total-EGFR, anti-β-actin
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
Procedure:
-
Cell Culture and Treatment:
-
Seed A431 cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 12-24 hours.
-
Pre-treat cells with varying concentrations of this compound (e.g., 0.1, 0.5, 1, 5, 10 µM) for 2 hours. Include a vehicle control (DMSO).
-
Stimulate cells with 100 ng/mL EGF for 10 minutes at 37°C.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells with RIPA buffer and collect the lysate.
-
Determine protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with anti-phospho-EGFR primary antibody overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the chemiluminescent signal.
-
Strip the membrane and re-probe with anti-total-EGFR and then β-actin antibodies as loading controls.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the phospho-EGFR signal to the total EGFR signal.
-
Cell Viability Assay (MTT Assay)
This protocol measures the effect of this compound on the metabolic activity of cancer cells as an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., A431, MCF-7, HCT116)
-
Complete growth medium
-
This compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
-
Treatment:
-
Treat cells with a serial dilution of this compound (e.g., 0.01 to 100 µM) in complete medium. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate for 72 hours at 37°C.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C until formazan crystals are formed.
-
-
Solubilization and Absorbance Reading:
-
Carefully remove the medium and add 150 µL of solubilization solution to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log of this compound concentration to determine the IC50 value.
-
Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell line (e.g., A431)
-
Complete growth medium
-
This compound
-
6-well plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to attach.
-
Treat cells with this compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours. Include a vehicle control.
-
-
Cell Harvesting and Staining:
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI according to the kit manufacturer's protocol.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour.
-
Distinguish cell populations:
-
Annexin V- / PI- (viable cells)
-
Annexin V+ / PI- (early apoptotic cells)
-
Annexin V+ / PI+ (late apoptotic/necrotic cells)
-
Annexin V- / PI+ (necrotic cells)
-
-
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant.
-
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol uses PI staining and flow cytometry to analyze the distribution of cells in different phases of the cell cycle.
Materials:
-
Cancer cell line (e.g., A431)
-
Complete growth medium
-
This compound
-
6-well plates
-
Cold 70% ethanol
-
PBS
-
PI/RNase Staining Buffer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates.
-
Treat cells with this compound at its IC50 concentration for 24 or 48 hours. Include a vehicle control.
-
-
Cell Harvesting and Fixation:
-
Harvest cells, wash with PBS, and centrifuge.
-
Resuspend the cell pellet and fix by adding dropwise to ice-cold 70% ethanol while gently vortexing.
-
Incubate at -20°C for at least 2 hours.
-
-
Staining:
-
Wash the fixed cells with PBS.
-
Resuspend the cell pellet in PI/RNase Staining Buffer.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry.
-
The DNA content will be proportional to the PI fluorescence intensity.
-
-
Data Analysis:
-
Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
References
Application Notes and Protocols: The Use of Sporostatin in the A431 Human Cancer Cell Line
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sporostatin, a compound isolated from the fungus Sporormiella sp. M5032, has been identified as a potent and specific inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase.[1] The A431 human epidermoid carcinoma cell line is characterized by the overexpression of EGFR, making it a crucial model system for studying the efficacy and mechanism of action of EGFR inhibitors.[2] These application notes provide a comprehensive overview of the use of this compound in the A431 cell line, including its mechanism of action, protocols for key experiments, and expected outcomes.
Mechanism of Action
This compound exerts its biological effects through the specific inhibition of the EGFR tyrosine kinase.[1] This inhibition is noncompetitive with respect to both the substrate and ATP.[1] In A431 cells, which have a high level of EGFR expression, this compound has been shown to inhibit the autophosphorylation of the receptor, a critical step in the activation of downstream signaling pathways.[1] The inhibition of EGFR signaling can lead to the suppression of cancer cell proliferation, migration, and invasion.
Quantitative Data
| Parameter | Value | Cell Line/System | Reference |
| IC50 (EGFR Kinase) | 0.38 µM (0.1 µg/ml) | In vitro kinase assay | [1] |
| IC50 (ErbB-2) | 11 µM (3 µg/ml) | In vitro kinase assay | [1] |
| IC50 (Other Kinases) | >380 µM (>100 µg/ml) | In vitro kinase assay (PDGF receptor, v-src, protein kinase C) | [1] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of this compound in A431 cells and a general experimental workflow for its investigation.
Experimental Protocols
The following are detailed protocols for key experiments to assess the effect of this compound on A431 cells. These are generalized protocols and may require optimization.
Protocol 1: A431 Cell Culture
Materials:
-
A431 cell line (ATCC® CRL-1555™)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks and plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Culture A431 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells when they reach 80-90% confluency.
-
To subculture, wash the cells with PBS, and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete medium, centrifuge the cells, and resuspend the pellet in fresh medium for seeding into new flasks or plates.
Protocol 2: Cell Viability Assay (MTT Assay)
Materials:
-
A431 cells
-
Complete DMEM medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Seed A431 cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to attach overnight.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for this compound).
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 3: Western Blot Analysis for EGFR Phosphorylation
Materials:
-
A431 cells
-
Serum-free DMEM
-
This compound
-
EGF
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-EGFR, anti-total-EGFR, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed A431 cells in 6-well plates and grow to 80-90% confluency.
-
Starve the cells in serum-free DMEM for 12-24 hours.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for 10-15 minutes.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Conclusion
This compound is a valuable tool for studying EGFR signaling in cancer research, particularly in the context of EGFR-overexpressing cell lines like A431. The provided protocols and information serve as a foundation for investigating the anti-cancer potential of this compound and elucidating its detailed mechanism of action. Further research is warranted to determine its specific effects on A431 cell viability, apoptosis, and cell cycle progression to fully characterize its therapeutic potential.
References
Sporostatin's Effect on Cancer Cell Proliferation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sporostatin is a naturally derived macrolide that has been identified as a potent and specific inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1] The EGFR signaling pathway is a critical regulator of cell proliferation, survival, and differentiation. Its dysregulation is a hallmark of many cancers, making it a key target for therapeutic intervention. This compound's ability to selectively inhibit EGFR kinase activity suggests its potential as an anti-cancer agent by curbing the uncontrolled proliferation of cancer cells. These application notes provide a summary of this compound's activity and detailed protocols for assessing its effect on cancer cell proliferation.
Mechanism of Action
This compound exerts its anti-proliferative effects by specifically targeting the EGFR tyrosine kinase.[1] It inhibits the autophosphorylation of the EGFR in A431 human basal cell carcinoma cells, a crucial step in the activation of downstream signaling pathways that promote cell growth.[1] Kinetic analyses have revealed that this compound's inhibition of EGFR kinase is noncompetitive with respect to both the substrate and ATP.[1]
Data Presentation
Table 1: Inhibitory Activity of this compound against Various Kinases
| Kinase | IC50 (µg/mL) | IC50 (µM) |
| EGF Receptor Kinase | 0.1 | 0.38 |
| ErbB-2 | 3 | 11 |
| PDGF Receptor | >100 | >380 |
| v-src | >100 | >380 |
| Protein Kinase C | >100 | >380 |
Data sourced from Murakami et al., 1999.[1]
Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a complex cascade of molecular events initiated by the binding of ligands such as Epidermal Growth Factor (EGF). This binding leads to receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. These phosphorylated sites act as docking stations for various adaptor proteins, which in turn activate downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways. These pathways ultimately regulate gene expression and promote cell proliferation, survival, and differentiation. This compound, by inhibiting the initial EGFR kinase activity, effectively blocks these downstream signals.
Caption: EGFR Signaling Pathway and the inhibitory action of this compound.
Experimental Protocols
Protocol 1: In Vitro Cancer Cell Proliferation Assay using MTT
This protocol describes a general method for determining the effect of this compound on the proliferation of cancer cell lines, such as A431, using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
This compound
-
A431 (human basal cell carcinoma) or other suitable cancer cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Culture: Culture A431 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: a. Harvest cells using Trypsin-EDTA and perform a cell count. b. Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium. c. Incubate the plate for 24 hours to allow for cell attachment.
-
Compound Treatment: a. Prepare a stock solution of this compound in DMSO. b. Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., a range from 0.01 µM to 100 µM). c. Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. d. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and an untreated control (medium only).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C.
-
MTT Assay: a. After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well. b. Incubate the plate for 4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals. c. Carefully remove the medium from each well. d. Add 100 µL of DMSO to each well to dissolve the formazan crystals. e. Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: a. Subtract the absorbance of the blank wells (medium with MTT and DMSO only) from all other readings. b. Calculate the percentage of cell viability for each treatment group relative to the vehicle control using the following formula: % Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100 c. Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value (the concentration of this compound that inhibits cell proliferation by 50%).
Caption: Workflow for the MTT-based cell proliferation assay.
Protocol 2: EGFR Autophosphorylation Inhibition Assay
This protocol provides a general method to confirm the inhibitory effect of this compound on EGFR autophosphorylation in a cellular context, such as in A431 cells, which overexpress EGFR.
Materials:
-
This compound
-
A431 cells
-
DMEM, FBS, Penicillin-Streptomycin
-
Human Epidermal Growth Factor (EGF)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-EGFR (Tyr1068), anti-total-EGFR
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: a. Seed A431 cells in 6-well plates and grow to 80-90% confluency. b. Serum-starve the cells for 12-24 hours by replacing the growth medium with serum-free DMEM. c. Pre-treat the cells with various concentrations of this compound (or vehicle control) for 1-2 hours. d. Stimulate the cells with EGF (e.g., 100 ng/mL) for 10-15 minutes at 37°C.
-
Cell Lysis and Protein Quantification: a. Wash the cells with ice-cold PBS. b. Lyse the cells with lysis buffer and collect the lysates. c. Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting: a. Denature equal amounts of protein from each sample by boiling with Laemmli buffer. b. Separate the proteins by SDS-PAGE and transfer them to a membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with the primary anti-phospho-EGFR antibody overnight at 4°C. e. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. f. Detect the signal using a chemiluminescent substrate and an imaging system.
-
Data Analysis: a. Strip the membrane and re-probe with an anti-total-EGFR antibody to confirm equal protein loading. b. Quantify the band intensities to determine the relative levels of phosphorylated EGFR compared to total EGFR in each sample. A decrease in the phospho-EGFR/total-EGFR ratio in this compound-treated cells compared to the EGF-stimulated control would indicate inhibition of EGFR autophosphorylation.
Caption: Workflow for EGFR autophosphorylation inhibition assay.
References
Application Notes and Protocols for Inducing Apoptosis with Sporostatin in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sporostatin, a natural product isolated from the fungus Sporormiella sp. M5032, has been identified as a potent and specific inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase.[1] The EGFR signaling pathway is frequently dysregulated in various cancers, playing a crucial role in cell proliferation, survival, and metastasis.[2][3][4] By inhibiting EGFR kinase activity, this compound can disrupt downstream signaling cascades, ultimately leading to the induction of apoptosis, or programmed cell death, in cancer cells.[5] This makes this compound a promising candidate for investigation in cancer therapy.
These application notes provide a comprehensive overview of the mechanism of this compound-induced apoptosis and detailed protocols for its investigation in a laboratory setting.
Mechanism of Action: this compound-Induced Apoptosis
This compound exerts its pro-apoptotic effects primarily through the inhibition of the EGFR signaling pathway. The binding of epidermal growth factor (EGF) to its receptor (EGFR) triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This initiates a cascade of downstream signaling pathways, including the PI3K/Akt and MAPK pathways, which are critical for cell survival and proliferation.[3][6]
This compound, by acting as a specific inhibitor of EGFR kinase, prevents this initial autophosphorylation step.[1] This blockage leads to the downregulation of anti-apoptotic proteins and the upregulation of pro-apoptotic proteins, tipping the cellular balance towards apoptosis. The intrinsic apoptotic pathway is often implicated, involving the mitochondria and the Bcl-2 family of proteins.[7][8][9] Inhibition of survival signals can lead to the activation of pro-apoptotic Bcl-2 family members like Bax and Bak, which permeabilize the mitochondrial outer membrane.[10][11][12] This results in the release of cytochrome c into the cytoplasm, which then triggers the activation of a caspase cascade, ultimately leading to the execution of apoptosis.[13][14][15]
Quantitative Data Summary
The efficacy of this compound in inducing apoptosis can be quantified by determining its half-maximal inhibitory concentration (IC50) for cell viability and by measuring the percentage of apoptotic cells. The following tables provide a template for presenting such data. Researchers should empirically determine these values for their specific cancer cell lines and experimental conditions.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cancer Cell Line | Treatment Duration (hours) | IC50 (µM) |
| e.g., A431 (Epidermoid Carcinoma) | e.g., 48 | * empirically determined value |
| e.g., MCF-7 (Breast Cancer) | e.g., 48 | empirically determined value |
| e.g., HeLa (Cervical Cancer) | e.g., 48 | empirically determined value* |
Table 2: Apoptosis Induction by this compound
| Cancer Cell Line | This compound Concentration (µM) | Treatment Duration (hours) | Percentage of Apoptotic Cells (Annexin V Positive) |
| e.g., A431 | e.g., 1 | e.g., 24 | * empirically determined value |
| e.g., A431 | e.g., 5 | e.g., 24 | empirically determined value |
| e.g., MCF-7 | e.g., 1 | e.g., 48 | empirically determined value |
| e.g., MCF-7 | e.g., 5 | e.g., 48 | empirically determined value* |
Table 3: Effect of this compound on Apoptosis-Related Protein Expression
| Cancer Cell Line | Treatment | Relative Expression of Bcl-2 (Fold Change) | Relative Expression of Bax (Fold Change) | Cleaved Caspase-3 (Fold Change) |
| e.g., A431 | Vehicle Control | 1.0 | 1.0 | 1.0 |
| e.g., A431 | This compound (IC50) | * empirically determined value | empirically determined value | empirically determined value |
| e.g., MCF-7 | Vehicle Control | 1.0 | 1.0 | 1.0 |
| e.g., MCF-7 | This compound (IC50) | empirically determined value | empirically determined value | empirically determined value* |
Experimental Protocols
The following are detailed protocols for key experiments to investigate this compound-induced apoptosis in cancer cells.
Protocol 1: Cell Culture and Treatment with this compound
Objective: To culture cancer cells and treat them with this compound for subsequent apoptosis assays.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)
-
This compound stock solution (dissolved in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Cell culture flasks or plates
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Maintain the cancer cell line in a humidified incubator at 37°C with 5% CO2.[16]
-
Subculture the cells regularly to maintain exponential growth. For adherent cells, use Trypsin-EDTA to detach them from the flask.[16]
-
Seed the cells into appropriate culture vessels (e.g., 6-well plates, 96-well plates, or T25 flasks) at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Allow the cells to adhere and grow for 24 hours.
-
Prepare working solutions of this compound in complete culture medium from the stock solution. Ensure the final DMSO concentration is consistent across all treatments and does not exceed 0.1% to avoid solvent-induced cytotoxicity.
-
Remove the medium from the cells and replace it with the medium containing the desired concentrations of this compound or a vehicle control (medium with the same concentration of DMSO).
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
After incubation, harvest the cells for downstream analysis as described in the following protocols. For adherent cells, collect both the floating cells in the medium (which may be apoptotic) and the attached cells after trypsinization.[17]
Protocol 2: Assessment of Apoptosis by Annexin V/Propidium Iodide Staining and Flow Cytometry
Objective: To quantify the percentage of apoptotic and necrotic cells following this compound treatment.
Materials:
-
This compound-treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Harvest the treated and control cells as described in Protocol 1.[18][19]
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.[19]
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Data Analysis:
-
Annexin V-negative and PI-negative cells are considered viable.
-
Annexin V-positive and PI-negative cells are in early apoptosis.
-
Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.
-
Annexin V-negative and PI-positive cells are considered necrotic.
-
Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins
Objective: To detect changes in the expression levels of key apoptosis-regulating proteins after this compound treatment.[20][21]
Materials:
-
This compound-treated and control cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-GAPDH or β-actin as a loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis:
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA assay according to the manufacturer's instructions.[17]
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein (20-40 µg) per lane onto an SDS-PAGE gel.[17]
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.[17]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
Visualizations
Caption: this compound-induced apoptosis signaling pathway.
Caption: General workflow for studying this compound-induced apoptosis.
Caption: Logical flow of this compound's apoptotic mechanism.
References
- 1. This compound, a novel and specific inhibitor of EGF receptor kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Uncovering Signaling Pathways That Regulate Invasion and Metastasis of Cancer Cells - Tumor Development, Immunology and Progression Laboratory - Mayo Clinic Research [mayo.edu]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. Apoptosis as anticancer mechanism: function and dysfunction of its modulators and targeted therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Expression of Bcl-2 family proteins in psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Bryostatin 5 induces apoptosis in acute monocytic leukemia cells by activating PUMA and caspases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pancratistatin causes early activation of caspase-3 and the flipping of phosphatidyl serine followed by rapid apoptosis specifically in human lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. Caspase Activation in Cancer Therapy - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. horizondiscovery.com [horizondiscovery.com]
- 17. benchchem.com [benchchem.com]
- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 20. Apoptosis western blot guide | Abcam [abcam.com]
- 21. bio-rad-antibodies.com [bio-rad-antibodies.com]
In Vivo Studies of Sporostatin in Animal Models: A Review of Available Data
Despite a comprehensive search of scientific literature, no specific in vivo studies utilizing Sporostatin in animal models have been identified. The existing research on this compound is primarily focused on its in vitro activities, particularly its role as a potent and specific inhibitor of the epidermal growth factor (EGF) receptor kinase.
While the user request for detailed application notes and protocols for in vivo studies cannot be fulfilled due to the absence of published data, this document aims to provide researchers, scientists, and drug development professionals with the currently available information on this compound and general considerations for designing potential future in vivo studies based on its known mechanism of action.
Summary of Known Information on this compound
This compound, isolated from the fungus Sporormiella sp. M5032, has been identified as a specific inhibitor of EGF receptor tyrosine kinase in vitro.[1] Its inhibitory effects have been documented with the following key findings:
-
IC50 Values:
-
Mechanism of Action: Kinetic analyses have shown that this compound's inhibition of EGF receptor kinase is noncompetitive with respect to both the substrate and ATP.[1]
-
Cellular Effects: this compound has been shown to inhibit the autophosphorylation of the EGF receptor in A431 cells, a human squamous cell carcinoma cell line.[1]
This in vitro data suggests that this compound holds potential as a targeted therapeutic agent against cancers that are driven by the EGF receptor signaling pathway. However, without in vivo studies, its efficacy, safety, pharmacokinetics, and pharmacodynamics in a living organism remain unknown.
Considerations for Future In Vivo Research
Should this compound be considered for future in vivo studies, researchers would need to design protocols to evaluate its potential as an anti-cancer agent. The following outlines a hypothetical experimental workflow and key considerations.
Logical Workflow for a Potential In Vivo Study
References
Application Notes and Protocols for In Vivo Administration of Sporostatin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sporostatin is a naturally derived inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase.[1] EGFR is a critical signaling protein that, when dysregulated, plays a significant role in the proliferation and survival of cancer cells. As a specific inhibitor of EGFR kinase, this compound holds potential as a therapeutic agent. These application notes provide detailed protocols for the preparation and in vivo administration of this compound for preclinical research, focusing on formulation strategies for poorly soluble compounds and suggested experimental workflows.
Data Presentation
Table 1: Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₄O₅ | [2] |
| Molecular Weight | 262.26 g/mol | [2] |
| Mechanism of Action | Specific inhibitor of EGF receptor kinase | [1] |
| In Vitro IC₅₀ (EGFR Kinase) | 0.1 µg/mL (0.38 µM) | [1] |
Table 2: Example Dosage of Other EGFR Kinase Inhibitors in Murine Models
| Compound | Dosage | Administration Route | Dosing Schedule | Mouse Model | Reference |
| Erlotinib | 30 mg/kg | Oral Gavage | Daily | EGFR-mutant xenografts | [3] |
| Erlotinib | 200 mg/kg | Oral Gavage | Every other day | EGFR-mutant xenografts | [3] |
| Icotinib | 60 mg/kg | Oral Gavage | Daily | Wild-type EGFR NSCLC xenografts | [4] |
| Icotinib | 1200 mg/kg | Oral Gavage | Daily | Wild-type EGFR NSCLC xenografts | [4] |
Signaling Pathway
The epidermal growth factor receptor (EGFR) signaling pathway is a crucial regulator of cell growth, proliferation, and survival. Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways. This compound, as an EGFR kinase inhibitor, blocks this initial phosphorylation step, thereby inhibiting these downstream signals.
Caption: this compound inhibits the EGFR signaling pathway.
Experimental Protocols
Preliminary Solubility Testing of this compound
Objective: To determine a suitable solvent for this compound for in vivo administration.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Polyethylene glycol 400 (PEG 400)
-
Tween 80
-
Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Vortex mixer
-
Microcentrifuge tubes
Procedure:
-
Weigh a small, precise amount of this compound (e.g., 1 mg) into several microcentrifuge tubes.
-
To each tube, add a small, measured volume (e.g., 10 µL) of a single solvent (DMSO, Ethanol, PEG 400).
-
Vortex thoroughly for 2-3 minutes to facilitate dissolution.
-
Visually inspect for complete dissolution. If dissolved, continue adding the solvent in small increments to determine the saturation point.
-
For co-solvent systems (e.g., DMSO and saline), first, dissolve this compound in the minimum required volume of the primary solvent (e.g., DMSO).
-
Slowly add the secondary solvent (e.g., saline) dropwise while vortexing. Observe for any precipitation.
-
Record the maximum concentration of this compound that can be achieved in each solvent or co-solvent system without precipitation.
Preparation of this compound for Oral Gavage (Suspension)
Objective: To prepare a homogenous suspension of this compound for oral administration.
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% (w/v) Sodium Carboxymethyl Cellulose (CMC-Na) in sterile water, or 10% DMSO, 5% Tween 80 in saline)
-
Mortar and pestle (optional)
-
Stir plate and magnetic stir bar
-
Sterile water
-
Appropriate sized oral gavage needles
Procedure:
-
Calculate the required amount of this compound and vehicle based on the desired dose and the number of animals.
-
Weigh the this compound powder.
-
If necessary, grind the powder to a fine consistency using a mortar and pestle.
-
In a sterile beaker, add a small amount of the vehicle to the this compound powder to create a paste.
-
Gradually add the remaining vehicle while continuously stirring with a magnetic stir bar.
-
Continue stirring for at least 15-30 minutes to ensure a uniform suspension.
-
Prepare the formulation fresh daily before administration.
Preparation of this compound for Intraperitoneal Injection (Solution/Suspension)
Objective: To prepare a sterile formulation of this compound for intraperitoneal administration.
Materials:
-
This compound powder
-
Sterile DMSO
-
Sterile saline or PBS
-
Sterile microcentrifuge tubes
-
Syringes and needles
Procedure:
-
Based on the preliminary solubility test, determine the appropriate solvent system. A common approach for poorly soluble compounds is to dissolve them in a minimal amount of DMSO and then dilute with saline or PBS.
-
Weigh the required amount of this compound in a sterile tube.
-
Add the minimum volume of sterile DMSO required to completely dissolve the this compound.
-
In a separate sterile tube, measure the required volume of sterile saline or PBS.
-
Slowly add the this compound-DMSO solution to the saline/PBS while vortexing to prevent precipitation.
-
Ensure the final concentration of DMSO is as low as possible (typically below 10%) to minimize toxicity.
-
Visually inspect the final solution for any precipitates. If a fine suspension forms, ensure it is homogenous before injection.
-
Administer immediately after preparation.
Experimental Workflow
The following workflow outlines the key steps for evaluating the in vivo efficacy of this compound in a xenograft mouse model.
Caption: In vivo xenograft study workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intermittent high-dose treatment with erlotinib enhances therapeutic efficacy in EGFR-mutant lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-tumor activity of high-dose EGFR tyrosine kinase inhibitor and sequential docetaxel in wild type EGFR non-small cell lung cancer cell nude mouse xenografts - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sporostatin in Combination Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sporostatin has been identified as a potent and specific inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase.[1] The EGFR signaling pathway is a critical driver of cell proliferation, survival, and differentiation, and its dysregulation is a hallmark of many cancers. While preclinical and clinical data on the use of this compound in combination with conventional chemotherapy are currently limited, its mechanism of action as an EGFR inhibitor provides a strong rationale for investigating its potential synergistic effects with cytotoxic agents such as doxorubicin and cisplatin.
This document outlines a series of application notes and detailed protocols to guide the investigation of this compound in combination therapy. The proposed experiments are designed to assess synergy, elucidate the underlying mechanisms of action, and provide a framework for the preclinical evaluation of this compound as a component of a multi-drug cancer treatment regimen.
Rationale for Combination Therapy: EGFR Inhibition and Chemotherapy
The combination of EGFR inhibitors with chemotherapy is a clinically validated strategy in certain cancer types. The rationale for this approach is multifactorial:
-
Complementary Mechanisms of Action: EGFR inhibitors like this compound primarily induce cell cycle arrest and apoptosis by blocking pro-survival signaling pathways. Chemotherapy drugs such as doxorubicin and cisplatin induce cytotoxicity primarily through DNA damage. Targeting these distinct pathways can lead to a more comprehensive anti-tumor effect.
-
Overcoming Drug Resistance: Tumor cells can develop resistance to single-agent chemotherapy. By inhibiting EGFR signaling, this compound may block pathways that contribute to this resistance, thereby re-sensitizing cancer cells to the effects of chemotherapy.[2]
-
Synergistic Effects: The simultaneous inhibition of EGFR and induction of DNA damage may lead to a synergistic anti-cancer effect, where the combined effect of the two drugs is greater than the sum of their individual effects.
Data Presentation
The following tables are templates for the presentation of quantitative data from the experimental protocols outlined below.
Table 1: In Vitro Cytotoxicity of this compound and Chemotherapy Drugs
| Cell Line | Drug | IC50 (µM) - 48h | IC50 (µM) - 72h |
| MCF-7 | This compound | Data | Data |
| Doxorubicin | Data | Data | |
| Cisplatin | Data | Data | |
| A549 | This compound | Data | Data |
| Doxorubicin | Data | Data | |
| Cisplatin | Data | Data | |
| PC-3 | This compound | Data | Data |
| Doxorubicin | Data | Data | |
| Cisplatin | Data | Data |
Table 2: Combination Index (CI) Values for this compound and Chemotherapy Combinations
| Cell Line | Drug Combination | Fa = 0.50 (CI) | Fa = 0.75 (CI) | Fa = 0.90 (CI) | Synergy/Antagonism |
| MCF-7 | This compound + Doxorubicin | Data | Data | Data | CI < 1: Synergy |
| This compound + Cisplatin | Data | Data | Data | CI = 1: Additive | |
| A549 | This compound + Doxorubicin | Data | Data | Data | CI > 1: Antagonism |
| This compound + Cisplatin | Data | Data | Data |
Table 3: Apoptosis and Cell Cycle Analysis
| Cell Line | Treatment | % Apoptotic Cells (Annexin V+) | % G2/M Arrest |
| MCF-7 | Control | Data | Data |
| This compound (IC50) | Data | Data | |
| Doxorubicin (IC50) | Data | Data | |
| This compound + Doxorubicin | Data | Data | |
| A549 | Control | Data | Data |
| This compound (IC50) | Data | Data | |
| Cisplatin (IC50) | Data | Data | |
| This compound + Cisplatin | Data | Data |
Experimental Protocols
Protocol 1: Cell Viability and IC50 Determination
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and chemotherapy drugs (doxorubicin, cisplatin) as single agents in various cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, PC-3)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin
-
This compound, Doxorubicin, Cisplatin (stock solutions in DMSO)
-
96-well plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay
-
Plate reader
Procedure:
-
Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound, doxorubicin, and cisplatin in complete medium.
-
Remove the overnight medium from the cells and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control.
-
Incubate the plates for 48 and 72 hours at 37°C in a humidified incubator with 5% CO2.
-
For MTT assay: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours. Add 100 µL of DMSO to dissolve the formazan crystals. Read the absorbance at 570 nm.
-
For CellTiter-Glo®: Follow the manufacturer's protocol.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 values using non-linear regression analysis in a suitable software (e.g., GraphPad Prism).
Protocol 2: Synergy Assessment using the Chou-Talalay Method
Objective: To determine if the combination of this compound and a chemotherapy drug results in synergistic, additive, or antagonistic effects.
Materials:
-
IC50 values from Protocol 1
-
CompuSyn software or similar for calculating the Combination Index (CI)
Procedure:
-
Design a drug combination matrix with varying concentrations of this compound and the chemotherapy drug, typically at a constant ratio based on their IC50 values (e.g., 1:1, 1:2, 2:1).
-
Perform a cell viability assay as described in Protocol 1 using the drug combination matrix.
-
Enter the dose-effect data for the single agents and the combination into CompuSyn software.
-
The software will generate a Combination Index (CI) value for different fractions of affected cells (Fa).
-
CI < 1 indicates synergy.
-
CI = 1 indicates an additive effect.
-
CI > 1 indicates antagonism.
-
Protocol 3: Apoptosis Assay by Annexin V/PI Staining
Objective: To quantify the induction of apoptosis by this compound, chemotherapy, and their combination.
Materials:
-
6-well plates
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat cells with this compound, the chemotherapy drug, or the combination at their respective IC50 concentrations for 48 hours.
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
Protocol 4: Cell Cycle Analysis
Objective: To determine the effect of the drug combinations on cell cycle progression.
Materials:
-
6-well plates
-
Propidium Iodide (PI)
-
RNase A
-
70% ethanol (ice-cold)
-
Flow cytometer
Procedure:
-
Treat cells in 6-well plates as described in Protocol 3.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in PI/RNase A staining buffer.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content by flow cytometry.
-
Determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Protocol 5: Western Blot Analysis of Signaling Pathways
Objective: To investigate the molecular mechanisms underlying the observed synergistic effects by examining key proteins in the EGFR and apoptosis signaling pathways.
Materials:
-
10-cm dishes
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., p-EGFR, total EGFR, p-Akt, total Akt, p-ERK, total ERK, PARP, Caspase-3, Bcl-2, Bax, GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection system
Procedure:
-
Treat cells in 10-cm dishes with the drug combinations for the desired time points (e.g., 6, 24, 48 hours).
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., GAPDH).
Visualizations
References
Investigating the Downstream Signaling of EGFR with Sporostatin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein with intrinsic tyrosine kinase activity that plays a critical role in regulating essential cellular processes, including proliferation, differentiation, survival, and motility.[1] Dysregulation of EGFR signaling is a hallmark of various cancers, making it a key target for therapeutic intervention. Sporostatin, a natural product isolated from the fungus Sporormiella sp. M5032, has been identified as a potent and specific inhibitor of EGFR tyrosine kinase.[2] This document provides detailed application notes and protocols for investigating the effects of this compound on the downstream signaling pathways of EGFR, a crucial step in evaluating its potential as an anticancer agent.
Mechanism of Action: Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation on specific tyrosine residues. These phosphotyrosine sites serve as docking platforms for various adaptor proteins and enzymes, initiating downstream signaling cascades. The two major pathways activated by EGFR are the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway. This compound exerts its inhibitory effect by targeting the EGFR kinase domain, thereby preventing the initial autophosphorylation and subsequent activation of these downstream pathways. A 1999 study by Murakami et al. determined the IC50 value of this compound for EGFR kinase to be 0.38 µM.[2]
Data Presentation
The following table summarizes the known inhibitory concentration of this compound against EGFR kinase. Further research is required to determine the IC50 values for downstream signaling molecules and various cancer cell lines.
| Target | Inhibitor | IC50 (µM) | Cell Line | Reference |
| EGFR Kinase | This compound | 0.38 | - | [2] |
| p-ERK | This compound | To be determined | e.g., A431, HeLa | - |
| p-AKT | This compound | To be determined | e.g., A431, HeLa | - |
| Cell Viability | This compound | To be determined | e.g., A431, HeLa, MCF-7 | - |
Experimental Protocols
In Vitro EGFR Kinase Assay
This protocol is designed to determine the in vitro inhibitory activity of this compound on EGFR kinase activity using a peptide substrate.
Workflow:
Materials:
-
Recombinant human EGFR kinase domain
-
Poly (Glu, Tyr) 4:1 peptide substrate[3]
-
ATP
-
This compound
-
Kinase Assay Buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
ADP-Glo™ Kinase Assay Kit (or similar detection reagent)
-
96-well white, flat-bottom plates
-
Luminometer
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Create a serial dilution of this compound in kinase assay buffer. The final DMSO concentration in the reaction should not exceed 1%.
-
Prepare the kinase reaction master mix containing the peptide substrate and ATP in the kinase assay buffer.
-
Dilute the recombinant EGFR enzyme to the desired concentration in the kinase assay buffer.
-
-
Kinase Reaction:
-
To the wells of a 96-well plate, add 5 µL of the diluted this compound or control (DMSO for 100% activity, no enzyme for background).
-
Add 10 µL of the kinase reaction master mix to each well.
-
Initiate the reaction by adding 10 µL of the diluted EGFR enzyme to each well, bringing the total volume to 25 µL.
-
Incubate the plate at 30°C for 60 minutes.[4]
-
-
ADP Detection:
-
After the kinase reaction incubation, add 25 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete the remaining ATP.[4]
-
Incubate the plate at room temperature for 40 minutes.[4]
-
Add 50 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.[4]
-
Incubate the plate at room temperature for 30 minutes.[4]
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all other readings.
-
Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Western Blot Analysis of ERK and AKT Phosphorylation
This protocol details the investigation of this compound's effect on the phosphorylation of key downstream signaling proteins, ERK and AKT, in cultured cells.
Workflow:
Materials:
-
A431 cells (or other suitable cancer cell line)
-
Cell culture medium and supplements
-
This compound
-
Epidermal Growth Factor (EGF)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, anti-phospho-AKT (Ser473), anti-AKT
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed A431 cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-16 hours.
-
Pre-treat the cells with various concentrations of this compound (e.g., 0.1 µM to 10 µM) for 1-2 hours. Include a DMSO vehicle control.
-
Stimulate the cells with EGF (e.g., 50 ng/mL) for 5-10 minutes.[5]
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.[5]
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize protein samples and prepare them with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-ERK, p-AKT, total ERK, and total AKT overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with a chemiluminescent substrate.
-
Capture the image using a digital imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the phosphorylated protein levels to the total protein levels for each sample.
-
Compare the levels of phosphorylated proteins in this compound-treated cells to the EGF-stimulated control to determine the inhibitory effect.
-
Cell Viability (MTT) Assay
This protocol is used to assess the effect of this compound on the viability and proliferation of cancer cells.
Workflow:
Materials:
-
Cancer cell lines (e.g., A431, HeLa, MCF-7)
-
Cell culture medium and supplements
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with a serial dilution of this compound (e.g., 0.01 µM to 100 µM) for 24, 48, or 72 hours. Include a DMSO vehicle control and a no-treatment control.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.[6]
-
Incubate the plate at 37°C for 2-4 hours, or until a purple precipitate is visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[6]
-
Incubate the plate at room temperature in the dark for at least 2 hours, with gentle shaking.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all readings.
-
Calculate the percentage of cell viability for each this compound concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Signaling Pathway Diagrams
References
- 1. EGF receptor signaling, phosphorylation, ubiquitylation and endocytosis in tumors in vivo | eLife [elifesciences.org]
- 2. This compound, a novel and specific inhibitor of EGF receptor kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A highly efficient peptide substrate for EGFR activates the kinase by inducing aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Sporostatin solubility issues in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guides for working with Sporostatin, focusing on its solubility challenges in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound precipitate when I add it to my aqueous buffer or cell culture medium?
A1: this compound is a lipophilic molecule with low inherent aqueous solubility. Precipitation is expected when a concentrated stock solution in an organic solvent is diluted into an aqueous environment. The organic solvent disperses, and if the concentration of this compound exceeds its solubility limit in the aqueous medium, it will precipitate out of solution. Factors influencing this include the final concentration of this compound, the percentage of the organic solvent in the final solution, temperature, and the pH of the buffer.
Q2: What is the best solvent to dissolve this compound?
A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. It is also soluble in other polar organic solvents such as ethanol and methanol.
Q3: How can I prevent this compound from precipitating during my experiments?
A3: To prevent precipitation, it is crucial to follow a careful dilution protocol. Prepare a high-concentration stock solution in 100% DMSO. When preparing your working solution, add the stock solution dropwise to your pre-warmed aqueous buffer or cell culture medium while vigorously vortexing or stirring. This rapid mixing helps to disperse the compound quickly and avoid localized high concentrations that lead to precipitation.
Q4: What is the maximum concentration of DMSO I can use in my cell culture experiments?
A4: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity. Most cell lines can tolerate DMSO concentrations up to 0.5% (v/v) without significant adverse effects. However, it is always recommended to perform a vehicle control experiment to determine the tolerance of your specific cell line to the final DMSO concentration.
Q5: My this compound solution appears cloudy. What should I do?
A5: Cloudiness or turbidity in your this compound solution is an indication of precipitation. This means the actual concentration of dissolved this compound is lower than intended. Do not use a cloudy solution for your experiments as it will lead to inaccurate and irreproducible results. The best course of action is to prepare a fresh solution at a lower final concentration or optimize your dissolution protocol.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock in aqueous buffer | The concentration of this compound exceeds its solubility limit in the final aqueous solution. | - Prepare a more dilute working solution.- Increase the final percentage of the organic co-solvent if your experimental system allows.- Add the DMSO stock solution slowly to the aqueous buffer while vortexing vigorously. |
| Precipitation in cell culture medium over time | The working concentration is too high for the complex environment of the cell culture medium (containing salts, proteins, etc.). | - Lower the final working concentration of this compound.- Reduce the incubation time if possible.- Ensure the final DMSO concentration is sufficient to maintain solubility but remains below the cytotoxic level for your cells. |
| Inconsistent experimental results | - Inaccurate concentration due to precipitation.- Degradation of this compound in solution. | - Always visually inspect your working solution for any signs of precipitation before use.- Prepare fresh working solutions for each experiment from a frozen stock.- Aliquot your high-concentration DMSO stock to avoid repeated freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Tare a sterile microcentrifuge tube on an analytical balance.
-
Carefully weigh out the desired amount of this compound solid into the tube. Note: The molecular weight of this compound is 262.26 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need 2.62 mg of this compound.
-
Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM.
-
Cap the tube tightly and vortex vigorously until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into single-use volumes in sterile, tightly sealed vials.
-
Store the aliquots at -20°C for short-term storage (up to one month) or -80°C for long-term storage.
Protocol 2: Preparation of a 10 µM this compound Working Solution in Cell Culture Medium
Materials:
-
10 mM this compound stock solution in DMSO (from Protocol 1)
-
Pre-warmed (37°C) cell culture medium
-
Sterile conical tube
-
Vortex mixer
Procedure:
-
In a sterile conical tube, add the required volume of pre-warmed cell culture medium. For example, to prepare 10 mL of a 10 µM working solution.
-
Calculate the volume of the 10 mM stock solution needed. For a 1:1000 dilution to get 10 µM, you will need 10 µL of the 10 mM stock.
-
While vigorously vortexing the cell culture medium, add the 10 µL of the 10 mM this compound stock solution dropwise to the medium.
-
Continue vortexing for another 10-15 seconds to ensure thorough mixing.
-
Visually inspect the final working solution to confirm it is clear and free of any precipitate.
-
Use the freshly prepared working solution immediately for your experiment. Note: The final DMSO concentration in this example is 0.1%.
Quantitative Solubility Data
| Solvent | Molecular Weight ( g/mol ) | Solubility |
| Water | 262.26 | Insoluble[1] |
| Hexane | 262.26 | Insoluble[1] |
| Dimethyl Sulfoxide (DMSO) | 262.26 | Soluble[1] |
| Methanol | 262.26 | Soluble[1] |
| Chloroform | 262.26 | Soluble[1] |
| Ethyl Acetate | 262.26 | Soluble[1] |
Visualizations
Experimental Workflow for Preparing this compound Working Solution
Caption: Workflow for preparing this compound solutions.
This compound Inhibition of the EGFR Signaling Pathway
References
How to dissolve Sporostatin for cell culture experiments
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information and guidance for the effective use of Sporostatin in cell culture experiments. Below you will find frequently asked questions (FAQs) and a troubleshooting guide to address specific issues you might encounter.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a macrolide compound that functions as a potent and specific inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase.[1] By inhibiting EGFR, this compound can block downstream signaling pathways that are crucial for cell growth, proliferation, and survival.[1][2][3]
Q2: What is the recommended solvent for dissolving this compound for cell culture experiments?
A2: this compound is readily soluble in polar organic solvents such as dimethyl sulfoxide (DMSO), methanol, chloroform, and ethyl acetate. It is insoluble in water and hexane. For cell culture applications, sterile DMSO is the most commonly used solvent for preparing stock solutions of water-insoluble compounds.
Q3: How should I prepare a stock solution of this compound?
A3: To prepare a stock solution, dissolve this compound in high-purity, anhydrous DMSO. For example, to prepare a 10 mM stock solution, you would dissolve an appropriate amount of this compound in DMSO. It is recommended to start with a small volume of DMSO and vortex thoroughly. Gentle warming in a 37°C water bath or brief sonication can aid dissolution.[4][5]
Q4: What is the maximum concentration of DMSO that is safe for my cells?
A4: Most cell lines can tolerate a final DMSO concentration of up to 0.5% in the cell culture medium without significant cytotoxicity.[6] However, it is best practice to keep the final DMSO concentration at or below 0.1% to minimize any potential off-target effects.[7] Always include a vehicle control (cells treated with the same final concentration of DMSO without the inhibitor) in your experiments.[7]
Q5: How should I store the this compound stock solution?
Q6: How stable is this compound in cell culture medium?
A6: The stability of this compound in cell culture medium at 37°C has not been specifically reported. The stability of a compound in media can be influenced by factors such as temperature, pH, and interactions with media components. It is recommended to prepare fresh dilutions of this compound in pre-warmed media for each experiment. If long-term stability is a concern, it is advisable to perform a stability study under your specific experimental conditions.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| This compound powder is not dissolving in DMSO. | - Insufficient solvent volume.- Low temperature.- Presence of moisture in DMSO. | - Ensure you are using a sufficient volume of DMSO for the amount of powder.- Gently warm the solution in a 37°C water bath for a few minutes.[4][5]- Use a fresh, sealed bottle of anhydrous DMSO.- Use brief sonication to aid dissolution.[5] |
| Precipitate forms when diluting the DMSO stock solution in cell culture medium. | - The final concentration of this compound exceeds its solubility limit in the aqueous medium.- The temperature of the medium is too low.- Rapid dilution. | - Try a lower final concentration of this compound.- Ensure the cell culture medium is pre-warmed to 37°C before adding the this compound stock solution.- Add the DMSO stock solution dropwise to the medium while gently vortexing or swirling to ensure rapid and even dispersion.[5]- Consider performing a serial dilution in pre-warmed medium instead of a single large dilution. |
| Inconsistent or unexpected experimental results. | - Degradation of this compound in the stock solution or culture medium.- Inaccurate concentration of the stock solution. | - Prepare fresh stock solutions and working dilutions for each experiment.- Avoid repeated freeze-thaw cycles of the stock solution by storing it in small aliquots.[6]- Perform a stability study of this compound under your experimental conditions (see Experimental Protocols).- Verify the concentration of your stock solution if possible. |
| Observed cytotoxicity in the vehicle control group. | - The final concentration of DMSO is too high for your specific cell line. | - Reduce the final concentration of DMSO in your culture medium to 0.1% or lower.[7]- Perform a dose-response experiment with DMSO alone to determine the maximum tolerable concentration for your cells. |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder (Molecular Weight: 262.26 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or sonicator (optional)
Procedure:
-
Calculate the required mass of this compound:
-
For 1 mL of a 10 mM stock solution: Mass (mg) = 10 mmol/L * 0.001 L * 262.26 g/mol * 1000 mg/g = 2.62 mg
-
-
Weighing:
-
Carefully weigh out the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
-
Dissolving:
-
Add the desired volume of anhydrous DMSO to the tube.
-
Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved.
-
Visually inspect the solution to ensure there are no visible particles.
-
-
Aiding Dissolution (if necessary):
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.[6]
-
Protocol for Determining the Stability of this compound in Cell Culture Medium
Materials:
-
This compound stock solution in DMSO
-
Complete cell culture medium (pre-warmed to 37°C)
-
Sterile microcentrifuge tubes
-
37°C incubator with 5% CO₂
-
Analytical method for quantifying this compound (e.g., HPLC-UV or LC-MS)
Procedure:
-
Preparation:
-
Prepare a solution of this compound in your complete cell culture medium at the final working concentration you intend to use in your experiments. Ensure the final DMSO concentration is consistent with your experimental design (e.g., ≤0.1%).
-
-
Time Points:
-
Aliquot the this compound-containing medium into several sterile microcentrifuge tubes, one for each time point.
-
Immediately process one aliquot as the "time 0" sample.
-
-
Incubation:
-
Place the remaining tubes in a 37°C, 5% CO₂ incubator.
-
-
Sample Collection:
-
At predetermined time points (e.g., 2, 4, 8, 24, 48 hours), remove one tube from the incubator and process the sample.
-
-
Sample Analysis:
-
Analyze the concentration of this compound in each sample using a validated analytical method.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the time 0 sample. This will give you an indication of the compound's stability under your specific cell culture conditions.
-
Data Presentation
Table 1: Solubility and Recommended Storage of this compound
| Parameter | Information |
| Molecular Weight | 262.26 g/mol |
| Recommended Solvents | DMSO, Methanol, Chloroform, Ethyl Acetate |
| Insoluble In | Water, Hexane |
| Recommended Stock Solution Solvent | Anhydrous DMSO |
| Recommended Stock Solution Storage | -20°C or -80°C in small aliquots |
| Recommended Final DMSO Concentration in Media | ≤ 0.1% |
Visualizations
Caption: Workflow for dissolving this compound and preparing a working solution.
Caption: Inhibition of the EGFR signaling pathway by this compound.
References
- 1. This compound, a novel and specific inhibitor of EGF receptor kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. sinobiological.com [sinobiological.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Sporostatin Concentration for In Vitro Studies
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for the effective use of Sporostatin in in vitro experimental settings. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address specific issues you might encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and specific inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase.[1] It is a natural product isolated from the fungus Sporormiella sp. M5032.[1][2] Its mechanism of action is noncompetitive with respect to both the substrate and ATP, meaning it does not compete with either for binding to the kinase domain of the EGFR.[1] this compound has been shown to inhibit the autophosphorylation of the EGF receptor in A431 cells, a human epidermoid carcinoma cell line that overexpresses EGFR.[1][3]
Q2: What are the recommended starting concentrations for this compound in in vitro experiments?
The optimal concentration of this compound will vary depending on the cell line, assay type, and experimental goals. However, based on its known IC50 values (the concentration required to inhibit 50% of the target's activity), a good starting point for dose-response experiments can be determined.
It is recommended to perform a serial dilution to test a range of concentrations.[4] A common starting point is to test concentrations around the IC50 value and then expand the range to higher and lower concentrations.
Table 1: this compound IC50 Values [1]
| Target | IC50 (µg/mL) | IC50 (µM) |
| EGF Receptor Kinase | 0.1 | 0.38 |
| ErbB-2 | 3 | 11 |
| Other Kinases (PDGF receptor, v-src, protein kinase C) | ≥100 | ≥380 |
For initial experiments, a concentration range of 0.01 µM to 10 µM is a reasonable starting point for most cell-based assays targeting EGFR.
Q3: How should I prepare and store this compound stock solutions?
For in vitro experiments, small molecule inhibitors like this compound are typically dissolved in dimethyl sulfoxide (DMSO) to create a concentrated stock solution.[5] It is crucial to use anhydrous DMSO to ensure maximum solubility.[5]
-
Preparation: Prepare a high-concentration stock solution (e.g., 10 mM) in DMSO.
-
Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.[5]
-
Working Dilutions: On the day of the experiment, thaw an aliquot of the stock solution and prepare fresh serial dilutions in your cell culture medium. It is advisable to avoid storing diluted this compound in aqueous solutions for extended periods.
Q4: What are appropriate controls for experiments involving this compound?
Proper controls are essential for interpreting your results accurately. The following controls should be included in your experiments:
-
No Treatment Control: Cells that are not exposed to either this compound or the vehicle. This group represents the baseline cellular response.
-
Vehicle Control: Cells treated with the same volume of the solvent used to dissolve this compound (e.g., DMSO) as the experimental groups. This is critical to ensure that any observed effects are due to this compound and not the solvent itself.[4]
Troubleshooting Guide
Issue 1: No observable effect of this compound on my cells.
| Possible Cause | Recommended Solution |
| Concentration is too low. | Perform a dose-response experiment with a wider range of concentrations, extending to higher levels (e.g., up to 100 µM). |
| Incorrect cell line. | Ensure your cell line expresses sufficient levels of EGFR. A431 cells are a good positive control as they overexpress EGFR.[3] |
| Degradation of this compound. | Prepare fresh dilutions from a frozen stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. While specific stability data is limited, small molecules in aqueous media can be unstable. |
| Assay incubation time is too short. | The effect of the inhibitor may be time-dependent. Try increasing the incubation time with this compound. |
Issue 2: High levels of cell death, even at low this compound concentrations.
| Possible Cause | Recommended Solution |
| Concentration is too high. | Test a range of lower concentrations to find the optimal window for your specific cell line and assay. The goal is often to find the lowest concentration with the desired effect without causing excessive cell stress.[4] |
| Off-target effects. | At higher concentrations, this compound may have off-target effects.[4] If possible, use a secondary, structurally different EGFR inhibitor to confirm that the observed phenotype is due to EGFR inhibition. |
| Solvent (DMSO) toxicity. | Ensure the final concentration of DMSO in your culture medium is low (typically ≤ 0.5%) and that your vehicle control shows no toxicity. |
| Poor cell health. | Ensure your cells are healthy and not overgrown before starting the experiment. Regularly check for signs of contamination. |
Issue 3: Inconsistent results between experiments.
| Possible Cause | Recommended Solution |
| Inconsistent cell seeding density. | Ensure that the same number of cells are seeded in each well and across all plates. Cell density can significantly impact drug sensitivity. |
| Variability in drug preparation. | Always prepare fresh dilutions of this compound from a single, quality-controlled stock solution for each set of experiments. |
| Inconsistent incubation times. | Standardize the duration of cell exposure to this compound across all experiments. |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using a Cell Viability Assay (MTS Assay)
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of this compound on the proliferation of an EGFR-dependent cancer cell line, such as A431.
Materials:
-
EGFR-dependent cancer cell line (e.g., A431)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Anhydrous DMSO
-
96-well clear, flat-bottom plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Multichannel pipette
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader (490 nm absorbance)
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours to allow for cell attachment.[4]
-
-
This compound Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution of the this compound stock in complete culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM. Also, prepare a vehicle control (medium with the same final DMSO concentration as the highest this compound concentration).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for 72 hours.[4]
-
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.[4]
-
-
Data Analysis:
-
The absorbance is directly proportional to the number of viable cells.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.
-
Protocol 2: Western Blot for Inhibition of EGFR Phosphorylation
This protocol describes how to assess the ability of this compound to inhibit the ligand-induced phosphorylation of EGFR in A431 cells.
Materials:
-
A431 cells
-
Serum-free cell culture medium
-
This compound
-
Anhydrous DMSO
-
Epidermal Growth Factor (EGF)
-
Lysis buffer containing protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-EGFR (Tyr1068) and anti-total-EGFR
-
HRP-conjugated secondary antibody
-
ECL Western blotting detection reagents
Procedure:
-
Cell Culture and Starvation:
-
Plate A431 cells and allow them to grow to 70-80% confluency.
-
Serum-starve the cells overnight in serum-free medium to reduce basal EGFR activation.[5]
-
-
Inhibitor Treatment:
-
Pre-incubate the starved cells with various concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM) or vehicle control (DMSO) for 2 hours.[5]
-
-
Ligand Stimulation:
-
Stimulate the cells with 100 ng/mL of EGF for 15 minutes at 37°C.[5] Include a non-stimulated control.
-
-
Cell Lysis and Protein Quantification:
-
Immediately place the plate on ice and wash the cells with ice-cold PBS.
-
Add lysis buffer to each well, scrape the cells, and collect the lysates.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and then incubate with the primary antibody against phospho-EGFR.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an ECL reagent.
-
Strip the membrane and re-probe with an antibody against total EGFR to confirm equal protein loading.
-
Visualizations
References
- 1. This compound, a novel and specific inhibitor of EGF receptor kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Buy this compound | 122588-63-0 [smolecule.com]
- 3. A431 Cell Line - In-Depth Analysis of Epidermoid Carcinoma Cells in Dermatological Research [cytion.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Determining optimal incubation time for Sporostatin treatment
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for determining the optimal incubation time for Sporostatin treatment.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a specific inhibitor of the Epidermal Growth Factor (EGF) receptor tyrosine kinase.[1] By inhibiting this kinase, this compound blocks the downstream signaling pathways that are activated by EGF, which are typically involved in cell growth, proliferation, and survival.
Q2: I am starting a new experiment with this compound. What is a recommended starting point for incubation time?
A2: For a new experimental setup, it is advisable to perform a time-course experiment to determine the optimal incubation time. A common starting point for in vitro drug treatment studies is to test a range of time points, such as 24, 48, and 72 hours.[2] The ideal duration will be dependent on your specific cell line and the biological question you are investigating.
Q3: My cells are showing high levels of toxicity even at short incubation times. What could be the cause?
A3: High toxicity could be due to several factors:
-
Inappropriate Concentration: The concentration of this compound may be too high for your specific cell line. It is crucial to perform a dose-response experiment to determine the IC50 value (the concentration that inhibits 50% of the biological activity) before proceeding with time-course experiments.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to drug treatments.
-
Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is not exceeding a level that is toxic to your cells (typically <0.1%).
Q4: I am not observing a significant effect of this compound even after a 72-hour incubation. What should I do?
A4: If you are not observing the expected effect, consider the following:
-
Sub-optimal Concentration: The concentration of this compound might be too low. Refer to your dose-response curve to ensure you are using an appropriate concentration to elicit a response.
-
Cellular Target Expression: Confirm that your cell line expresses the EGF receptor, the target of this compound.
-
Drug Stability: Ensure the this compound stock solution is properly stored and has not degraded. It is often recommended to prepare fresh dilutions for each experiment.[3]
-
Extended Time-Course: For some cell lines or biological processes, a longer incubation period may be necessary. You could consider extending the time points to 96 hours or longer, while carefully monitoring cell health and media conditions.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicates | Inconsistent cell seeding density. Pipetting errors during drug dilution or addition. Edge effects in multi-well plates. | Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and be meticulous with technique. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. |
| Unexpected cell morphology changes | Off-target effects of the drug at high concentrations. Contamination of the cell culture. | Perform a thorough dose-response analysis to identify a specific concentration range. Regularly check for signs of contamination (e.g., cloudy media, presence of motile particles). |
| Baseline drift in plate reader assays | Inefficient washing steps. Temperature fluctuations. Reagent instability. | Optimize washing protocols to remove all unbound reagents. Allow plates to equilibrate to room temperature before reading. Prepare fresh reagents and protect them from light if they are light-sensitive. |
Experimental Protocols
Determining the Optimal Incubation Time via Cell Viability Assay
This protocol outlines a typical experiment to determine the optimal incubation time for this compound treatment using a colorimetric cell viability assay (e.g., MTT, XTT).
1. Cell Seeding:
- Culture your chosen cell line to ~80% confluency.
- Trypsinize and count the cells.
- Seed the cells into a 96-well plate at a predetermined optimal density. This density should allow for logarithmic growth throughout the planned experiment duration.
- Incubate the plate overnight at 37°C and 5% CO₂ to allow for cell adherence.
2. This compound Treatment:
- Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
- On the day of the experiment, prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).
- Carefully remove the old medium from the wells and replace it with the medium containing the different concentrations of this compound.
3. Incubation:
- Incubate the plates for different time points (e.g., 24, 48, and 72 hours) at 37°C and 5% CO₂.
4. Cell Viability Assay:
- At the end of each incubation period, add the cell viability reagent (e.g., MTT) to each well according to the manufacturer's protocol.
- Incubate for the recommended time to allow for the colorimetric reaction to occur.
- Add the solubilization solution.
- Read the absorbance at the appropriate wavelength using a microplate reader.
5. Data Analysis:
- Subtract the background absorbance (from wells with no cells).
- Normalize the absorbance values of the treated wells to the vehicle control wells for each time point.
- Plot the percentage of cell viability against the this compound concentration for each incubation time.
- The optimal incubation time will be the duration that provides a clear dose-dependent response in the desired therapeutic window.
Visualizations
Caption: this compound inhibits EGF Receptor autophosphorylation.
Caption: Workflow for determining optimal incubation time.
References
Potential off-target effects of Sporostatin in kinase profiling
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of Sporostatin in kinase profiling experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary kinase target?
This compound is a natural product originally isolated from the fungus Sporormiella sp.. It has been identified as an inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase. EGFR is a receptor tyrosine kinase that plays a crucial role in regulating cell growth, proliferation, and differentiation.
Q2: What are off-target effects and why are they a concern for a kinase inhibitor like this compound?
Off-target effects refer to the unintended interactions of a drug with proteins other than its designated target. For kinase inhibitors like this compound, which often target the highly conserved ATP-binding site of kinases, there is a potential for cross-reactivity with other kinases. These off-target interactions can lead to misleading experimental results, cellular toxicity, and unanticipated physiological effects. Understanding the off-target profile of an inhibitor is therefore critical for accurate data interpretation and for anticipating potential side effects in therapeutic applications.
Q3: What is the known kinase selectivity of this compound?
Published data indicates that this compound is a potent inhibitor of EGFR. However, a comprehensive screen across the entire human kinome has not been widely published. The available data on its inhibitory activity (IC50) against a limited panel of kinases is summarized below.
Kinase Selectivity Profile of this compound
| Kinase Target | IC50 (µM) |
| EGFR | 0.38 |
| ErbB-2 | 11 |
| PDGF Receptor | >380 |
| v-src | >380 |
| Protein Kinase C | >380 |
Note: This data is based on initial characterization studies. A comprehensive kinase panel screen is recommended to fully elucidate the selectivity profile of this compound.
Troubleshooting Guide: Unexpected Results in Kinase Profiling
Problem: You observe inhibition of unexpected kinases in your profiling assay with this compound.
| Possible Cause | Troubleshooting Steps |
| Known Off-Target Activity | 1. Consult Literature: Review published data on this compound and similar EGFR inhibitors for known off-target interactions. 2. Compare with Databases: Check kinase inhibitor databases for selectivity profiles of compounds with similar scaffolds. |
| High Assay Concentration | 1. Dose-Response Curve: Perform a dose-response experiment to determine if the off-target inhibition is only observed at high concentrations of this compound. 2. Use Lower Concentrations: If possible, use concentrations closer to the IC50 for EGFR to minimize off-target effects. |
| Assay Interference | 1. Orthogonal Assay: Validate the finding using a different assay format (e.g., if the primary screen was a binding assay, use an activity assay). 2. Check Assay Components: Ensure that no components of the assay buffer are interfering with the inhibitor or the kinases. |
| Contaminant in this compound Sample | 1. Purity Check: Verify the purity of your this compound sample using analytical techniques such as HPLC-MS. 2. Use a Fresh Batch: Test a new, high-purity batch of this compound. |
Experimental Protocols
Protocol 1: KinomeScan™ Profiling Assay (Competitive Binding Assay)
This method quantifies the binding of a test compound to a large panel of kinases.
Workflow:
Minimizing Sporostatin toxicity in normal cell lines
Welcome to the technical support center for Sporostatin. This guide is designed to assist researchers, scientists, and drug development professionals in effectively using this compound while minimizing potential toxicity in normal cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and specific inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase.[1] It functions by non-competitively inhibiting the EGF receptor kinase with respect to both the substrate and ATP.[1] This inhibition prevents the autophosphorylation of the EGF receptor, thereby blocking downstream signaling pathways involved in cell proliferation and survival.
Q2: What are the known off-target effects of this compound?
While this compound is a specific inhibitor of EGFR kinase, like many kinase inhibitors, it may exhibit off-target activities at higher concentrations. Specific off-target effects for this compound are not well-documented in publicly available literature. However, off-target effects of other kinase inhibitors can contribute to cellular toxicity. It is recommended to perform dose-response experiments to determine the optimal concentration with the highest specificity and lowest toxicity for your specific cell lines.
Q3: Why am I observing toxicity in my normal (non-cancerous) cell lines when using this compound?
EGFR signaling is not exclusive to cancer cells; it plays a crucial role in the maintenance and proliferation of normal epithelial tissues.[2][3] Therefore, inhibition of EGFR by this compound can disrupt these normal cellular functions, leading to cytotoxicity. This is a known class effect of EGFR inhibitors, often manifesting as skin-related side effects in clinical settings.[1][4][5]
Q4: How can I minimize this compound toxicity in my normal cell lines while maintaining its efficacy against cancer cells?
Minimizing toxicity in normal cell lines is crucial for a successful therapeutic window. Here are some strategies:
-
Dose Optimization: Titrate this compound to the lowest effective concentration that inhibits the target in cancer cells while having minimal impact on normal cells.
-
Intermittent Dosing: Consider experimental designs with intermittent this compound exposure rather than continuous treatment.
-
Protective Co-treatments: Explore the use of agents that can selectively protect normal cells. For example, inducing a temporary and reversible cell cycle arrest in normal cells can make them less susceptible to the effects of cytotoxic agents.[6]
-
Low-Dose Combinations: Combining low doses of multiple targeted inhibitors can sometimes achieve similar therapeutic efficacy as a high dose of a single agent, but with reduced toxicity.[7]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High cytotoxicity in normal cell lines at concentrations effective against cancer cells. | The therapeutic window for your specific cell lines is narrow. | 1. Perform a more detailed dose-response curve to identify a more optimal concentration.2. Reduce the treatment duration.3. Consider a co-treatment strategy to protect the normal cells (see Q4). |
| Inconsistent results between experiments. | 1. Variability in cell health and density.2. Inconsistent this compound concentration. | 1. Standardize cell seeding density and ensure cells are in the logarithmic growth phase before treatment.2. Prepare fresh this compound dilutions for each experiment from a validated stock solution. |
| Loss of this compound activity over time in culture. | This compound may be unstable in your cell culture medium over extended periods. | 1. Replenish the medium with fresh this compound at regular intervals for long-term experiments.2. Consult the manufacturer's data sheet for stability information. |
Quantitative Data Summary
The following table summarizes the known inhibitory concentrations of this compound. Researchers should generate their own IC50 values for their specific cell lines of interest.
| Target | IC50 | Reference |
| EGF receptor kinase | 0.1 µg/ml (0.38 µM) | [1] |
| ErbB-2 | 3 µg/ml (11 µM) | [1] |
| PDGF receptor | >100 µg/ml (>380 µM) | [1] |
| v-src | >100 µg/ml (>380 µM) | [1] |
| Protein kinase C | >100 µg/ml (>380 µM) | [1] |
Key Experimental Protocols
Protocol 1: Assessment of Cytotoxicity using MTT Assay
This protocol is for determining the cytotoxic effects of this compound on both normal and cancer cell lines.
Materials:
-
96-well plates
-
Cell lines of interest (normal and cancer)
-
Complete cell culture medium
-
This compound stock solution (e.g., in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Cell Cycle Analysis using Flow Cytometry
This protocol helps to determine if this compound induces cell cycle arrest.
Materials:
-
6-well plates
-
Cell lines of interest
-
Complete cell culture medium
-
This compound
-
PBS (Phosphate-Buffered Saline)
-
70% Ethanol (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubation: Incubate in the dark for 30 minutes at room temperature.
-
Analysis: Analyze the cell cycle distribution using a flow cytometer.
Visualizations
Caption: EGFR Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing this compound cytotoxicity.
Caption: Troubleshooting logic for high toxicity in normal cell lines.
References
- 1. Mechanism of Lethal Skin Toxicities Induced by Epidermal Growth Factor Receptor Inhibitors and Related Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancernetwork.com [cancernetwork.com]
- 3. Dermatologic Toxicities from Monoclonal Antibodies and Tyrosine Kinase Inhibitors against EGFR: Pathophysiology and Management - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bioengineer.org [bioengineer.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Novel strategies of protecting non-cancer cells during chemotherapy: Are they ready for clinical testing? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New strategies for targeting kinase networks in cancer - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in Sporostatin experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues and inconsistencies encountered during experiments with Sporostatin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and specific inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1] It functions as a noncompetitive inhibitor, meaning it does not compete with either the substrate or ATP for binding to the enzyme's active site.[1][2] Instead, it binds to an allosteric site on the EGFR, inducing a conformational change that reduces the enzyme's catalytic activity.[2][3]
Q2: What are the reported IC50 values for this compound?
The half-maximal inhibitory concentration (IC50) of this compound has been determined for several kinases. These values are crucial for designing experiments with appropriate inhibitor concentrations.
| Kinase | IC50 (µg/mL) | IC50 (µM) |
| EGF Receptor Kinase | 0.1 | 0.38 |
| ErbB-2 | 3 | 11 |
| PDGF Receptor | >100 | >380 |
| v-src | >100 | >380 |
| Protein Kinase C | >100 | >380 |
| Data sourced from Murakami et al., 1999.[1] |
Q3: How should this compound be stored?
Proper storage is critical to maintain the stability and activity of this compound. For solid this compound, it is recommended to store it in a tightly sealed vial as stated on the product information sheet, which typically allows for storage for up to six months. Once dissolved into a stock solution, it should be aliquoted into tightly sealed vials and stored at -20°C for up to one month. To avoid degradation, it is best to prepare and use solutions on the same day. Before use, allow the product to equilibrate to room temperature for at least 60 minutes prior to opening the vial.
Troubleshooting Inconsistent Results
Inconsistent results in this compound experiments can arise from various factors related to experimental design, execution, and data analysis. This guide addresses common problems in a question-and-answer format.
Issues with Biochemical (Kinase) Assays
Q4: My IC50 value for this compound in a biochemical assay is significantly different from the published value. What could be the cause?
Several factors can lead to discrepancies in IC50 values:
-
Incorrect Reagent Concentrations:
-
ATP Concentration: While this compound is a noncompetitive inhibitor with respect to ATP, significant deviations in ATP concentration from the conditions used in reference studies can still impact the assay's dynamic range and sensitivity.
-
Enzyme and Substrate Concentrations: The activity of the EGFR enzyme and the concentration of the peptide substrate are critical. Ensure the enzyme is active and the substrate concentration is not a limiting factor in the reaction.
-
-
Compound Integrity and Handling:
-
Degradation: Improper storage can lead to the degradation of this compound.
-
Solubility: Ensure this compound is fully dissolved in the assay buffer. Precipitation will lead to an inaccurate concentration.
-
Serial Dilutions: Inaccuracies in preparing serial dilutions are a common source of error. Prepare fresh dilutions for each experiment.
-
-
Assay Conditions:
Troubleshooting Flowchart for Inconsistent IC50 Values
Caption: Troubleshooting flowchart for inconsistent IC50 values.
Issues with Cell-Based Assays
Q5: I'm observing high variability between replicate wells in my cell-based assay with this compound. What are the common causes?
High variability in cell-based assays can obscure the true effect of this compound. Common culprits include:
-
Inconsistent Cell Seeding: An uneven distribution of cells across the plate is a major source of variability.[7] Ensure the cell suspension is homogenous by gentle mixing before and during plating.
-
"Edge Effect": Wells on the periphery of a multi-well plate are more susceptible to evaporation, which can alter the concentration of media components and this compound.[7] It is advisable to fill the outer wells with sterile PBS or media and not use them for experimental samples.
-
Cell Health and Passage Number: Use cells that are healthy and within a consistent and low passage number range.[4] Over-confluent or stressed cells will respond differently to treatment.
-
Pipetting Errors: Inaccurate pipetting during serial dilutions or compound addition will introduce significant errors. Use calibrated pipettes and change tips between concentrations.
Q6: My dose-response curve for this compound in a cell viability assay is not sigmoidal. What could be wrong?
An abnormal dose-response curve can indicate several issues:
-
Incorrect Concentration Range: If the tested concentrations are too high or too low, you may only be observing the upper or lower plateau of the curve. A broader range of dilutions is needed to capture the full sigmoidal shape.
-
Compound Solubility: At high concentrations, this compound may precipitate out of the culture medium, leading to a flattening of the curve.
-
Cell Density: The number of cells seeded per well can significantly impact the apparent IC50 value.[8][9][10][11][12] Higher cell densities can sometimes lead to increased resistance. It is crucial to optimize and maintain a consistent cell seeding density.
-
Incubation Time: The duration of exposure to this compound will influence the outcome. Shorter incubation times may not be sufficient to observe a maximal effect, while longer times could lead to secondary effects or cell overgrowth in control wells.[2][4][5][6][13]
Experimental Workflow for a Cell-Based Assay
References
- 1. benchchem.com [benchchem.com]
- 2. A comparison of incubation periods for bioburden isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What went wrong? A Western Blot Troubleshooting Guide [precisionbiosystems.com]
- 4. Influence of Different Media, Incubation Times, and Temperatures for Determining the MICs of Seven Antifungal Agents against Paracoccidioides brasiliensis by Microdilution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of incubation time and buffer concentration on in vitro activities of antifungal agents against Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of temperature and incubation time on the in vitro expression of proteases, phospholipases, lipases and DNases by different species of Trichosporon - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Cancer cell seeding density as a mechanism of chemotherapy resistance: a novel cancer cell density index based on IC50-Seeding Density Slope (ISDS) to assess chemosensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cancer cell seeding density as a mechanism of chemotherapy resistance: a novel cancer cell density index based on IC50-Seeding Density Slope (ISDS) to assess chemosensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. science.utm.my [science.utm.my]
- 11. researchgate.net [researchgate.net]
- 12. Role for Cell Density in Antifungal Drug Resistance in Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Sporostatin stability and storage conditions
Welcome to the . This resource provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of sporostatin. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the general recommendations for storing this compound powder?
For long-term storage of this compound in its solid (powder) form, it is recommended to keep it in a tightly sealed container, protected from light and moisture. Storage at -20°C is advisable to ensure maximum stability, a common practice for many macrolide antibiotics. For short-term storage, refrigeration at 4°C is acceptable.
Q2: How should I prepare and store this compound stock solutions?
It is recommended to prepare stock solutions of this compound in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO). For long-term storage, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or lower. When preparing for an experiment, allow an aliquot to thaw completely and equilibrate to room temperature before opening the vial.
Q3: What is the stability of this compound in aqueous solutions?
The stability of this compound in aqueous solutions has not been extensively reported. As a general precaution for macrolides, it is advisable to prepare aqueous working solutions fresh for each experiment. If temporary storage is necessary, keep the solution on ice and use it within a few hours. Prolonged storage in aqueous buffers may lead to hydrolysis and degradation.
Q4: Is this compound sensitive to light?
Many complex organic molecules, including some macrolides, are sensitive to light. To minimize the risk of photodegradation, it is best practice to protect both solid this compound and its solutions from light exposure. Use amber vials or wrap containers in aluminum foil during storage and handling.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of biological activity in experiments | 1. Improper storage of this compound powder or stock solution. 2. Repeated freeze-thaw cycles of the stock solution. 3. Degradation in aqueous working solution. 4. Exposure to light. | 1. Ensure this compound powder and stock solutions are stored at -20°C or below, protected from moisture. 2. Aliquot stock solutions to minimize freeze-thaw cycles. 3. Prepare fresh working solutions in your experimental buffer immediately before use. 4. Protect all forms of this compound from light. |
| Precipitation observed in stock solution upon thawing | 1. Solvent evaporation. 2. Low solubility in the chosen solvent at lower temperatures. | 1. Ensure vials are tightly sealed. 2. Gently warm the vial to room temperature and vortex to redissolve the precipitate. If it does not redissolve, consider preparing a fresh stock solution. |
| Inconsistent experimental results | 1. Inaccurate concentration of stock solution due to improper storage or handling. 2. Degradation of this compound over the course of a long experiment. | 1. Re-evaluate the concentration of your stock solution, potentially using spectrophotometry if a reference spectrum is available. 2. For lengthy experiments, consider adding freshly prepared this compound at different time points if the experimental design allows. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound (solid)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound in a sterile environment.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex gently until the this compound is completely dissolved.
-
Aliquot the stock solution into single-use volumes in sterile, amber vials.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
Factors Affecting this compound Stability
Caption: Key factors influencing the stability of this compound.
Troubleshooting Workflow for this compound Activity Issues
Caption: A logical workflow for troubleshooting experimental issues with this compound.
How to address Sporostatin degradation in long-term experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges of using Sporostatin in long-term experiments. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a macrolide compound originally isolated from the fungus Sporormiella sp.[1]. It functions as a potent and specific inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase[1]. Its mechanism of action is noncompetitive with respect to both the substrate and ATP[1]. By inhibiting EGFR kinase, this compound blocks downstream signaling pathways that are crucial for cell growth, survival, proliferation, and differentiation[2][3][4].
Q2: I am observing a diminished inhibitory effect of this compound in my cell culture experiment over several days. What could be the cause?
A decrease in the effectiveness of this compound in long-term cell culture experiments can be attributed to several factors:
-
Chemical Degradation: As a macrolide, this compound may be susceptible to degradation in aqueous solutions like cell culture media, especially with prolonged incubation at 37°C. The pH of the medium can also influence its stability[5][6][7].
-
Metabolic Degradation: Cells, particularly highly metabolic cancer cell lines, can metabolize small molecule inhibitors, leading to a reduction in the effective concentration of this compound over time.
-
Binding to Serum Proteins: If your culture medium contains serum, this compound may bind to serum proteins, reducing its bioavailability to the target cells.
-
Cell Proliferation: As the number of cells increases through division, the intracellular concentration of the inhibitor may become diluted.
Q3: What are the best practices for preparing and storing this compound stock solutions?
To ensure the integrity and activity of this compound, follow these storage guidelines:
-
Stock Solutions: Prepare a high-concentration stock solution in a suitable solvent like DMSO.
-
Aliquoting: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.
-
Storage Temperature: Store the aliquots at -20°C or -80°C for long-term storage.
-
Light Protection: Protect the stock solution from light by using amber vials or by wrapping the vials in foil.
Troubleshooting Guide
This guide provides a systematic approach to identifying and mitigating this compound degradation in your long-term experiments.
Problem: Decreased this compound Activity Over Time
Step 1: Assess Stock Solution Integrity
Before troubleshooting your experimental setup, it is crucial to confirm the integrity of your this compound stock solution.
-
Recommendation: If you have access to analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), analyze an aliquot of your stock solution to confirm its purity and concentration. The appearance of new peaks or a decrease in the main peak could indicate degradation.
Step 2: Evaluate Stability in Culture Medium
The composition of your cell culture medium can significantly impact the stability of this compound.
-
Recommendation: Perform a stability study of this compound in your specific cell culture medium. This can be done by incubating a known concentration of this compound in the medium (without cells) at 37°C and 5% CO2. Collect samples at various time points (e.g., 0, 8, 24, 48, 72 hours) and analyze the concentration of intact this compound using HPLC or LC-MS.
Step 3: Mitigate Degradation in Long-Term Experiments
Based on the potential causes of decreased activity, here are several strategies to maintain a stable and effective concentration of this compound.
| Strategy | Description | Considerations |
| Regular Replenishment | Replace the culture medium with fresh medium containing this compound at regular intervals. | The frequency of replenishment will depend on the stability of this compound in your specific experimental conditions. A good starting point is every 24-48 hours. |
| Determine Optimal Concentration | Perform a dose-response experiment to identify the lowest effective concentration of this compound. | Using a lower concentration can help minimize potential off-target effects and cytotoxicity over long-term exposure. |
| Control for Serum Binding | If your experiment allows, consider reducing the serum concentration in your culture medium. | Be aware that altering the serum concentration can affect cell viability and growth. Always include appropriate controls. |
| Account for Cell Density | Seed cells at a consistent density for all experiments to ensure reproducibility. | Higher cell densities may lead to faster metabolism of the compound. |
Experimental Protocols
Protocol 1: Determining the Half-Life of this compound in Cell Culture Medium
This protocol provides a framework for assessing the stability of this compound in your specific experimental conditions.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Your specific cell culture medium (with and without serum, if applicable)
-
Sterile microcentrifuge tubes
-
Incubator (37°C, 5% CO2)
-
HPLC or LC-MS system
Procedure:
-
Prepare a working solution of this compound in your cell culture medium at the final concentration used in your experiments (e.g., 10 µM).
-
Dispense equal volumes of the this compound-containing medium into sterile microcentrifuge tubes for each time point and condition.
-
Incubate the tubes at 37°C and 5% CO2.
-
At designated time points (e.g., 0, 2, 4, 8, 12, 24, 48, 72 hours), remove one tube for each condition and immediately store it at -80°C to halt any further degradation.
-
Once all time points are collected, analyze the samples by HPLC or LC-MS to determine the concentration of intact this compound.
-
Plot the concentration of this compound versus time and calculate the half-life (t½), which is the time it takes for the concentration to decrease by 50%.
Data Presentation:
| Time (hours) | This compound Concentration (µM) - Medium A | This compound Concentration (µM) - Medium B |
| 0 | 10.0 | 10.0 |
| 2 | 9.8 | 9.5 |
| 4 | 9.5 | 8.9 |
| 8 | 8.9 | 7.8 |
| 12 | 8.2 | 6.5 |
| 24 | 6.7 | 4.2 |
| 48 | 4.5 | 1.8 |
| 72 | 2.9 | 0.8 |
This is example data and should be replaced with your experimental results.
Visualizations
Signaling Pathway
References
- 1. This compound, a novel and specific inhibitor of EGF receptor kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. Physicochemical properties and stability in the acidic solution of a new macrolide antibiotic, clarithromycin, in comparison with erythromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The pH-stability and acid degradation of the macrolide antibiotic, josamycin | Semantic Scholar [semanticscholar.org]
- 7. The macrolide antibiotic renaissance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Sporostatin Resistance in Cancer Cell Lines
This technical support center is designed for researchers, scientists, and drug development professionals encountering resistance to Sporostatin in their cancer cell line experiments. The information is presented in a question-and-answer format to directly address specific issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a naturally derived macrolide that has been identified as a potent and specific inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1] Its mechanism of action involves noncompetitive inhibition with respect to both the substrate and ATP, leading to the inhibition of EGFR autophosphorylation and downstream signaling pathways that promote cancer cell proliferation and survival.[1]
Q2: My cancer cell line is showing decreased sensitivity to this compound. How can I confirm that it has developed resistance?
To confirm acquired resistance, you should perform a cell viability or proliferation assay (e.g., MTT, CellTiter-Glo®) to generate a dose-response curve. A significant increase in the half-maximal inhibitory concentration (IC50) value in your treated cell line compared to the parental, sensitive cell line is the primary indicator of resistance. An increase of 3- to 10-fold or more in the IC50 value is generally considered to represent drug resistance.[2]
Q3: What are the likely mechanisms of resistance to this compound?
While specific resistance mechanisms to this compound have not been extensively documented in the literature, based on its action as an EGFR inhibitor, the following mechanisms, common to other EGFR tyrosine kinase inhibitors (TKIs), are highly probable:
-
Target Alteration: The emergence of mutations in the EGFR kinase domain can prevent this compound from binding effectively. The most common resistance mutation for EGFR TKIs is the T790M "gatekeeper" mutation in exon 20.[2][3][4] Other mutations, such as insertions in exon 20, can also confer resistance.[2][4]
-
Bypass Signaling Pathway Activation: Cancer cells can activate alternative signaling pathways to circumvent the EGFR blockade.[5][6] This creates a "bypass track" that reactivates downstream signaling necessary for cell survival and proliferation.[5][7] Common bypass pathways include:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can actively pump this compound out of the cell, reducing its intracellular concentration and thereby its efficacy.[9] P-glycoprotein (P-gp/ABCB1), multidrug resistance-associated protein 1 (MRP1/ABCC1), and breast cancer resistance protein (BCRP/ABCG2) are common ABC transporters implicated in multidrug resistance.[9]
-
Altered Drug Metabolism: Cancer cells may develop the ability to metabolize and inactivate this compound more rapidly.[3]
Troubleshooting Guides
Issue 1: Gradual loss of this compound efficacy over multiple passages.
| Possible Cause | Troubleshooting Steps |
| Development of acquired resistance | 1. Confirm Resistance: Perform a cell viability assay to determine the IC50 value and compare it to the parental cell line. 2. Isolate Resistant Clones: If a significant IC50 shift is confirmed, consider single-cell cloning to isolate and expand resistant populations for further characterization. 3. Investigate Mechanism: Proceed with molecular analysis to identify the resistance mechanism (see FAQ Q3 and the experimental protocols below). |
| Cell line contamination or genetic drift | 1. Authenticate Cell Line: Perform Short Tandem Repeat (STR) profiling to confirm the identity of your cell line. 2. Use Early Passage Stocks: Thaw a fresh, early-passage vial of the parental cell line to ensure you are working with the correct and unadulterated population. |
| This compound degradation | 1. Prepare Fresh Stock Solutions: this compound stability in solution may be limited. Prepare fresh stock solutions from powder for each experiment. 2. Verify Storage Conditions: Ensure that both the powder and stock solutions are stored under the recommended conditions (e.g., temperature, light protection). |
Issue 2: Heterogeneous response to this compound within the cell population.
| Possible Cause | Troubleshooting Steps |
| Emergence of a resistant subclone | 1. Single-Cell Cloning: Isolate individual cells to establish clonal populations. Test the this compound sensitivity of each clone to identify and separate resistant and sensitive populations. 2. Fluorescence-Activated Cell Sorting (FACS): If a known surface marker is associated with the resistant phenotype, use FACS to isolate the resistant subpopulation. |
| Inconsistent drug distribution in culture | 1. Ensure Thorough Mixing: After adding this compound to the culture medium, mix thoroughly before dispensing it to the cells. 2. Check for Uniform Cell Density: For adherent cells, ensure a uniform monolayer to allow for equal access to the drug. |
Quantitative Data Summary
The following table provides a template for summarizing quantitative data when comparing this compound-sensitive (parental) and this compound-resistant cell lines. Actual values will need to be determined experimentally.
| Cell Line | Drug | IC50 (µM) | Fold Resistance |
| Parental Line | This compound | e.g., 0.5 | 1 |
| Resistant Line | This compound | e.g., 5.0 | 10 |
| Parental Line | Other EGFRi | e.g., 0.1 | 1 |
| Resistant Line | Other EGFRi | e.g., 2.0 | 20 |
Experimental Protocols
Protocol 1: Generation of a this compound-Resistant Cell Line
-
Initial IC50 Determination: Determine the initial IC50 of this compound on the parental cancer cell line using a standard cell viability assay.
-
Continuous Exposure: Culture the parental cells in the continuous presence of this compound at a concentration equal to the IC50.
-
Dose Escalation: Once the cells have resumed a normal growth rate, gradually increase the concentration of this compound in a stepwise manner. Allow the cells to adapt to each new concentration before increasing it further.
-
Periodic IC50 Monitoring: Periodically determine the IC50 of the continuously treated cell line to monitor the development of resistance.
-
Establishment of Resistant Line: A resistant cell line is considered established when it consistently exhibits a significantly higher IC50 (e.g., >10-fold) compared to the parental line and can proliferate in a high concentration of this compound.
-
Cryopreservation: Cryopreserve the resistant cell line at various passages to ensure a stable stock.
Protocol 2: Investigating Target Alteration (EGFR Sequencing)
-
RNA/DNA Isolation: Isolate total RNA or genomic DNA from both the parental and this compound-resistant cell lines.
-
cDNA Synthesis (from RNA): If starting with RNA, perform reverse transcription to generate complementary DNA (cDNA).
-
PCR Amplification: Amplify the EGFR kinase domain (exons 18-24) using specific primers.
-
Sanger Sequencing: Purify the PCR product and send it for Sanger sequencing to identify point mutations or small insertions/deletions.
-
Sequence Analysis: Align the sequencing results from the resistant and parental cell lines to the reference human EGFR sequence to identify any acquired mutations.
Protocol 3: Assessing Bypass Pathway Activation (Western Blot)
-
Cell Lysis: Lyse parental and this compound-resistant cells, both with and without this compound treatment, to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against key signaling proteins, including:
-
Phospho-EGFR (to confirm this compound efficacy in the sensitive line)
-
Total EGFR
-
Phospho-MET, Total MET
-
Phospho-HER2, Total HER2
-
Phospho-AKT, Total AKT
-
Phospho-ERK1/2, Total ERK1/2
-
A loading control (e.g., GAPDH, β-actin)
-
-
Detection: Use appropriate secondary antibodies conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Compare the phosphorylation status and total protein levels of key signaling molecules between the parental and resistant lines to identify any upregulated bypass pathways in the resistant cells.
Visualizations
Caption: Workflow for confirming and investigating this compound resistance.
Caption: EGFR signaling and potential bypass resistance pathways.
References
- 1. Dysregulated Signalling Pathways Driving Anticancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Known and putative mechanisms of resistance to EGFR targeted therapies in NSCLC patients with EGFR mutations—a review - Stewart - Translational Lung Cancer Research [tlcr.amegroups.org]
- 3. memoinoncology.com [memoinoncology.com]
- 4. The resistance mechanisms and treatment strategies for EGFR-mutant advanced non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bypass Mechanisms of Resistance to Receptor Tyrosine Kinase Inhibition in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bypass mechanisms of resistance to receptor tyrosine kinase inhibition in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. frontiersin.org [frontiersin.org]
- 9. ABC Transporters in Multidrug Resistance and Pharmacokinetics, and Strategies for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating Sporostatin's Inhibition of the Akt Signaling Pathway: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Akt signaling pathway is a critical regulator of cell survival, proliferation, and metabolism, making it a prime target in cancer therapy.[1][2][3][4] Dysregulation of this pathway is a hallmark of many human cancers.[1][3] This guide provides a comparative analysis of Sporostatin's inhibitory effects on the Akt signaling pathway, alongside other well-established Akt inhibitors. We present supporting experimental data and detailed protocols to aid researchers in validating these findings.
Mechanism of Action: this compound in the Context of Akt Signaling
This compound was initially identified as an inhibitor of the epidermal growth factor (EGF) receptor kinase.[5] The EGF receptor is an upstream activator of the PI3K/Akt pathway.[6] Therefore, this compound's inhibition of the Akt signaling pathway is likely an indirect consequence of its action on the EGF receptor, leading to a reduction in downstream signaling cascades.
Comparative Analysis of Akt Pathway Inhibitors
To objectively evaluate the efficacy of this compound in inhibiting the Akt pathway, it is essential to compare its performance against known Akt inhibitors. This section provides a summary of quantitative data for this compound and selected alternative inhibitors.
| Inhibitor | Target(s) | IC50 (Akt) | Cell Line(s) | Key Findings | Reference(s) |
| This compound | EGF Receptor Kinase | Indirect inhibition, IC50 for EGFR is 0.38 µM | A431 | Potent and specific inhibitor of EGF receptor kinase, leading to downstream inhibition of pathways like Akt.[5] | [5] |
| MK-2206 | Allosteric (AKT1/2) | Varies by cell line | Various breast cancer and other solid tumor lines | Demonstrates single-agent activity in cell lines with RTK activation or PTEN loss.[1] Limited clinical activity as a monotherapy.[1] | [1] |
| Ipatasertib | ATP-competitive (pan-AKT) | Varies by cell line | Prostate and breast cancer cell lines | Shows significant reduction in cell viability in preclinical models.[7] Currently in clinical trials. | [7] |
| Capivasertib | ATP-competitive (pan-AKT) | Varies by cell line | Various solid tumor lines | Being evaluated in combination with other therapies. | [8] |
| Gedatolisib (PKI-587) | Dual PI3K/mTOR | PI3Kα: 0.867 μM, mTOR: 0.479 μM | Breast cancer and leukemia cell lines | Effectively inhibits both PI3K and mTOR, leading to significant blockade of Akt activation.[9] | [9] |
Experimental Protocols for Validating Akt Pathway Inhibition
Accurate and reproducible experimental design is crucial for validating the inhibitory effects of compounds on the Akt signaling pathway. Below are detailed methodologies for key experiments.
Western Blotting for Phosphorylated Akt and Downstream Targets
This method is used to assess the phosphorylation status of Akt and its downstream effectors, providing a direct measure of pathway inhibition.[6][10][11]
a. Cell Culture and Treatment:
-
Culture a suitable cell line with a known active PI3K/Akt pathway (e.g., A431, PC-3, or breast cancer cell lines).
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat cells with varying concentrations of this compound or a comparative inhibitor (e.g., 0.1, 1, 10 µM) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 2, 6, 24 hours).
b. Protein Extraction:
-
After treatment, wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Determine the protein concentration of each lysate using a BCA protein assay.
c. SDS-PAGE and Immunoblotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Incubate the membrane overnight at 4°C with primary antibodies specific for phosphorylated Akt (p-Akt Ser473 and p-Akt Thr308), total Akt, and phosphorylated downstream targets like p-GSK3β.[10][12]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
To ensure equal loading, the membrane can be stripped and re-probed for a housekeeping protein such as β-actin or GAPDH.[10]
In Vitro Kinase Assay
This assay directly measures the enzymatic activity of Akt and its inhibition by the compound of interest.[13][14][15][16]
a. Immunoprecipitation of Akt (for endogenous kinase):
-
Lyse treated or untreated cells as described in the Western Blot protocol.
-
Incubate a defined amount of protein lysate with an Akt isoform-specific antibody.
-
Use Protein A/G agarose beads to capture the antibody-protein complex.
-
Wash the beads to remove non-specifically bound proteins.
b. Kinase Reaction:
-
Resuspend the immunoprecipitated Akt or use purified recombinant Akt protein in a kinase assay buffer.
-
Add the inhibitor at various concentrations.
-
Initiate the kinase reaction by adding a substrate (e.g., GSK-3 fusion protein) and ATP.[16]
-
Incubate the reaction at 30°C for a specified time.
c. Detection:
-
Terminate the reaction and analyze the phosphorylation of the substrate by Western blotting using a phospho-specific antibody or by measuring ATP consumption via a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay).[13]
Cell Viability Assay
This assay determines the effect of the inhibitor on cell proliferation and viability, providing a functional readout of pathway inhibition.[10][17]
a. Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density.
-
Allow cells to attach overnight.
b. Inhibitor Treatment:
-
Add the inhibitor at various concentrations to the wells. Include a vehicle control.
-
Incubate the plate for a desired period (e.g., 24, 48, or 72 hours).
c. Viability Measurement:
-
Add a viability reagent such as CellTiter-Glo® (Promega) or resazurin to each well.[17]
-
Measure the luminescence or fluorescence according to the manufacturer's protocol to determine the percentage of viable cells relative to the control.
Visualizing the Experimental Framework
To further clarify the experimental design and the underlying biological pathway, the following diagrams have been generated using Graphviz.
Caption: The Akt signaling pathway and points of inhibition.
References
- 1. dovepress.com [dovepress.com]
- 2. The Role of the Akt Signaling Pathway in Sjögren’s Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the PI3K-AKT-mTOR signaling network in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. This compound, a novel and specific inhibitor of EGF receptor kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Impact of AKT1 on cell invasion and radiosensitivity in a triple negative breast cancer cell line developing brain metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. ccrod.cancer.gov [ccrod.cancer.gov]
- 13. promega.com [promega.com]
- 14. content.abcam.com [content.abcam.com]
- 15. abcam.com [abcam.com]
- 16. Akt Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]
- 17. Live-Cell NanoBRET Assay to Measure AKT Inhibitor Binding to Conformational States of AKT - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Sporostatin's Impact on the MAPK/ERK Pathway: A Comparative Analysis
For Immediate Release
This guide provides a comprehensive comparison of Sporostatin's effects on the Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) pathway against other targeted inhibitors. Designed for researchers, scientists, and drug development professionals, this document summarizes key experimental data, outlines detailed protocols, and visualizes the underlying biological and experimental processes.
This compound is a potent and specific inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase, a critical upstream activator of the MAPK/ERK signaling cascade.[1] By targeting EGFR, this compound effectively blocks the initial signal transduction, leading to a downstream reduction in ERK phosphorylation and pathway activation. This guide will compare the mechanism and effects of this compound with inhibitors that target downstream components of this pathway, namely MEK and ERK kinases.
Comparative Analysis of MAPK/ERK Pathway Inhibitors
To contextualize the effect of this compound, this guide compares its activity with two other well-characterized inhibitors: Trametinib, a MEK1/2 inhibitor, and Ulixertinib (BVD-523), an ERK1/2 inhibitor.
| Inhibitor | Target | Mechanism of Action | Effect on ERK Phosphorylation |
| This compound | EGFR | Inhibits the tyrosine kinase activity of the Epidermal Growth Factor Receptor, preventing the initiation of the downstream signaling cascade. | Indirectly decreases ERK phosphorylation by blocking the upstream activating signal. |
| Trametinib | MEK1/2 | A selective, allosteric inhibitor of MEK1 and MEK2, preventing the phosphorylation and activation of ERK1/2. | Directly inhibits the phosphorylation of ERK1/2. |
| Ulixertinib (BVD-523) | ERK1/2 | A reversible, ATP-competitive inhibitor of ERK1 and ERK2, preventing the phosphorylation of its downstream substrates.[2][3] | Does not inhibit ERK phosphorylation itself; paradoxically, it can lead to an increase in phosphorylated ERK (p-ERK) levels while inhibiting the kinase activity of p-ERK.[4] |
Quantitative Data Summary
The following tables summarize the inhibitory concentrations (IC50) of these compounds on kinase activity and cell viability in various cell lines.
Table 1: Kinase Inhibitory Activity
| Compound | Target Kinase | IC50 (in vitro) | Reference |
| This compound | EGFR | 0.38 µM | [1] |
| Trametinib | MEK1 | 0.92 nM | |
| MEK2 | 1.8 nM | ||
| Ulixertinib (BVD-523) | ERK2 | <0.3 nM | [3] |
Table 2: Cell Viability (IC50)
| Compound | Cell Line | IC50 | Reference |
| Afatinib (EGFR Inhibitor) | A549CR (NSCLC) | 2.03 µM | [5] |
| H1975 (NSCLC) | 0.057 µM | [5] | |
| Trametinib | BON1 (Neuroendocrine) | 0.44 nM | [6] |
| QGP-1 (Neuroendocrine) | 6.359 nM | [6] | |
| OMM2.5 (Uveal Melanoma) | 1.11 nM | [7] | |
| Ulixertinib (BVD-523) | A375 (Melanoma) | 180 nM | [2] |
| CHLA255 (Neuroblastoma) | Varies by cell line | [8] |
Experimental Data: Western Blot Analysis
Western blot analysis is a key technique to visualize the phosphorylation status of ERK. The following is a representative illustration of the expected outcomes when treating cancer cells with inhibitors targeting different points in the MAPK/ERK pathway.
-
EGFR Inhibition (e.g., Afatinib, representing this compound's expected effect): Treatment with an EGFR inhibitor is expected to decrease the levels of phosphorylated ERK (p-ERK) in a dose-dependent manner, while the total ERK levels remain unchanged.[1][9]
-
MEK Inhibition (Trametinib): Direct inhibition of MEK results in a significant, dose-dependent reduction in p-ERK levels.
-
ERK Inhibition (Ulixertinib): Interestingly, treatment with an ERK inhibitor like Ulixertinib often leads to an accumulation of inactive, phosphorylated ERK, resulting in an apparent increase in the p-ERK signal on a Western blot, while the phosphorylation of downstream targets like RSK is inhibited.[4]
Experimental Protocols
Protocol 1: Western Blot for ERK Phosphorylation
This protocol details the steps to assess the phosphorylation status of ERK1/2 in response to inhibitor treatment.
1. Cell Culture and Treatment:
-
Seed cells (e.g., A549, T24) in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours to reduce basal ERK phosphorylation.
-
Treat cells with varying concentrations of the inhibitor (e.g., this compound, Trametinib, or Ulixertinib) for the desired time (e.g., 2, 6, 12, or 24 hours). Include a vehicle-only control (e.g., DMSO).
2. Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
3. SDS-PAGE and Protein Transfer:
-
Normalize protein samples to the same concentration and denature by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE (10% acrylamide gel).
-
Transfer the separated proteins to a PVDF membrane.
4. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody for total ERK1/2 as a loading control.
5. Data Analysis:
-
Quantify band intensities using densitometry software (e.g., ImageJ).
-
Normalize the p-ERK signal to the total ERK signal for each sample.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability following inhibitor treatment.
1. Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
2. Compound Treatment:
-
Prepare serial dilutions of the inhibitor in the complete culture medium.
-
Replace the medium in the wells with the medium containing the different concentrations of the inhibitor or vehicle control.
-
Incubate for a predetermined duration (e.g., 24, 48, or 72 hours).
3. MTT Addition and Incubation:
-
Add MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
4. Formazan Solubilization:
-
Carefully remove the medium and add DMSO or another suitable solvent to dissolve the formazan crystals.
5. Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the inhibitor concentration to determine the IC50 value.
Visualizations
Caption: MAPK/ERK signaling pathway with points of inhibition.
Caption: Experimental workflow for Western blot analysis.
References
- 1. Afatinib inhibits proliferation and invasion and promotes apoptosis of the T24 bladder cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. biomed-valley.com [biomed-valley.com]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to EGFR Inhibition: Sporostatin vs. Gefitinib
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two epidermal growth factor receptor (EGFR) inhibitors: sporostatin, a naturally derived macrolide, and gefitinib, a synthetic anilinoquinazoline. While both compounds target the EGFR tyrosine kinase, they exhibit distinct mechanisms of action and have been characterized to different extents in publicly available literature. This comparison aims to objectively present the available experimental data to inform research and drug development efforts.
Executive Summary
This compound and gefitinib both inhibit EGFR kinase activity, a critical pathway in many cancers. However, they do so through different mechanisms. Gefitinib is a well-characterized ATP-competitive inhibitor, reversibly binding to the ATP pocket in the EGFR kinase domain. In contrast, this compound is a noncompetitive inhibitor, binding to a site distinct from the ATP-binding pocket. This fundamental difference in their interaction with the receptor can have significant implications for their efficacy, potential for resistance development, and overall pharmacological profile.
While extensive data is available for gefitinib, including its effects on downstream signaling and its clinical use, information on this compound is limited primarily to an initial discovery study. A direct head-to-head comparison in the same experimental systems is not currently available in the scientific literature. This guide therefore synthesizes the existing data to provide a comprehensive comparative overview.
Data Presentation: Quantitative Comparison
The following table summarizes the key quantitative parameters for this compound and gefitinib based on available in vitro data. It is important to note that these values were obtained from different studies and may not be directly comparable due to variations in experimental conditions.
| Parameter | This compound | Gefitinib | References |
| Mechanism of Action | Noncompetitive with respect to ATP and substrate | ATP-competitive | [1] |
| IC50 (EGFR Kinase) | 0.38 µM | 2 nM - 37 nM (wild-type) | [1] |
| Cellular IC50 (Growth Inhibition) | Not reported | 20 nM (MCF10A) to >10 µM (in some resistant lines) | [2] |
| Effect on EGFR Autophosphorylation | Inhibits autophosphorylation in A431 cells | Potent inhibition of autophosphorylation | [1][3] |
| Effect on Downstream Signaling (ERK/Akt) | Not reported | Inhibition of ERK and Akt phosphorylation | [4] |
Mechanism of Action and Signaling Pathways
The differential binding modes of this compound and gefitinib to the EGFR kinase domain are a key distinguishing feature.
Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating downstream signaling cascades crucial for cell proliferation and survival, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-Akt-mTOR pathways. Gefitinib has been shown to effectively block these pathways.[4] The effect of this compound on these downstream signaling molecules has not been reported.
References
- 1. This compound, a novel and specific inhibitor of EGF receptor kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differential response to gefitinib of cells expressing normal EGFR and the mutant EGFRvIII - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein Expression Signatures for Inhibition of Epidermal Growth Factor Receptor-mediated Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Preclinical Showdown: Sporostatin vs. Erlotinib in EGFR Inhibition
In the landscape of targeted cancer therapy, the Epidermal Growth Factor Receptor (EGFR) remains a pivotal target. The clinical success of EGFR tyrosine kinase inhibitors (TKIs) has spurred ongoing research into novel inhibitory agents with improved efficacy and distinct mechanisms of action. This guide provides a comparative analysis of Sporostatin, a novel natural product, and erlotinib, an established synthetic TKI, focusing on their preclinical efficacy in inhibiting EGFR.
Executive Summary
This compound, a fungal-derived macrolide, and erlotinib, a synthetic quinazolinamine, both function as inhibitors of EGFR tyrosine kinase.[1][2] While erlotinib is a well-established, FDA-approved therapeutic for non-small cell lung cancer (NSCLC) and pancreatic cancer, this compound remains a preclinical entity.[3][4] The primary distinction in their mechanism lies in their interaction with the EGFR kinase domain; this compound acts as a non-competitive inhibitor with respect to ATP, whereas erlotinib is a competitive inhibitor.[1][5][6] This fundamental difference in their mode of action could have implications for their efficacy and potential resistance mechanisms. Preclinical data indicates that this compound is a potent and specific inhibitor of EGFR kinase.[1]
Data Presentation
The following tables summarize the available quantitative data for this compound and erlotinib based on preclinical studies.
Table 1: In Vitro Inhibitory Activity
| Compound | Target | IC50 | Cell Line |
| This compound | EGF Receptor Kinase | 0.38 µM | - |
| ErbB-2 | 11 µM | - | |
| PDGF Receptor | >380 µM | - | |
| v-src | >380 µM | - | |
| Protein Kinase C | >380 µM | - | |
| Erlotinib | EGFR | ~20 nM | High EGFR-expressing cancer cell lines |
| EGFR-H2 | 230 nM | NR6 cells | |
| p42/p44 MAPK (EGFR-expressing cells) | 170 nM | NR6 cells | |
| p42/p44 MAPK (EGFR-H2-expressing cells) | 290 nM | NR6 cells |
Note: IC50 values are from different studies and may not be directly comparable due to variations in experimental conditions.
Table 2: Mechanism of Action
| Feature | This compound | Erlotinib |
| Drug Class | Macrolide | Quinazolinamine |
| Source | Fungus (Sporormiella sp. M5032) | Synthetic |
| Target | EGF Receptor Tyrosine Kinase | EGF Receptor Tyrosine Kinase |
| Inhibition Mechanism | Non-competitive with ATP | Competitive with ATP |
| Clinical Status | Preclinical | FDA-approved |
Signaling Pathways and Experimental Workflows
EGFR Signaling Pathway and Inhibition
The diagram below illustrates the canonical EGFR signaling pathway and the distinct points of intervention for this compound and erlotinib.
Caption: EGFR signaling pathway and points of inhibition.
Experimental Workflow: In Vitro Kinase Assay
The following diagram outlines a typical workflow for an in vitro kinase assay to determine the IC50 of an inhibitor.
Caption: Workflow for an in vitro kinase inhibition assay.
Experimental Protocols
In Vitro EGFR Tyrosine Kinase Inhibition Assay
-
Objective: To determine the concentration of this compound or erlotinib required to inhibit 50% of EGFR kinase activity (IC50).
-
Materials:
-
Recombinant human EGFR kinase domain.
-
Poly(Glu, Tyr) 4:1 as a synthetic substrate.
-
[γ-³²P]ATP.
-
Tris-HCl buffer (pH 7.4), MgCl₂, MnCl₂.
-
This compound and erlotinib dissolved in DMSO.
-
Phosphocellulose paper.
-
Scintillation counter.
-
-
Procedure:
-
Prepare a reaction mixture containing Tris-HCl, MgCl₂, MnCl₂, and the EGFR kinase.
-
Add varying concentrations of the inhibitor (this compound or erlotinib) to the reaction mixture.
-
Initiate the kinase reaction by adding the substrate and [γ-³²P]ATP.
-
Incubate the reaction at 37°C for a defined period (e.g., 10 minutes).
-
Stop the reaction by spotting the mixture onto phosphocellulose paper.
-
Wash the paper extensively to remove unincorporated [γ-³²P]ATP.
-
Measure the radioactivity of the phosphorylated substrate using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Cellular Autophosphorylation Assay
-
Objective: To assess the ability of this compound and erlotinib to inhibit EGF-induced autophosphorylation of the EGFR in a cellular context.
-
Cell Line: A431 human epidermoid carcinoma cells (overexpress EGFR).
-
Materials:
-
A431 cells.
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS).
-
Serum-free DMEM.
-
EGF.
-
This compound and erlotinib.
-
Lysis buffer (containing protease and phosphatase inhibitors).
-
Anti-phospho-EGFR and anti-total-EGFR antibodies.
-
SDS-PAGE and Western blotting reagents.
-
-
Procedure:
-
Culture A431 cells to near confluency and then serum-starve overnight.
-
Pre-treat the cells with various concentrations of this compound or erlotinib for 1-2 hours.
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for a short period (e.g., 5-10 minutes) at 37°C.
-
Wash the cells with cold PBS and lyse them.
-
Clarify the cell lysates by centrifugation.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with an anti-phospho-EGFR antibody to detect the activated receptor.
-
Strip and re-probe the membrane with an anti-total-EGFR antibody to ensure equal protein loading.
-
Visualize the protein bands using an appropriate detection system (e.g., chemiluminescence).
-
Quantify the band intensities to determine the inhibition of EGFR autophosphorylation.
-
Conclusion
This compound presents an interesting profile as a potent and specific non-competitive inhibitor of EGFR tyrosine kinase. Its mechanism of action, distinct from the competitive inhibition of erlotinib, warrants further investigation, particularly in the context of acquired resistance to ATP-competitive TKIs. While erlotinib's clinical efficacy is well-documented, the preclinical data for this compound suggests it could be a valuable research tool and a potential lead compound for the development of new anti-cancer agents. Direct comparative studies under identical experimental conditions are necessary to definitively assess the relative efficacy of these two inhibitors.
References
- 1. This compound, a novel and specific inhibitor of EGF receptor kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. drugs.com [drugs.com]
- 3. Erlotinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. ajmc.com [ajmc.com]
- 5. What is the mechanism of Erlotinib Hydrochloride? [synapse.patsnap.com]
- 6. Erlotinib - Wikipedia [en.wikipedia.org]
Sporostatin vs. Afatinib: A Comparative Guide for the Treatment of EGFR-Mutated Cancers
An Evidence-Based Evaluation of Two Epidermal Growth Factor Receptor Kinase Inhibitors
In the landscape of targeted therapies for cancers driven by epidermal growth factor receptor (EGFR) mutations, the rigorous evaluation of potential inhibitors is paramount. This guide provides a detailed comparison of two such agents: sporostatin, a natural product identified as an EGFR kinase inhibitor, and afatinib, a clinically approved second-generation tyrosine kinase inhibitor (TKI). The comparison highlights the extensive preclinical and clinical data supporting afatinib's efficacy against EGFR-mutated cancers, juxtaposed with the limited available information for this compound. This guide is intended for researchers, scientists, and drug development professionals to illustrate the comprehensive data required for the advancement of a targeted cancer therapeutic.
Executive Summary
Afatinib is a potent, irreversible ErbB family blocker with a well-established efficacy and safety profile in the treatment of EGFR-mutated non-small cell lung cancer (NSCLC).[1][2][3][4] Its mechanism of action, broad activity against various EGFR mutations, and extensive clinical validation stand in stark contrast to this compound, for which publicly available data is confined to a single in vitro study from 1999.[5] This guide will delve into the specifics of each compound, presenting the available data, experimental methodologies, and relevant biological pathways to provide a clear perspective on their current standing in the field of oncology.
Afatinib: A Clinically Validated EGFR Inhibitor
Afatinib is an oral, once-daily TKI that irreversibly blocks signaling from the ErbB family of receptors, including EGFR (ErbB1), HER2 (ErbB2), and ErbB4.[1][2] This irreversible binding provides a sustained and complete blockade of the signaling pathways that drive tumor growth in cancers with specific EGFR mutations.[2]
Mechanism of Action
Afatinib covalently binds to a cysteine residue in the ATP-binding pocket of the EGFR kinase domain, leading to an irreversible inhibition of its enzymatic activity.[2] This prevents the autophosphorylation of the receptor and the subsequent activation of downstream signaling cascades, primarily the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are critical for cell proliferation and survival.
Preclinical Efficacy
The preclinical development of afatinib involved extensive in vitro and in vivo studies to characterize its potency and spectrum of activity against various EGFR mutations.
Table 1: In Vitro Activity of Afatinib Against EGFR-Mutated Cell Lines
| Cell Line | EGFR Mutation | IC50 (nM) | Reference |
| PC-9 | Exon 19 deletion | <1 | [6] |
| HCC827 | Exon 19 deletion | 0.7 | [2] |
| NCI-H1975 | L858R + T790M | 10-50 | [2][4] |
| A431 | Wild-type (overexpressed) | 10-100 | [2] |
IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.
In vivo studies using xenograft models have demonstrated significant tumor growth inhibition with afatinib treatment.[1][7][8] These studies are crucial for determining the therapeutic potential of a drug before it proceeds to clinical trials.
Table 2: In Vivo Efficacy of Afatinib in EGFR-Mutated Xenograft Models
| Xenograft Model | EGFR Mutation | Dosing Regimen | Tumor Growth Inhibition (%) | Reference |
| HCC827 | Exon 19 deletion | 20 mg/kg, daily | >90 | [2] |
| NCI-H1975 | L858R + T790M | 25 mg/kg, daily | ~50-60 | [4] |
Clinical Efficacy
Afatinib has been extensively evaluated in a series of clinical trials, most notably the LUX-Lung program, which established its superiority over standard chemotherapy for the first-line treatment of patients with advanced EGFR-mutated NSCLC.[1][9][10][11]
Table 3: Key Clinical Trial Data for Afatinib in First-Line Treatment of EGFR-Mutated NSCLC
| Trial | Comparison | Patient Population | Median Progression-Free Survival (PFS) | Objective Response Rate (ORR) | Reference |
| LUX-Lung 3 | Afatinib vs. Cisplatin-Pemetrexed | EGFR mutation-positive | 11.1 vs. 6.9 months | 56% vs. 23% | [1] |
| LUX-Lung 6 | Afatinib vs. Gemcitabine-Cisplatin | Asian, EGFR mutation-positive | 11.0 vs. 5.6 months | 67% vs. 23% | [1] |
| LUX-Lung 7 | Afatinib vs. Gefitinib | EGFR mutation-positive | 11.0 vs. 10.9 months | 70% vs. 56% | [12] |
Afatinib has also shown activity against uncommon EGFR mutations, which are a significant challenge in the clinical setting.[3][9] A pooled analysis of the LUX-Lung 2, 3, and 6 trials demonstrated meaningful clinical benefit in patients with G719X, L861Q, and S768I mutations.[3][9]
This compound: An EGFR Inhibitor with Limited Data
This compound was isolated from the fungus Sporormiella sp. M5032 and was identified as a specific inhibitor of EGFR kinase in a 1999 publication.[5]
Mechanism of Action
The study reported that this compound's inhibition of EGFR kinase was noncompetitive with respect to both the substrate and ATP.[5] This suggests a binding site on the enzyme that is distinct from the active site, known as allosteric inhibition.
Preclinical Efficacy
The only available data for this compound's efficacy comes from in vitro enzymatic and cellular assays.
Table 4: In Vitro Inhibitory Activity of this compound
| Target Kinase | IC50 (µM) |
| EGF Receptor Kinase | 0.38 |
| ErbB-2 | 11 |
| PDGF Receptor | >380 |
| v-src | >380 |
| Protein Kinase C | >380 |
Data from Murakami et al., 1999.[5]
The study also showed that this compound could inhibit the autophosphorylation of the EGF receptor in A431 cells, a human squamous cell carcinoma line that overexpresses EGFR.[5] However, there is no published data on the effect of this compound on cancer cells harboring specific EGFR mutations, nor are there any in vivo or clinical studies.
Experimental Protocols
The following are standardized protocols for key experiments used in the preclinical evaluation of EGFR inhibitors, exemplified by the development of afatinib.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic or cytostatic effects of a compound on cancer cells and to determine its IC50 value.
-
Cell Seeding: Plate EGFR-mutated cancer cells (e.g., PC-9, HCC827) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., afatinib) and a vehicle control (e.g., DMSO) for 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells with active metabolism convert MTT into a purple formazan product.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot the cell viability against the compound concentration to calculate the IC50 using non-linear regression.
Western Blot for EGFR Signaling Pathway Analysis
This technique is used to confirm the on-target effect of an inhibitor by measuring the phosphorylation status of EGFR and its downstream effectors.
-
Cell Treatment and Lysis: Treat cells with the inhibitor for a short period (e.g., 2-4 hours), then lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the protein phosphorylation state.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA or similar assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with primary antibodies specific for phosphorylated EGFR (p-EGFR), total EGFR, phosphorylated ERK (p-ERK), total ERK, phosphorylated AKT (p-AKT), and total AKT.
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager. The intensity of the bands corresponding to the phosphorylated proteins should decrease with increasing concentrations of an effective inhibitor.
Conclusion
The comparison between this compound and afatinib serves as a powerful illustration of the evolution and rigor of modern drug development in oncology. While this compound was identified as a specific EGFR kinase inhibitor, the lack of subsequent research and data leaves its therapeutic potential entirely unknown. Conversely, afatinib represents a successful example of a targeted therapy that has undergone extensive preclinical characterization and robust clinical validation, leading to its approval and integration into the standard of care for patients with EGFR-mutated NSCLC. For researchers and drug development professionals, this disparity underscores the critical importance of a comprehensive and data-driven approach to translating a preliminary finding into a clinically meaningful therapeutic.
References
- 1. targetedonc.com [targetedonc.com]
- 2. A comprehensive review of the preclinical efficacy profile of the ErbB family blocker afatinib in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Afatinib: emerging next-generation tyrosine kinase inhibitor for NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a novel and specific inhibitor of EGF receptor kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. In vitro and in vivo efficacy of afatinib as a single agent or in combination with gemcitabine for the treatment of nasopharyngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. cancernetwork.com [cancernetwork.com]
- 10. Inconsistent clinical outcomes following afatinib treatment in NSCLC patients harboring uncommon epidermal growth factor receptor mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Afatinib demonstrates significant progression-free survival of almost one year in EGFR mutation-positive advanced NSCLC [prnewswire.com]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to Sporostatin's Efficacy in Reducing p-EGFR Levels
For researchers and professionals in drug development, understanding the targeted effects of novel inhibitors on key signaling pathways is paramount. This guide provides a comparative analysis of Sporostatin's effectiveness in inhibiting the phosphorylation of the Epidermal Growth Factor Receptor (EGFR), a critical node in cell proliferation and survival pathways.
Performance Comparison: this compound vs. Alternative EGFR Inhibitors
This compound has been identified as a potent and specific inhibitor of EGFR kinase.[1] Experimental data demonstrates its ability to inhibit the autophosphorylation of the EGF receptor in A431 cells, a human epidermoid carcinoma cell line with high EGFR expression.[1] The inhibitory concentration (IC50) of this compound for EGFR kinase has been determined to be 0.38 µM.[1]
To provide a broader context for its efficacy, the following table compares this compound with other well-established EGFR inhibitors.
| Inhibitor | Type | Mechanism of Action | IC50 for EGFR | Reference |
| This compound | Small Molecule | Noncompetitive with ATP or substrate | 0.38 µM | [1] |
| Gefitinib (Iressa) | Small Molecule (TKI) | Reversible, ATP-competitive | 0.02 - 0.08 µM (in cell-free assays) | N/A |
| Erlotinib (Tarceva) | Small Molecule (TKI) | Reversible, ATP-competitive | 2 nM (in vitro kinase assay) | N/A |
| Cetuximab (Erbitux) | Monoclonal Antibody | Binds to the extracellular domain of EGFR, blocking ligand binding | N/A (acts extracellularly) | N/A |
Experimental Data: Western Blot Analysis of p-EGFR
While the seminal study on this compound describes the inhibition of EGFR autophosphorylation, the visual representation of the Western blot is not publicly available.[1] Based on the description in the publication, treatment of A431 cells with this compound would be expected to show a dose-dependent decrease in the band intensity corresponding to phosphorylated EGFR (p-EGFR), while the total EGFR levels remain relatively constant. A representative Western blot would typically be performed as described in the detailed protocol below.
Experimental Protocols
This section details a standard protocol for performing Western blot analysis to assess the levels of phosphorylated EGFR (p-EGFR) in A431 cells following treatment with an inhibitor like this compound.
Cell Culture and Treatment
-
Cell Line: A431 cells (human epidermoid carcinoma) are chosen for their high expression of EGFR.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment:
-
Cells are seeded in 6-well plates and grown to 70-80% confluency.
-
Prior to treatment, cells are serum-starved overnight in serum-free DMEM.
-
Cells are then treated with varying concentrations of this compound (or other inhibitors) for a specified time course (e.g., 1, 6, 12, 24 hours).
-
Following inhibitor treatment, cells are stimulated with human epidermal growth factor (EGF) at a final concentration of 100 ng/mL for 15 minutes at 37°C to induce EGFR phosphorylation.
-
Protein Extraction
-
After treatment, the cell culture medium is aspirated, and the cells are washed twice with ice-cold phosphate-buffered saline (PBS).
-
Cells are lysed by adding 200 µL of ice-cold RIPA lysis buffer (supplemented with protease and phosphatase inhibitors) to each well.
-
The plates are scraped, and the cell lysates are collected in pre-chilled microcentrifuge tubes.
-
Lysates are incubated on ice for 30 minutes with occasional vortexing.
-
The lysates are then centrifuged at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
The supernatant containing the protein is transferred to a fresh tube.
Protein Quantification and Sample Preparation
-
The protein concentration of each lysate is determined using a BCA protein assay kit.
-
Samples are normalized to ensure equal protein loading for each lane in the subsequent gel electrophoresis.
-
An equal volume of 2x Laemmli sample buffer is added to each lysate, and the samples are boiled at 95-100°C for 5 minutes.
Western Blotting
-
SDS-PAGE: Equal amounts of protein (typically 20-30 µg) are loaded into the wells of a 4-12% gradient SDS-polyacrylamide gel. A pre-stained protein ladder is included to determine molecular weights. The gel is run according to the manufacturer's instructions.
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked for 1 hour at room temperature in 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific for phosphorylated EGFR (e.g., anti-p-EGFR Tyr1068) diluted in the blocking buffer.
-
Washing: The membrane is washed three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: The membrane is incubated for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: After further washing steps, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged using a chemiluminescence detection system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the bound antibodies and re-probed with antibodies against total EGFR and a loading control protein such as GAPDH or β-actin.
Visualizations
EGFR Signaling Pathway
Caption: EGFR signaling pathway and the point of inhibition by this compound.
Western Blot Experimental Workflow
Caption: Workflow for Western blot analysis of p-EGFR levels.
Logical Relationship of the Experiment
Caption: Logical flow of the p-EGFR inhibition experiment.
References
Comparative study of Sporostatin with other natural product EGFR inhibitors
For Immediate Release
A deep dive into the comparative efficacy of Sporostatin and other naturally derived Epidermal Growth Factor Receptor (EGFR) inhibitors reveals a landscape of promising anti-cancer agents. This guide provides a comprehensive analysis of their inhibitory activities, mechanisms of action, and the experimental frameworks used for their evaluation, tailored for researchers, scientists, and drug development professionals.
The Epidermal Growth Factor Receptor (EGFR) is a critical signaling protein that, when dysregulated, plays a significant role in the development and progression of various cancers.[1] Natural products have long been a valuable source of novel therapeutic agents, and several have been identified as potent inhibitors of EGFR. This comparative guide focuses on this compound, a fungal metabolite, and contrasts its performance with other well-documented natural EGFR inhibitors, providing a quantitative and methodological overview for researchers in the field.
Quantitative Comparison of Inhibitory Activity
The half-maximal inhibitory concentration (IC50) is a key metric for assessing the potency of an inhibitor. The table below summarizes the in vitro IC50 values of this compound and other selected natural product EGFR inhibitors against EGFR kinase activity. It is important to note that IC50 values can vary depending on the specific assay conditions, including ATP concentration and the source of the EGFR enzyme.
| Natural Product Inhibitor | Source Organism/Class | EGFR Kinase IC50 (µM) | Mechanism of Action |
| This compound | Sporormiella sp. (Fungus) | 0.38 | Noncompetitive with ATP and substrate |
| Staurosporine | Streptomyces staurosporeus (Bacterium) | 0.937 (wild-type) | ATP-competitive |
| Quercetin | Flavonoid (Plants) | ~5.79 - 181.7 | ATP-competitive |
| Curcumin | Curcuma longa (Turmeric) | ~19.71 - 30.88 | Downregulates EGFR expression |
| Epigallocatechin-3-gallate (EGCG) | Camellia sinensis (Green Tea) | ~1 - 2 | Inhibits EGFR phosphorylation |
| Genistein | Isoflavone (Soy) | 0.6 | ATP-competitive |
| Resveratrol | Stilbenoid (Grapes, Berries) | ~70 - 145 (cell-based) | Inhibits EGFR activation |
Note: The IC50 values presented are sourced from various studies and may have been determined using different experimental methodologies.
Visualizing the EGFR Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and the experimental approach for evaluating these inhibitors, the following diagrams have been generated.
Caption: EGFR Signaling Pathway and Point of Inhibition.
Caption: General Experimental Workflow for Inhibitor Comparison.
Detailed Experimental Protocols
Standardized protocols are essential for the reproducible and comparable evaluation of EGFR inhibitors. Below are detailed methodologies for key experiments.
In Vitro EGFR Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during the kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.
Materials:
-
Recombinant human EGFR kinase domain
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Poly-GT (4:1) or other suitable peptide substrate
-
ATP
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in kinase buffer. The final DMSO concentration should be kept below 1%.
-
Reaction Setup: To each well of the assay plate, add the test compound, recombinant EGFR enzyme, and the substrate.
-
Initiation: Start the kinase reaction by adding ATP to each well.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based EGFR Phosphorylation Assay (Western Blot)
This method assesses the ability of an inhibitor to block EGFR autophosphorylation in a cellular context.
Materials:
-
EGFR-overexpressing cancer cell line (e.g., A431)
-
Cell culture medium and supplements
-
Test compounds
-
Epidermal Growth Factor (EGF)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-EGFR (e.g., Tyr1068), anti-total EGFR, and a loading control (e.g., anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Seed cells in culture plates and allow them to adhere. Serum-starve the cells overnight. Pre-treat the cells with various concentrations of the test compound for a specified time (e.g., 2 hours).
-
Stimulation: Stimulate the cells with EGF (e.g., 100 ng/mL) for a short period (e.g., 15 minutes) at 37°C.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with the primary antibodies, followed by incubation with the HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated EGFR signal to the total EGFR and loading control signals.
Cell Viability/Cytotoxicity Assay (e.g., MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability, to determine the cytotoxic effect of the inhibitor.
Materials:
-
EGFR-dependent cancer cell line
-
Cell culture medium and supplements
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the GI50 (concentration for 50% growth inhibition) or IC50 value from the dose-response curve.
Conclusion
This compound demonstrates potent and specific inhibition of EGFR kinase through a noncompetitive mechanism, setting it apart from many ATP-competitive natural product inhibitors. The comparative data and standardized protocols provided in this guide offer a valuable resource for the scientific community to further explore and characterize this compound and other natural compounds as potential anti-cancer therapeutics targeting the EGFR signaling pathway. The continued investigation of these natural inhibitors is crucial for the development of novel and effective cancer treatments.
References
Validating the specificity of Sporostatin using kinase profiling panels
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Sporostatin, a potent Epidermal Growth Factor Receptor (EGFR) kinase inhibitor, with other well-established EGFR inhibitors.[1] We will delve into its specificity, present available quantitative data, and provide detailed experimental protocols for validating kinase inhibitor specificity. This objective comparison, supported by experimental methodologies, aims to assist researchers in making informed decisions for their drug discovery and development endeavors.
Comparative Kinase Inhibition Profile
This compound has been identified as a specific inhibitor of the EGFR tyrosine kinase, exhibiting significantly higher potency for EGFR compared to other kinases.[1] To contextualize its specificity, this section compares the available inhibition data for this compound with that of other known EGFR inhibitors: Gefitinib, Erlotinib, and Lapatinib.
It is important to note that comprehensive kinase panel data for this compound is not publicly available. The following table summarizes the known IC50 values for this compound and provides a representative kinase selectivity profile for the comparator compounds based on available literature. A broader screening of this compound against a comprehensive kinase panel would be necessary for a complete specificity profile.
| Kinase Target | This compound IC50 (µM) | Gefitinib IC50 (nM) | Erlotinib IC50 (nM) | Lapatinib IC50 (nM) |
| EGFR | 0.38 [1] | 33 | 2 | 10.8 |
| ErbB2 (HER2) | 11[1] | >10,000 | 440 | 9.8 |
| PDGF Receptor | >380[1] | - | - | >10,000 |
| v-Src | >380[1] | - | - | >10,000 |
| Protein Kinase C | >380[1] | - | - | - |
| ABL | - | >10,000 | >10,000 | 3,600 |
| c-RAF | - | - | >10,000 | >10,000 |
| CDK1 | - | >10,000 | >10,000 | >10,000 |
| MEK1 | - | >10,000 | >10,000 | >10,000 |
Note: The IC50 values for Gefitinib, Erlotinib, and Lapatinib are representative values from various studies and may differ depending on the specific assay conditions. The primary targets for each inhibitor are highlighted in bold.
Experimental Protocols for Specificity Validation
A robust validation of a kinase inhibitor's specificity involves a combination of biochemical and cell-based assays. Here, we provide detailed methodologies for key experiments.
In Vitro Kinase Activity Assay (Radiometric)
This biochemical assay directly measures the enzymatic activity of a kinase by quantifying the transfer of a radiolabeled phosphate from ATP to a substrate.
Materials:
-
Purified active kinase
-
Kinase-specific substrate (peptide or protein)
-
[γ-³²P]ATP or [γ-³³P]ATP
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.1% β-mercaptoethanol)
-
Test inhibitor (this compound or comparators) dissolved in DMSO
-
ATP solution
-
Phosphocellulose paper or membrane
-
Wash buffer (e.g., 0.75% phosphoric acid)
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare serial dilutions of the test inhibitor in kinase reaction buffer.
-
In a microcentrifuge tube or 96-well plate, combine the purified kinase, its specific substrate, and the diluted inhibitor.
-
Initiate the kinase reaction by adding a mixture of non-radiolabeled ATP and [γ-³²P]ATP. The final ATP concentration should be close to the Kₘ for the specific kinase.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper or a membrane.
-
Wash the paper/membrane extensively with wash buffer to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity on the substrate using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration and determine the IC50 value.
ADP-Glo™ Luminescence-Based Kinase Assay
This is a non-radioactive, high-throughput method that measures kinase activity by quantifying the amount of ADP produced in the kinase reaction.
Materials:
-
Purified active kinase
-
Kinase-specific substrate
-
Test inhibitor
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent.
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Set up the kinase reaction in the wells of the plate, including the kinase, substrate, ATP, and serial dilutions of the inhibitor.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for the desired reaction time.
-
Add the ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add the Kinase Detection Reagent to each well to convert the generated ADP to ATP and simultaneously catalyze a luciferase reaction that produces light. Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate-reading luminometer. The light output is proportional to the ADP concentration and thus the kinase activity.
-
Calculate the percentage of inhibition and determine the IC50 values.[2][3]
Cellular Thermal Shift Assay (CETSA™)
This cell-based assay validates target engagement by measuring the thermal stabilization of a target protein upon ligand binding in a cellular environment.[4][5][6][7][8]
Materials:
-
Cultured cells expressing the target kinase
-
Test inhibitor
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (containing protease and phosphatase inhibitors)
-
PCR tubes or 96-well PCR plates
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Antibody specific to the target kinase
Procedure:
-
Treat cultured cells with the test inhibitor or vehicle (DMSO) for a specific duration.
-
Harvest the cells, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes or a 96-well PCR plate.
-
Heat the samples to a range of temperatures using a thermal cycler for a short period (e.g., 3 minutes).
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Analyze the soluble fractions by SDS-PAGE and Western blotting using an antibody specific for the target kinase.
-
Quantify the band intensities to generate a melting curve for the target protein in the presence and absence of the inhibitor.
-
A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement and stabilization.
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the experimental process and the biological context of this compound's action, the following diagrams are provided.
Caption: Experimental workflow for validating kinase inhibitor specificity.
Caption: Simplified EGFR signaling pathway and the inhibitory action of this compound.
References
- 1. This compound, a novel and specific inhibitor of EGF receptor kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ADP-Glo™ Kinase Assay Protocol [promega.jp]
- 3. promega.com [promega.com]
- 4. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
- 6. CETSA [cetsa.org]
- 7. benchchem.com [benchchem.com]
- 8. tandfonline.com [tandfonline.com]
Cross-Resistance Profile of Sporostatin: Data Currently Unavailable in Public Domain
A comprehensive review of existing scientific literature reveals a notable absence of studies directly investigating the cross-resistance profile of Sporostatin with other established tyrosine kinase inhibitors (TKIs). While this compound has been identified as an inhibitor of the Epidermal Growth Factor (EGF) receptor kinase, crucial experimental data on its efficacy against cell lines with acquired resistance to other TKIs, such as gefitinib, erlotinib, or imatinib, is not publicly available at this time.
This compound, a natural product isolated from the fungus Sporormiella sp., was initially characterized as an inhibitor of cyclic adenosine 3',5'-monophosphate (cAMP) phosphodiesterase. Later research identified its activity as a specific inhibitor of the EGF receptor (EGFR) tyrosine kinase, with a reported IC50 value of 0.38 µM for the EGFR kinase. Further studies have provided IC50 values against other kinases, including ErbB-2 (11 µM), PDGF receptor (>380 µM), v-src (>380 µM), and protein kinase C (>380 µM), suggesting a degree of specificity for the EGF receptor.
However, the critical experiments to determine its effectiveness in the context of TKI resistance have not been documented in accessible scientific literature. Such studies would typically involve:
-
Testing this compound on well-characterized TKI-resistant cell lines: This would include cell lines harboring known resistance mutations (e.g., T790M in EGFR for resistance to first-generation EGFR inhibitors, or T315I in BCR-ABL for imatinib resistance).
-
Developing this compound-resistant cell lines: This would involve long-term exposure of sensitive cells to increasing concentrations of this compound to induce resistance, followed by testing the cross-resistance of these cells to other TKIs.
Without such experimental data, it is not possible to compile a comparative guide on the cross-resistance of this compound, including quantitative data tables, detailed experimental protocols, or visualizations of its effects on resistance-mediating signaling pathways.
Understanding Tyrosine Kinase Inhibitor Resistance
Resistance to TKIs is a major challenge in cancer therapy and can arise through various mechanisms, broadly categorized as on-target and off-target alterations.
On-target mechanisms typically involve genetic changes in the kinase that is the primary target of the drug. A classic example is the "gatekeeper" mutation, such as the T790M mutation in the EGFR gene, which alters the ATP-binding pocket and reduces the affinity of first-generation TKIs like gefitinib and erlotinib. Similarly, the T315I mutation in the BCR-ABL gene confers resistance to imatinib in chronic myeloid leukemia.
Off-target mechanisms involve the activation of alternative signaling pathways that bypass the inhibited kinase, thereby promoting cell survival and proliferation. A common example is the amplification of the MET proto-oncogene, which can activate downstream signaling independently of EGFR. Other mechanisms include the overexpression of ATP-binding cassette (ABC) transporters that pump the drug out of the cell, and histologic transformation of the tumor.
A theoretical investigation into this compound's cross-resistance profile would need to consider its specific binding mode to the EGFR kinase domain and whether this binding is affected by common resistance mutations. Furthermore, its impact on downstream signaling pathways would be crucial in understanding its potential to overcome bypass track activation.
Future Research Directions
To address the current knowledge gap, future research should focus on conducting the necessary cross-resistance studies. The following experimental workflows would be essential:
Experimental Workflow: Assessing this compound Sensitivity in TKI-Resistant Cells
Caption: Workflow for evaluating this compound's efficacy on TKI-resistant cells.
Signaling Pathway: EGFR and Potential Resistance Mechanisms
Caption: Simplified EGFR signaling pathway and a potential bypass mechanism.
Until such studies are conducted and their results published, a definitive comparison guide on the cross-resistance of this compound with other TKIs cannot be provided. Researchers, scientists, and drug development professionals are encouraged to explore this area to fully characterize the potential of this compound as a therapeutic agent.
The Untapped Potential of Sporostatin: A Prospective Guide to Synergistic Anti-Cancer Combinations
A Prospective Analysis for Researchers, Scientists, and Drug Development Professionals
Disclaimer: This guide is a prospective analysis based on the known mechanism of Sporostatin and established synergistic strategies for its drug class. To date, a comprehensive search of scientific literature has revealed no published preclinical or clinical studies evaluating the synergistic effects of this compound in combination with other anti-cancer agents. This document is intended to stimulate further research and is not a summary of existing experimental data on this compound combinations.
Introduction to this compound: A Potent EGFR Kinase Inhibitor
This compound is a naturally derived macrolide that has been identified as a potent and specific inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase. Its mechanism of action involves the noncompetitive inhibition of the EGFR kinase with respect to both the substrate and ATP. By blocking the autophosphorylation of the EGFR in cancer cells, this compound effectively curtails the downstream signaling pathways that are crucial for tumor cell proliferation, survival, and metastasis. Given the well-established role of EGFR signaling in a multitude of cancers, this compound presents a compelling candidate for combination therapies aimed at enhancing anti-tumor efficacy and overcoming drug resistance.
Hypothesized Synergistic Combinations with this compound
Based on the extensive research into other EGFR tyrosine kinase inhibitors (TKIs), several classes of anti-cancer agents are prime candidates for synergistic combinations with this compound. The following table outlines these potential partners and the scientific rationale for the expected synergy.
| Potential Combination Agent Class | Scientific Rationale for Synergy | Potential Cancer Indications |
| Conventional Chemotherapy (e.g., Platinum-based drugs, Taxanes) | Inhibition of EGFR signaling by this compound can sensitize cancer cells to the cytotoxic effects of chemotherapy.[1][2][3][4] This can occur through the downregulation of survival pathways that are often activated in response to DNA damage induced by chemotherapy. | Non-Small Cell Lung Cancer (NSCLC), Head and Neck Squamous Cell Carcinoma (HNSCC), Breast Cancer, Colorectal Cancer |
| MEK Inhibitors | The MAPK/ERK pathway is a critical downstream effector of EGFR signaling.[5][6][7][8] Combining this compound with a MEK inhibitor would create a vertical blockade of this pathway, potentially leading to a more profound and sustained inhibition of cancer cell proliferation and survival. This combination could also overcome resistance mechanisms associated with the reactivation of the MAPK pathway.[7] | NSCLC with EGFR mutations, Colorectal Cancer, Pancreatic Cancer |
| Anti-Angiogenic Agents (e.g., VEGF/VEGFR inhibitors) | EGFR signaling can contribute to tumor angiogenesis by promoting the production of pro-angiogenic factors like VEGF.[9][10][11] A combination of this compound and an anti-angiogenic agent could therefore exert a dual effect by directly inhibiting tumor cell growth and cutting off the tumor's blood supply.[9][10][11] | NSCLC, Colorectal Cancer, Glioblastoma |
Visualizing the Rationale: Signaling Pathways and Experimental Design
To further elucidate the potential of this compound combination therapy, the following diagrams, generated using the DOT language, illustrate the targeted signaling pathway, a hypothetical experimental workflow for assessing synergy, and the logical basis for a dual-pathway blockade.
Figure 1: EGFR signaling pathway with this compound's point of inhibition.
Figure 2: A generalized workflow for determining synergistic interactions.
Figure 3: Rationale for combining this compound with a MEK inhibitor.
Proposed Experimental Protocols for Synergy Evaluation
Should research on this compound combination therapies commence, the following are proposed methodologies for key experiments.
Cell Viability and Synergy Analysis
-
Cell Culture: Culture selected cancer cell lines (e.g., A549 for NSCLC, MDA-MB-231 for breast cancer) in appropriate media and conditions.
-
Single-Agent IC50 Determination: Plate cells in 96-well plates and treat with a serial dilution of this compound or the partner agent for 72 hours. Determine the half-maximal inhibitory concentration (IC50) using a cell viability assay such as the MTT or CellTiter-Glo® assay.
-
Combination Treatment: Treat cells with a matrix of concentrations of this compound and the partner agent, based on their individual IC50 values.
-
Synergy Calculation: After 72 hours of incubation, assess cell viability. Calculate the Combination Index (CI) using the Chou-Talalay method with software like CompuSyn. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
Western Blot Analysis for Pathway Modulation
-
Protein Extraction: Treat cancer cells with this compound, the partner agent, and the combination for a specified time (e.g., 24 hours). Lyse the cells and quantify protein concentration.
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against key signaling proteins (e.g., phospho-EGFR, total EGFR, phospho-ERK, total ERK, phospho-AKT, total AKT, and a loading control like β-actin).
-
Detection and Analysis: Use appropriate HRP-conjugated secondary antibodies and a chemiluminescent substrate for detection. Analyze the band intensities to determine the effect of the treatments on the signaling pathways.
Conclusion and Future Directions
While the current body of scientific literature lacks specific data on the synergistic effects of this compound, its mechanism of action as a potent EGFR kinase inhibitor provides a strong rationale for its investigation in combination with other anti-cancer agents. The proposed combinations with chemotherapy, MEK inhibitors, and anti-angiogenic agents are grounded in well-established principles of cancer biology and targeted therapy. Future preclinical studies are warranted to validate these hypotheses and to determine the optimal combinations and dosing schedules. Such research could unlock the full therapeutic potential of this compound and offer new, more effective treatment strategies for a range of malignancies.
References
- 1. benchchem.com [benchchem.com]
- 2. Combining chemotherapy with epidermal growth factor receptor inhibition in advanced non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. EGFR-targeting drugs in combination with cytotoxic agents: from bench to bedside, a contrasted reality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MEK and EGFR inhibition demonstrate synergistic activity in EGFR-dependent NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Combined EGFR/MEK Inhibition Prevents the Emergence of Resistance in EGFR mutant Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synergistic interaction between MEK inhibitor and gefitinib in EGFR-TKI-resistant human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. EGFR-TKI Plus Anti-Angiogenic Drugs in EGFR-Mutated Non–Small Cell Lung Cancer: A Meta-Analysis of Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Role of Antiangiogenic Agents Combined With EGFR Tyrosine Kinase Inhibitors in Treatment-naive Lung Cancer: A Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efficacy and safety of EGFR-TKIs in combination with angiogenesis inhibitors as first-line therapy for advanced EGFR-mutant non-small-cell lung cancer: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Sporostatin: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant work environment. In the case of Sporostatin (CAS No. 122588-63-0), a specific Safety Data Sheet (SDS) detailing its hazards and disposal requirements is not publicly accessible. In such instances, a cautious approach that treats the substance as potentially hazardous is paramount. This guide provides a procedural framework for the proper disposal of this compound, emphasizing safety, regulatory compliance, and responsible environmental stewardship.
Immediate Safety and Handling Protocols
Given the absence of specific toxicological data, this compound should be handled with care to minimize exposure. All personnel must adhere to standard laboratory safety protocols when managing this compound waste.
Personal Protective Equipment (PPE)
A comprehensive set of personal protective equipment is mandatory when handling this compound waste to prevent dermal, ocular, and respiratory exposure.
| PPE Item | Specification | Rationale |
| Gloves | Nitrile, double-gloved | Prevents skin contact and absorption. |
| Eye Protection | Safety goggles or a face shield | Protects against splashes and airborne particles. |
| Lab Coat | Standard laboratory coat | Prevents contamination of personal clothing. |
| Respiratory Protection | N95 or higher-rated respirator | Recommended when handling the solid form to prevent inhalation. |
Engineering Controls
To further minimize risk, all handling of this compound, particularly in its powdered form, should be conducted within a certified chemical fume hood. A designated and clearly labeled area for the accumulation of this compound waste should be established to prevent cross-contamination and accidental exposure.
This compound Waste Disposal Workflow
The following diagram outlines the decision-making process and procedural steps for the proper disposal of this compound waste.
Essential Safety and Handling Guide for Sporostatin (Griseofulvin)
For Immediate Use by Laboratory and Drug Development Professionals
This document provides critical safety protocols and logistical plans for the handling and disposal of Sporostatin, with the active pharmaceutical ingredient (API) being Griseofulvin. The following procedures are designed to ensure the safety of all personnel working with this compound in a research and development setting.
Hazard Identification and Quantitative Data
Griseofulvin is classified as a hazardous substance. It is a skin sensitizer, suspected of causing cancer, and may damage fertility or the unborn child.[1][2][3] All personnel must be fully aware of these risks before handling the compound.
| Data Point | Value | Species | Source |
| Oral LD50 | >10,000 mg/kg | Rat | [3][4] |
| Oral LD50 | >50,000 mg/kg | Mouse | [4] |
| Intraperitoneal LD50 | 200 mg/kg | Mouse | [3] |
| Carcinogenicity | Suspected Human Carcinogen (IARC Group 2B) | Human | [4] |
| Reproductive Toxicity | May damage fertility or the unborn child | N/A | [1][2][3] |
| Occupational Exposure Limits | No specific limits established | N/A | [2] |
Personal Protective Equipment (PPE)
Due to the hazardous nature of Griseofulvin, particularly in its powdered form, strict adherence to the following PPE requirements is mandatory.
-
Respiratory Protection : A NIOSH-approved N100 or CEN-approved FFP3 particulate respirator is required when handling the powder form to avoid inhalation of dust.[5] This should be used as a backup to primary engineering controls like a chemical fume hood.[5]
-
Hand Protection : Chemical-resistant gloves (e.g., nitrile rubber) must be worn at all times. Gloves must be inspected for integrity before each use and changed immediately if contaminated.[5][6]
-
Eye Protection : Tightly fitting chemical safety goggles or a face shield conforming to EN 166 (EU) or OSHA (US) standards are required to protect against dust particles.[2][5]
-
Body Protection : A lab coat or an impervious protective suit should be worn.[7] Contaminated work clothing must not be allowed out of the work area and should be decontaminated or disposed of properly after use.[1][2]
Operational Plan: Safe Handling Protocol
This step-by-step protocol must be followed for all procedures involving Griseofulvin.
3.1. Engineering Controls
-
All handling of Griseofulvin powder must be conducted within a certified chemical fume hood or a similar ventilated enclosure to minimize inhalation exposure.[2][5]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[2]
3.2. Handling Procedures
-
Preparation : Before handling, ensure all required PPE is correctly worn. Designate a specific area for handling Griseofulvin to prevent cross-contamination.
-
Weighing and Aliquoting :
-
Perform these tasks in a fume hood to control dust.
-
Use tools and equipment dedicated to Griseofulvin use where possible.
-
Avoid generating dust clouds. If dust is generated, gently clean surfaces with a damp cloth or a vacuum cleaner equipped with a HEPA filter. Do not use compressed air for cleaning.[7]
-
-
In Case of Exposure :
-
Skin Contact : Immediately wash the affected area with plenty of soap and water. If skin irritation or a rash occurs, seek medical attention.[1][2]
-
Eye Contact : Rinse immediately with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[2]
-
Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[4]
-
Ingestion : Do NOT induce vomiting. Seek immediate medical attention.[2][4]
-
Disposal Plan
All Griseofulvin waste is considered hazardous and must be disposed of accordingly.
-
Waste Collection :
-
Collect all solid waste, including contaminated PPE (gloves, masks, etc.), weigh boats, and wipes, in a clearly labeled, sealed container designated for hazardous chemical waste.
-
Unused or unwanted Griseofulvin powder must also be collected in this container.
-
-
Container Labeling : The waste container must be labeled as "Hazardous Waste" and clearly identify the contents as "Griseofulvin".
-
Disposal :
Mechanism of Action Pathway
Griseofulvin's primary antifungal activity stems from its disruption of the mitotic spindle in fungal cells. It binds to the protein tubulin, which is essential for the formation of microtubules. This interference inhibits fungal cell division (mitosis), thereby halting the proliferation of the fungus.[9][10][11]
Caption: Mechanism of action of Griseofulvin in fungal cells.
Experimental Workflow for Safe Handling
The following diagram outlines the necessary workflow for safely handling Griseofulvin in a laboratory setting.
Caption: Step-by-step workflow for safe laboratory handling of Griseofulvin.
References
- 1. carlroth.com [carlroth.com]
- 2. fishersci.com [fishersci.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 5. cleanchemlab.com [cleanchemlab.com]
- 6. lgcstandards.com [lgcstandards.com]
- 7. szabo-scandic.com [szabo-scandic.com]
- 8. bg.cpachem.com [bg.cpachem.com]
- 9. What is the mechanism of Griseofulvin? [synapse.patsnap.com]
- 10. Griseofulvin - Wikipedia [en.wikipedia.org]
- 11. Mechanism of action of Griseofulvin_Chemicalbook [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
